Technical Documentation Center

Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate
  • CAS: 885269-76-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate

Abstract Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate is a versatile β-ketoester and a valuable building block in medicinal chemistry, primarily serving as a precursor for novel heterocyclic compounds and active pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate is a versatile β-ketoester and a valuable building block in medicinal chemistry, primarily serving as a precursor for novel heterocyclic compounds and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this target molecule. The strategy hinges on a two-stage process: the initial formation of a key intermediate, Ethyl 1H-indazole-3-carboxylate, followed by a crossed Claisen condensation. This document furnishes researchers, scientists, and drug development professionals with detailed, step-by-step protocols, mechanistic insights, and critical process parameters grounded in established chemical principles.

Introduction and Retrosynthetic Analysis

The indazole moiety is a privileged scaffold in drug discovery, appearing in numerous approved drugs.[1] The addition of a β-ketoester functional group at the 3-position, as in Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate, creates a highly reactive intermediate suitable for a wide range of subsequent chemical transformations, including cyclizations and substitutions.

Our synthetic strategy is best conceptualized through a retrosynthetic approach. The target β-ketoester can be disconnected at the C2-C3 bond, revealing a classic Claisen condensation disconnection. This points to two primary synthons: an electrophilic indazole-3-carboxylate ester and a nucleophilic ethyl acetate enolate.

This analysis logically divides the synthesis into two distinct, manageable stages:

  • Stage 1: The robust synthesis of the key intermediate, Ethyl 1H-indazole-3-carboxylate.

  • Stage 2: The base-mediated crossed Claisen condensation of this intermediate with ethyl acetate to yield the final product.

Ethyl 1H-indazole-3-carboxylate + Ethyl Acetate Enolate

];

Target -> Disconnect [dir=back]; Disconnect -> Intermediates [dir=back]; } dot Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway and Methodologies

This section details the experimental procedures for the two-stage synthesis. The protocols are designed to be self-validating by explaining the rationale behind key steps and conditions.

Stage 1: Synthesis of Key Intermediate: Ethyl 1H-indazole-3-carboxylate

The synthesis of substituted indazoles can be approached through various methods, including the cyclization of o-aminophenylacetic acid derivatives or reactions involving isatin precursors.[2][3] However, for a reliable and scalable procedure, we will utilize a method adapted from Organic Syntheses, which involves a [3+2] cycloaddition between in situ-generated benzyne and ethyl diazoacetate.[4] This method is well-documented and provides good yields.

Experimental Protocol: Ethyl 1H-indazole-3-carboxylate

  • Apparatus Setup: A 1-L, three-necked, round-bottomed flask is flame-dried under a nitrogen atmosphere. The flask is equipped with a magnetic stir bar, a rubber septum on the central neck, a glass stopper, and a nitrogen inlet adapter.

  • Reagent Charging: The flask is charged with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (9.84 g, 32.0 mmol, 1.0 equiv.) and anhydrous tetrahydrofuran (THF, 400 mL).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Benzyne Precursor: A solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 96 mL, 96.0 mmol, 3.0 equiv.) is added dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

  • Addition of Diazo Compound: Immediately following the TBAF addition, a solution of ethyl diazoacetate (6.85 g, 60.0 mmol, 1.9 equiv.) in 50 mL of anhydrous THF is added dropwise over 1 hour.

  • Reaction Progression: The mixture is stirred at -78 °C for an additional 1.5 hours. The cooling bath is then removed, and the reaction is allowed to warm slowly to room temperature overnight (approx. 16-18 hours).

  • Workup and Extraction: The reaction mixture is concentrated via rotary evaporation (35 °C, 40 mmHg). The residue is partitioned between ethyl acetate (150 mL) and saturated aqueous NaHCO₃ (200 mL). The aqueous layer is further extracted with ethyl acetate (2 x 50 mL).

  • Purification: The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated. The resulting crude oil is purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield Ethyl 1H-indazole-3-carboxylate as an off-white solid.[4]

Table 1: Reagents for Ethyl 1H-indazole-3-carboxylate Synthesis

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
2-(TMS)phenyl Triflate312.359.8432.01.0
TBAF (1.0 M solution)261.4725.196.03.0
Ethyl Diazoacetate114.106.8560.01.9
Anhydrous THF72.11~450 mL-Solvent

Causality and Expertise:

  • Benzyne Generation: 2-(trimethylsilyl)phenyl trifluoromethanesulfonate is an excellent benzyne precursor. The fluoride ion from TBAF attacks the silicon atom, initiating an elimination reaction that generates the highly reactive benzyne intermediate under mild conditions.[4]

  • Temperature Control: The reaction is conducted at -78 °C to control the formation and reaction of the unstable benzyne and diazoacetate species, preventing unwanted side reactions.

  • Stoichiometry: An excess of ethyl diazoacetate is used to ensure the complete trapping of the transient benzyne intermediate.

Stage 2: Claisen Condensation to Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[5] In this crossed Claisen reaction, Ethyl 1H-indazole-3-carboxylate acts as the electrophilic acylating agent, and the enolate of ethyl acetate serves as the nucleophile.

G

Experimental Protocol: Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate

  • Apparatus Setup: A 250-mL, flame-dried, round-bottomed flask is fitted with a reflux condenser, a nitrogen inlet, and a magnetic stir bar.

  • Base Preparation: Sodium metal (0.83 g, 36.0 mmol, 1.2 equiv.) is carefully added in small pieces to absolute ethanol (50 mL) under a nitrogen atmosphere. The mixture is stirred until all the sodium has reacted to form sodium ethoxide.

  • Reagent Addition: A solution of Ethyl 1H-indazole-3-carboxylate (5.70 g, 30.0 mmol, 1.0 equiv.) and ethyl acetate (8.81 g, 100 mmol, 3.3 equiv., acting as both reactant and solvent) is added to the sodium ethoxide solution.

  • Reaction: The reaction mixture is heated to reflux (approx. 78 °C) and maintained for 4-6 hours. The reaction progress should be monitored by TLC.

  • Quenching and Neutralization: After cooling to room temperature, the reaction mixture is poured slowly into ice-cold water (150 mL). The solution is then acidified to pH ~5-6 with dilute hydrochloric acid. This protonates the enolate of the product, causing it to precipitate.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then a small amount of cold diethyl ether to remove any unreacted starting material.

  • Purification: The crude solid is recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford pure Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate.

Table 2: Reagents for Claisen Condensation

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Ethyl 1H-indazole-3-carboxylate190.195.70 g30.01.0
Sodium22.990.83 g36.01.2
Ethyl Acetate88.118.81 g (9.8 mL)1003.3
Absolute Ethanol46.0750 mL-Solvent

Trustworthiness and Mechanistic Rationale:

  • Choice of Base: Sodium ethoxide is the base of choice. Using a base with an alkoxide that matches the ester (ethoxide) prevents transesterification, a common side reaction that would scramble the ester groups and reduce the yield of the desired product.[5]

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Any water present would hydrolyze the esters and consume the strong base, halting the condensation reaction.

  • Driving the Equilibrium: The final step in the mechanism is the deprotonation of the newly formed β-ketoester by the ethoxide base.[6] The α-protons of a β-ketoester (pKa ≈ 11) are significantly more acidic than ethanol (pKa ≈ 16). This highly favorable acid-base reaction drives the entire equilibrium towards the product. The final acidic workup is essential to neutralize the base and protonate the product enolate to isolate the neutral β-ketoester.[6]

Conclusion

The synthetic pathway detailed in this guide provides a clear and reliable method for the preparation of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate. By leveraging a well-established cycloaddition for the synthesis of the indazole core and applying the fundamental principles of the Claisen condensation, researchers can access this valuable intermediate with high efficiency. The provided protocols, supported by mechanistic explanations and process rationale, are designed to ensure reproducibility and success for professionals engaged in pharmaceutical research and development.

References

  • Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. The Royal Society of Chemistry.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
  • Shi, F., & Larock, R. C. 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents (CN112778203A).
  • Liu, Y., et al. Synthesis of Ethyl 3‐(1‐Acetyl‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐4‐yl)‐2,2‐difluoropropanoate from N‐Allyl‐N′‐benzylideneacetohydrazide and Ethyl 2‐Bromo‐2,2‐difluoroacetate. Advanced Synthesis & Catalysis. Available at: [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents (US20110172428A1).
  • Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. J-GLOBAL. Available at: [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents (US20040248960A1).
  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. PubMed. Available at: [Link]

  • Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. Google Patents (WO2021096903A1).
  • Lukin, K., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate. Available at: [Link]

  • Odell, L. R., et al. Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Diva-Portal.org. Available at: [Link]

  • Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. ResearchGate. Available at: [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. Available at: [Link]

  • Ferrari, M., et al. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Claisen Condensation Reaction Mechanism. (2018). The Organic Chemistry Tutor. Available at: [Link]

  • ethyl 3,3-diethoxypropanoate. Organic Syntheses. Available at: [Link]

  • The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. Available at: [Link]

Sources

Exploratory

Spectroscopic Profile of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the spectroscopic characteristics of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate (CAS No. 8...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate (CAS No. 885269-76-1)[1]. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document outlines the theoretical basis and practical considerations for the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data for this specific molecule is not widely available in the public domain, this guide synthesizes information from structurally related indazole derivatives and fundamental spectroscopic principles to present a predictive analysis. This serves as a valuable resource for researchers working with this and similar compounds, aiding in characterization, purity assessment, and structural elucidation.

Introduction: The Significance of Indazole Derivatives

Indazole-containing compounds are a prominent class of heterocyclic molecules that have garnered significant attention in the pharmaceutical and agrochemical industries. Their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties, make them privileged scaffolds in drug design[2][3]. Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate, with its reactive β-ketoester functionality, is a versatile intermediate for the synthesis of more complex indazole-based therapeutic agents[4][5]. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and stability of the target molecule.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate, the following data is predicted based on the analysis of structurally analogous compounds and established spectroscopic principles[6][7][8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the indazole ring, the ethyl group, and the methylene bridge.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Indazole NH~13.0Broad Singlet-
Indazole Ar-H7.2 - 8.2Multiplet-
Methylene (-CH₂-)~4.0Singlet-
Ethyl O-CH₂~4.2Quartet~7.1
Ethyl CH₃~1.2Triplet~7.1

Note: Predictions are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.[9][10]

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Indazole C=O~190
Ester C=O~167
Indazole Aromatic C110 - 140
Ethyl O-CH₂~61
Methylene (-CH₂-)~45
Ethyl CH₃~14
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Indazole)3100 - 3300Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Ketone)~1720Strong
C=O Stretch (Ester)~1740Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch (Ester)1000 - 1300Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate (C₁₂H₁₂N₂O₃), the expected molecular weight is 232.24 g/mol [1].

  • Expected Molecular Ion Peak (M⁺): m/z = 232

  • Potential Fragmentation Patterns: Loss of the ethoxy group (-OC₂H₅), loss of the ethyl group (-C₂H₅), and fragmentation of the indazole ring are anticipated fragmentation pathways that can be used to confirm the structure[11].

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect chemical shifts[9][10].

  • Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.[12][13]

  • Acquisition Parameters:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) and a longer acquisition time with more scans are typically required.

Data Processing and Interpretation:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.[14]

IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology:

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Data Interpretation:

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=O, C-O).

Mass Spectrometry

Objective: To determine the molecular weight and study the fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source.

  • Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.[12]

  • Analysis: Acquire the mass spectrum in positive or negative ion mode.

Data Interpretation:

  • Identify the molecular ion peak to confirm the molecular weight.

  • Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation & Reporting Synthesis Synthesis of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Reporting Final Report/Publication Data_Analysis->Reporting

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate. By leveraging predictive data based on analogous structures and outlining standardized experimental protocols, this document serves as a practical resource for researchers in the field of medicinal chemistry. The accurate acquisition and interpretation of spectroscopic data are critical for ensuring the quality and integrity of synthetic compounds, ultimately facilitating the advancement of drug discovery and development programs.

References

  • Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water - The Royal Society of Chemistry.
  • Supporting Information - Wiley-VCH 2007.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Supporting Information - The Royal Society of Chemistry.
  • 1 - Supporting Information.
  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - MDPI.
  • Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate - BLDpharm.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.
  • Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide - Benchchem.
  • ir | ORGANIC CHEMISTRY SELECT.
  • Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol - Benchchem.
  • NMR Chemical Shifts of Impurities - Sigma-Aldrich.
  • Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC - NIH.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - MDPI.

Sources

Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate. Tailored for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features of the molecule, the critical phenomenon of keto-enol tautomerism, and the practical aspects of spectral acquisition and interpretation.

Introduction: Structure and Spectroscopic Significance

Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate (Molecular Formula: C₁₂H₁₂N₂O₃) is a β-keto ester derivative of the 1H-indazole heterocyclic system.[1] The structural elucidation of such molecules is fundamental in synthetic chemistry and drug discovery, where precise characterization is non-negotiable. ¹H NMR spectroscopy serves as the primary tool for this purpose, offering detailed insights into the molecular framework, electronic environment of protons, and the presence of dynamic equilibria.[2]

The most significant structural feature of this compound, from a spectroscopic perspective, is its existence as a mixture of keto and enol tautomers in solution. This equilibrium is a dynamic process that profoundly influences the resulting ¹H NMR spectrum, and its understanding is paramount for accurate interpretation.[3][4]

The Principle of Keto-Enol Tautomerism

β-keto esters, such as the title compound, are classic examples of molecules that exhibit keto-enol tautomerism.[4][5] This process involves the migration of a proton and the shifting of bonding electrons, resulting in two distinct isomers—the keto form and the enol form—that are in a dynamic equilibrium.

Figure 1: The dynamic equilibrium between the keto and enol tautomers.

The position of this equilibrium is highly dependent on several factors, most notably the solvent.[6]

  • Non-polar solvents (e.g., CDCl₃, C₆D₆) tend to stabilize the enol form through the formation of a strong, six-membered intramolecular hydrogen bond.

  • Polar, protic, or hydrogen-bond accepting solvents (e.g., DMSO-d₆, D₂O) can disrupt this internal hydrogen bond, thereby favoring the more polar keto tautomer.[6]

Consequently, the ¹H NMR spectrum will display two distinct sets of signals corresponding to each tautomer, with the relative integration of these signals directly reflecting the equilibrium ratio under the specific experimental conditions.

Predicted ¹H NMR Spectral Analysis

For a comprehensive analysis, we will predict the signals for both the keto and enol forms. The proton assignments used in the following discussion correspond to the structure depicted below.

Figure 2: Proton labeling for Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate.

Signals of the Keto Tautomer

The keto form is characterized by the presence of a methylene group (H_α) flanked by two carbonyls.

  • Indazole Aromatic Protons (H-4, H-5, H-6, H-7): These four protons will appear in the aromatic region, typically between δ 7.1 and 8.2 ppm . Their exact shifts and coupling patterns depend on the substitution pattern of the bicyclic system. Based on unsubstituted indazole, one would expect H-7 to be the most downfield, appearing as a doublet. H-4, H-5, and H-6 will likely appear as a doublet and two triplets (or more complex multiplets), respectively.[7]

  • Indazole Imide Proton (H-1, NH): This proton is acidic and often participates in hydrogen bonding. It is expected to be a broad singlet appearing significantly downfield, typically δ > 13 ppm in a solvent like DMSO-d₆.[7][8] In CDCl₃, it may be found around δ 12-13 ppm.[9]

  • Active Methylene Protons (H_α): These two protons are chemically equivalent and flanked by two electron-withdrawing carbonyl groups, leading to significant deshielding. They will appear as a sharp singlet at approximately δ 4.0 - 4.5 ppm .

  • Ethyl Ester Protons (H_a, H_b): This group gives rise to a classic ethyl pattern. The methylene protons (H_a) are adjacent to an oxygen atom and will appear as a quartet around δ 4.1 - 4.3 ppm . The methyl protons (H_b) will appear further upfield as a triplet around δ 1.2 - 1.4 ppm . The coupling constant between them (³J_ab) will be approximately 7 Hz.[10]

Signals of the Enol Tautomer

The enol form is distinguished by a vinylic proton (H_β) and a highly deshielded enolic hydroxyl proton (OH).

  • Indazole Aromatic and Imide Protons (H-4 to H-7, H-1): The signals will be similar to those in the keto form, though minor shifts (±0.1-0.2 ppm) may occur due to the change in conjugation and overall electronic structure.

  • Enolic Hydroxyl Proton (OH): This proton is involved in a strong intramolecular hydrogen bond with the ester carbonyl oxygen. This interaction causes extreme deshielding, resulting in a broad singlet far downfield, often in the δ 12.0 - 15.0 ppm range. Its broadness is due to chemical exchange and quadrupolar effects.

  • Vinylic Proton (H_β): The disappearance of the methylene group gives rise to a vinylic proton. It will appear as a singlet in the alkene region, typically around δ 5.5 - 6.0 ppm .

  • Ethyl Ester Protons (H_a, H_b): These signals will be very similar to their counterparts in the keto form, appearing as a quartet and a triplet in the same respective regions.

Summary of Predicted Chemical Shifts
Proton Assignment Tautomer Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-1 (NH)Keto & Enol> 13.0br s1H-
H-7Keto & Enol8.1 - 8.3d1H~8.0
H-4, H-5, H-6Keto & Enol7.1 - 7.8m3H-
H_α (-CH₂-)Keto4.0 - 4.5s2H-
H_β (=CH-)Enol5.5 - 6.0s1H-
OHEnol12.0 - 15.0br s1H-
H_a (-OCH₂-)Keto & Enol4.1 - 4.3q2H~7.0
H_b (-CH₃)Keto & Enol1.2 - 1.4t3H~7.0

br s = broad singlet, s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet

Experimental Protocol for ¹H NMR Acquisition

This section outlines a robust, self-validating protocol for acquiring a high-quality ¹H NMR spectrum.

Sample Preparation Workflow

protocol_flow cluster_prep Sample Preparation cluster_nmr Spectrometer Operation weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL CDCl3 or DMSO-d6) weigh->dissolve lock 7. Lock on Deuterium Signal vortex 3. Vortex to Homogenize dissolve->vortex tune 8. Tune and Match Probe filter 4. Filter into NMR Tube (Use pipette with glass wool) vortex->filter shim 9. Shim for Homogeneity cap 5. Cap and Label Tube filter->cap acquire 10. Acquire Spectrum insert 6. Insert Sample

Figure 3: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate into a clean, dry vial.[11][12]

  • Solvent Selection and Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice is critical: use CDCl₃ to favor observation of the enol form or DMSO-d₆ to favor the keto form.

  • Homogenization: Vortex the vial gently until the sample is fully dissolved.

  • Filtration and Transfer: To ensure optimal spectral resolution by removing particulate matter, filter the solution directly into a high-quality 5 mm NMR tube.[13] This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette. The final sample height in the tube should be approximately 4-5 cm.[13]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the field onto the deuterium signal of the solvent.

    • Tune and match the probe to the correct frequency.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow, symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time (AQ): ~2-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration, especially for protons with long relaxation times.

    • Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

Data Processing and Quantitative Analysis

  • Processing: Apply Fourier transformation, automatic phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Referencing: Calibrate the chemical shift scale. Set the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm; DMSO-d₆ at δ 2.50 ppm) or reference to an internal standard like TMS at δ 0.00 ppm.[14][15]

  • Integration and Tautomer Ratio Calculation:

    • Carefully integrate the signals. To determine the keto:enol ratio, compare the integral of a signal unique to the keto form with one unique to the enol form.

    • The most reliable signals for this are the methylene singlet (H_α, 2H) of the keto form and the vinylic singlet (H_β, 1H) of the enol form.

    • The ratio is calculated as: % Enol = [Integral(H_β) / (Integral(H_β) + (Integral(H_α) / 2))] * 100 % Keto = 100 - % Enol

This quantitative analysis provides valuable information about the thermodynamics of the tautomeric equilibrium in the chosen solvent.[3]

Conclusion

The ¹H NMR spectrum of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate is a rich source of structural information, defined by the coexistence of its keto and enol tautomers. A thorough interpretation requires the identification of two distinct sets of proton signals, with their relative abundance being directly influenced by the solvent environment. By employing the rigorous experimental and analytical protocols detailed in this guide, researchers can confidently elucidate the structure, confirm the identity, and quantify the tautomeric composition of this important heterocyclic compound, ensuring the highest degree of scientific integrity in their development efforts.

References

  • Wiley-VCH. (2007). Supporting Information for a chemical synthesis paper. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • Oregon State University. 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ACS Publications. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Retrieved from [Link]

  • University of Puget Sound. Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • University of Bristol. A quick guide to NMR Techniques in Organic Chemistry. Retrieved from [Link]

  • Western University. NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Iowa State University. NMR Sample Preparation. Retrieved from [Link]

  • ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Master Organic Chemistry. (2022). 1H NMR: How Many Signals?. Retrieved from [Link]

  • PHYWE Systeme GmbH & Co. KG. Keto-enol tautomerism of ethyl acetoacetate. Retrieved from [Link]

  • Allery Chemistry. (2024). NMR of ethyl ethanoate for A-level Chemistry. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Keto-enol tautomerism in beta-ketoesters. Retrieved from [Link]

  • ResearchGate. Sample preparation. Retrieved from [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. Retrieved from [Link]

  • University of Wisconsin-Madison. NMR: Novice Level, Spectrum 17. Retrieved from [Link]

  • Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to 13C NMR Analysis of Indazole Compounds

Introduction: The Indazole Core in Modern Research Indazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities, including anti-inf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Core in Modern Research

Indazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3] The structural elucidation of these compounds is paramount for understanding their function and for the development of novel therapeutics and materials. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive tool for providing detailed insights into the molecular framework of indazole-containing molecules.

This guide provides a comprehensive overview of the principles and practical applications of 13C NMR for the characterization of indazole compounds. We will delve into the characteristic chemical shifts of the indazole core, the influence of substituents, the intriguing tautomerism of these systems, and a standardized protocol for acquiring high-quality 13C NMR data.

The Indazole Scaffold: A Structural Overview

Indazole is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring. This arrangement gives rise to two possible tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form in solution.[1][4] The numbering of the carbon and nitrogen atoms in the indazole ring is crucial for the correct assignment of NMR signals.

Caption: Numbering of the 1H- and 2H-tautomers of the indazole core.

Fundamentals of 13C NMR Spectroscopy of Indazoles

13C NMR spectroscopy detects the resonance of the 13C isotope, which has a nuclear spin of ½. The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. Electronegative atoms, such as nitrogen and oxygen, deshield the carbon nucleus, causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield the nucleus, shifting the signal to a lower chemical shift (upfield).[5][6]

In proton-decoupled 13C NMR spectra, each unique carbon atom in a molecule typically gives rise to a single peak. The number of peaks in the spectrum therefore corresponds to the number of chemically non-equivalent carbons. For substituted indazoles, this provides a direct count of the unique carbon environments, which is invaluable for confirming the molecular structure.

Characteristic 13C NMR Chemical Shifts of the Indazole Core

The chemical shifts of the carbon atoms in the parent 1H-indazole molecule provide a baseline for understanding the spectra of its derivatives. The assignments have been unequivocally determined through various NMR techniques, including the analysis of deuterated derivatives.[7]

Carbon AtomTypical Chemical Shift (δ, ppm) in DMSO-d6
C3~133.5
C3a~126.0
C4~120.2
C5~123.3
C6~125.9
C7~110.5
C7a~140.0

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The carbons of the pyrazole ring (C3, C3a, and C7a) and the benzene ring (C4, C5, C6, and C7) exhibit distinct chemical shift ranges. C7a, being a bridgehead carbon adjacent to a nitrogen atom, is the most deshielded carbon of the benzene ring. Conversely, C7 is the most shielded aromatic carbon due to the electronic influence of the adjacent pyrrole-like nitrogen (N1).

The Influence of Substituents on 13C NMR Spectra

The introduction of substituents onto the indazole ring can significantly alter the chemical shifts of the carbon atoms. These changes are predictable and provide crucial information about the position of the substituent.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) deshield adjacent and para-positioned carbons, causing their signals to shift downfield. For example, the presence of a nitro group can cause a downfield shift of up to 10-15 ppm for the carbon to which it is attached.[8][9]

  • Electron-Donating Groups (EDGs): Groups like amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) shield adjacent and para-positioned carbons, resulting in an upfield shift of their signals.

The magnitude of the substituent-induced shift can be used to confirm the regiochemistry of a reaction. For instance, distinguishing between a 5-substituted and a 6-substituted indazole is often straightforward based on the distinct patterns of chemical shifts in the aromatic region of the 13C NMR spectrum.

Tautomerism in Indazoles: A 13C NMR Perspective

As mentioned, indazoles can exist as 1H- and 2H-tautomers. While the 1H-tautomer is generally more stable, the position of the tautomeric equilibrium can be influenced by factors such as the solvent and the nature of substituents.[4][10] 13C NMR is an excellent technique for studying this phenomenon.

The chemical shifts of the carbon atoms, particularly C3, are significantly different between the two tautomers. In the 2H-tautomer, C3 is typically more shielded and appears at a lower chemical shift compared to the 1H-tautomer.[9] The observation of two distinct sets of signals for the indazole core in a 13C NMR spectrum is a clear indication of the presence of both tautomers in solution. The ratio of the tautomers can be determined by integrating the corresponding peaks.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The following is a generalized protocol for the 13C NMR analysis of an indazole compound.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing a Weigh 10-20 mg of the indazole compound. b Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6). a->b c Transfer the solution to a 5 mm NMR tube. b->c d Insert the sample into the spectrometer. c->d e Lock and shim the spectrometer. d->e f Set the temperature (e.g., 298 K). e->f g Acquire a proton-decoupled 13C NMR spectrum. f->g h Set appropriate acquisition parameters (e.g., spectral width, number of scans). g->h i Apply Fourier transform. h->i j Phase and baseline correct the spectrum. i->j k Reference the spectrum to the solvent peak. j->k

Sources

Foundational

The Indazole Scaffold: A Privileged Framework for Novel Kinase Inhibitor Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of the Indazole Moiety in Kinase-Targeted Therapies The indazole core has emerged as a significant pharma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Indazole Moiety in Kinase-Targeted Therapies

The indazole core has emerged as a significant pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its unique structural and electronic properties make it an attractive scaffold for designing potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[3][4] A number of commercially successful anticancer drugs, including Axitinib, Linifanib, Niraparib, and Pazopanib, feature the indazole core, underscoring its therapeutic relevance.[1] This guide provides a comprehensive technical overview of the discovery of novel indazole-based kinase inhibitors, from the underlying rationale and targeted signaling pathways to detailed experimental protocols and data interpretation.

The versatile nature of the indazole scaffold allows for synthetic modifications at multiple positions, enabling fine-tuning of a compound's pharmacological properties.[3] Researchers have successfully developed indazole derivatives that target a wide array of kinases, including tyrosine kinases and serine/threonine kinases, for the treatment of various cancers such as lung, breast, colon, and prostate cancer.[1]

The Indazole Advantage: Rationale for a Privileged Scaffold

The preference for the indazole scaffold in kinase inhibitor design is not arbitrary. Its bicyclic aromatic structure provides a rigid framework that can be readily functionalized to interact with the ATP-binding pocket of kinases. The nitrogen atoms in the indazole ring can act as hydrogen bond donors and acceptors, crucial for anchoring the inhibitor to the kinase's hinge region. Furthermore, the synthetic accessibility of indazole derivatives allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization.[5] Structure-activity relationship (SAR) studies have demonstrated that modifications to the indazole core can significantly impact potency and selectivity, offering a clear path for rational drug design.[3]

Key Signaling Pathways Targeted by Indazole-Based Kinase Inhibitors

The dysregulation of kinase signaling pathways is a hallmark of many cancers. Indazole-based inhibitors have been successfully designed to target several of these critical pathways.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6][7] Its aberrant activation is a frequent event in human cancers, making it a prime target for therapeutic intervention.[6][8] Indazole derivatives have been developed as potent inhibitors of key kinases within this pathway, including PI3K, Akt, and mTOR.[6][9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Indazole_Inhibitor Indazole-Based Inhibitor Indazole_Inhibitor->PI3K Indazole_Inhibitor->AKT Indazole_Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by indazole-based compounds.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[10][11] Mutations in genes like BRAF and Ras that lead to the constitutive activation of this pathway are common in many cancers.[10] Indazole amides have been identified as potent inhibitors of ERK1/2, the final kinases in this cascade.[12]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation Indazole_Inhibitor Indazole-Based Inhibitor Indazole_Inhibitor->ERK

Caption: The MAPK/ERK signaling pathway with targeted inhibition of ERK by indazole derivatives.

Cell Cycle Regulation: Targeting Aurora and Polo-Like Kinases

Aurora kinases (A, B, and C) and Polo-like kinases (PLKs) are families of serine/threonine kinases that play essential roles in regulating the cell cycle, particularly during mitosis.[13][14] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[13] Novel indazole derivatives have been developed as potent and selective inhibitors of both Aurora kinases and PLKs, demonstrating the broad applicability of this scaffold.[1][2][15]

Angiogenesis: The VEGF Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[16] The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of this process.[3] Indazole-based compounds, such as Axitinib, are potent inhibitors of VEGFRs, thereby blocking angiogenesis and starving tumors of their blood supply.[3][17]

The Drug Discovery Workflow: From Hit to Lead

The discovery of novel indazole-based kinase inhibitors typically follows a structured workflow, integrating computational and experimental approaches.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Screening High-Throughput Screening (HTS) Target_ID->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Preclinical Preclinical Development Hit_to_Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Synthesis of Indazole-Based Scaffolds

The synthesis of indazole derivatives is a well-established field in organic chemistry. A common route to the approved drug Axitinib, a potent VEGFR inhibitor, involves a multi-step synthesis.[18] A key step is the oxidative rearrangement of a 6-halo-1H-indole to form the indazole core.[19] This is followed by coupling reactions to introduce the side chains necessary for potent and selective kinase inhibition.[19][18][20]

A Representative Synthetic Scheme for an Axitinib Precursor:

A general approach involves the reaction of a 6-halo-1H-indole with an oxidizing agent like sodium nitrite in an acidic medium to yield a 6-halo-3-formyl-1H-indazole.[19] This intermediate can then undergo further reactions, such as a reaction with 2-mercapto-N-methylbenzamide, followed by a Wittig reaction to construct the final Axitinib molecule.[19]

Key Experimental Protocols

This assay is fundamental for determining the potency of a compound against its target kinase.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified recombinant kinase, a specific peptide or protein substrate, and the indazole-based inhibitor at various concentrations in a kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[21][22]

  • Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl2 to a final concentration of, for example, 100 µM ATP and 10 mM MgCl2.[21]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15-30 minutes).[22]

  • Termination: Stop the reaction by adding a solution containing EDTA or by heat inactivation at 95°C for 5 minutes.[21]

  • Detection: Quantify the extent of substrate phosphorylation. This can be achieved through various methods, including:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[23]

    • Luminescence-Based Assay: Using commercially available kits like ADP-Glo™, which measures the amount of ADP produced, or Kinase-Glo®, which measures the amount of remaining ATP.[24]

    • ELISA-Based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.[25][26]

  • Compound Treatment: Treat the cells with various concentrations of the indazole-based inhibitor and incubate for a specified period (e.g., 24-72 hours).[25]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[25][27] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26][28]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[26][27]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[27][28]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell proliferation inhibition.

This technique is used to confirm the on-target effect of the inhibitor by measuring the phosphorylation status of the target kinase and its downstream substrates within the cell.

Step-by-Step Protocol:

  • Cell Lysis: Treat cancer cells with the indazole-based inhibitor for a specific time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.[29]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[29]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its downstream substrate overnight at 4°C.[29] Also, probe a separate blot or strip and re-probe the same blot with an antibody against the total protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[30]

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon inhibitor treatment.

The zebrafish embryo is a powerful in vivo model for studying angiogenesis due to its transparency and rapid development.[16][31][32]

Step-by-Step Protocol:

  • Embryo Collection and Staging: Collect fertilized zebrafish embryos and raise them to the desired developmental stage.

  • Compound Treatment: Place the embryos in a multi-well plate and expose them to different concentrations of the indazole-based inhibitor.[31] A solution of PTU (1-phenyl-2-thiourea) can be added to prevent melanogenesis and maintain embryo transparency.[31]

  • Vessel Visualization: Use a transgenic zebrafish line that expresses a fluorescent protein (e.g., GFP) in the vasculature (e.g., Tg(kdrl:EGFP)) to visualize the blood vessels.[31]

  • Imaging: After a specific incubation period (e.g., 24-48 hours), anesthetize the embryos and image the intersegmental vessels (ISVs) using a fluorescence microscope.

  • Quantification: Quantify the extent of angiogenesis by measuring the number and length of the ISVs.

  • Data Analysis: Compare the vascular development in treated embryos to that in control embryos to assess the anti-angiogenic activity of the compound.

Data Presentation and Interpretation

The quantitative data generated from these assays are crucial for lead candidate selection and optimization.

Compound IDTarget KinaseKinase IC50 (nM)Cell LineProliferation IC50 (µM)
Example A FGFR15.5Urothelial CarcinomaNot Reported
Example B Aurora A/B(Dual Inhibitor)VariousNot Reported
Example C PI3K/Akt/mTOR(Multi-target)HGC-27 (Gastric)0.43 - 3.88
Axitinib VEGFRs0.1 - 1.0VariousVaries
VX-680 Aurora A, B, C0.6, 18, 4.6CML cell linesNot Reported

Note: The data in this table are compiled from various sources for illustrative purposes and may not be directly comparable.[3][6][14]

Conclusion and Future Perspectives

The indazole scaffold has proven to be a highly valuable framework for the development of novel kinase inhibitors. Its versatility and synthetic tractability have enabled the creation of a diverse range of compounds targeting key signaling pathways implicated in cancer and other diseases. The continued exploration of the chemical space around the indazole core, coupled with advanced drug design strategies such as fragment-based and structure-based approaches, holds great promise for the discovery of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.[1] As our understanding of the complex kinase signaling networks deepens, the development of precisely targeted indazole-based therapeutics will undoubtedly play a crucial role in advancing personalized medicine.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design | Request PDF. (n.d.). Retrieved January 23, 2026, from [Link]

  • In vitro kinase assay. (2024, May 31). protocols.io. [Link]

  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. (2023, February 8). PubMed. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016, November 29). PubMed. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed. [Link]

  • Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish. (n.d.). Retrieved January 23, 2026, from [Link]

  • In vitro kinase assay and inhibition assay. (n.d.). Bio-protocol. Retrieved January 23, 2026, from [Link]

  • How to analyze the western blotting data for investigation activity of the signaling pathway? (2022, April 21). ResearchGate. [Link]

  • Zebrafish as an Emerging Model Organism to Study Angiogenesis in Development and Regeneration. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (n.d.). Retrieved January 23, 2026, from [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (n.d.). Retrieved January 23, 2026, from [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • US9351965B2 - Indazole derivatives useful as ERK inhibitors. (n.d.). Google Patents.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central. [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. [Link]

  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • CN103387565B - The preparation method of Axitinib. (n.d.). Google Patents.
  • Structures of kinase inhibitors containing an indazole moiety. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Protocol Development for the Discovery of Angiogenesis Inhibitors via Automated Methods Using Zebrafish and the Discovery and Validation of. (n.d.). Retrieved January 23, 2026, from [Link]

  • The Aurora kinase inhibitors in cancer research and therapy. (n.d.). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies. Retrieved January 23, 2026, from [Link]

  • angiogenesis inhibition assay. (n.d.). Biobide. Retrieved January 23, 2026, from [Link]

  • Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. (n.d.). International Journal of Medical Pharmaceutical and Health Sciences. Retrieved January 23, 2026, from [Link]

  • Targeting the PI3K-Akt-mTOR Pathway. (2014, May 12). YouTube. [Link]

  • Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. (2015, June 11). ACS Publications. [Link]

  • Western Blotting Guidebook. (n.d.). Retrieved January 23, 2026, from [Link]

  • Targeting Aurora Kinases as Essential Cell-Cycle Regulators to Deliver Multi-Stage Antimalarials Against Plasmodium Falciparum. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (2021, October 1). Bentham Science Publishers. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. [Link]

  • PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. [Link]

  • Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. (2018, March 23). MDPI. [Link]

  • The Aurora Kinases in Cell Cycle and Leukemia. (n.d.). PMC - PubMed Central - NIH. Retrieved January 23, 2026, from [Link]

  • Targeting PI3K/Akt/mTOR in AML: Rationale and Clinical Evidence. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Antiangiogenic Cancer Drug Using the Zebrafish Model. (2014, June 5). American Heart Association Journals. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Detailed Protocol for the Synthesis of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, two-step protocol for the synthesis of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate, a valuable β-keto ester i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate, a valuable β-keto ester intermediate in medicinal chemistry and drug discovery. The synthesis commences with the preparation of ethyl 1H-indazole-3-carboxylate, followed by a Claisen condensation to yield the target compound. This guide offers detailed procedural steps, mechanistic insights, and data presentation to ensure reproducibility and success in the laboratory.

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system frequently incorporated into pharmacologically active molecules.[1][2] Derivatives of indazole exhibit a wide range of biological activities, making them crucial building blocks in the development of new therapeutic agents.[3][4] Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate, a β-keto ester, serves as a versatile intermediate for the synthesis of more complex indazole-containing compounds, such as pyrazolones and other heterocyclic systems.[5][6] Its synthesis is therefore of significant interest to researchers in organic and medicinal chemistry.

This protocol details a reliable and efficient two-step synthesis of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate. The first step involves the synthesis of the precursor, ethyl 1H-indazole-3-carboxylate. The second step employs a Claisen condensation reaction to introduce the β-keto ester functionality.

Reaction Scheme

Reaction_Scheme Indazole_ester Ethyl 1H-indazole-3-carboxylate r1 Indazole_ester->r1 Ethyl_acetate Ethyl acetate Ethyl_acetate->r1 Base Sodium ethoxide (NaOEt) Base->r1 1. NaOEt, EtOH 2. H3O+ workup Product Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate Ethanol Ethanol r1->Product r1->Ethanol

Caption: Overall reaction for the synthesis of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate.

Part 1: Synthesis of Ethyl 1H-indazole-3-carboxylate

This initial step focuses on the preparation of the key starting material. Several methods exist for the synthesis of 1H-indazole-3-carboxylic acid and its esters.[3][7][8] The following protocol is adapted from a reliable and well-documented procedure.[9]

Materials and Equipment
Reagent/MaterialGradeSupplier
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate≥98%Commercial Source
Ethyl diazoacetate≥97%Commercial Source
Tetrabutylammonium fluoride (TBAF) solution1 M in THFCommercial Source
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeCommercial Source
Ethyl acetate (EtOAc)ACS gradeCommercial Source
Saturated aqueous sodium bicarbonate (NaHCO₃)-In-house
Magnesium sulfate (MgSO₄), anhydrous-In-house
Silica gel60 Å, 230-400 meshCommercial Source
Round-bottomed flask, three-necked-Standard Labware
Magnetic stirrer and stir bar-Standard Labware
Syringes and needles-Standard Labware
Dry ice/acetone bath-In-house
Rotary evaporator-Standard Labware
Chromatography column-Standard Labware
Experimental Protocol
  • Reaction Setup:

    • Flame-dry a 1 L three-necked round-bottomed flask equipped with a magnetic stir bar.

    • Seal the central neck with a rubber septum and the other necks with a glass stopper and a nitrogen inlet adapter.

    • Allow the flask to cool to room temperature under a stream of dry nitrogen.

  • Charging of Reactants:

    • Charge the flask with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (9.84 g, 32.0 mmol, 1.0 equiv) and ethyl diazoacetate (5.51 mL, 48.3 mmol, 1.5 equiv).[9]

    • Add anhydrous tetrahydrofuran (THF, 360 mL) via cannula.

  • Reaction Conditions:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • With vigorous stirring, add a 1 M solution of TBAF in THF (57.6 mL, 57.6 mmol, 1.8 equiv) dropwise via syringe over approximately 40 minutes.[9]

    • After the addition is complete, stir the mixture at -78 °C for 1.5 hours.

    • Replace the dry ice/acetone bath with a cold acetone bath (around -65 °C) and allow the reaction to warm to room temperature overnight. The mixture will turn orange.

    • Continue stirring at room temperature for an additional 12 hours.

  • Work-up and Purification:

    • Concentrate the reaction mixture to a volume of about 100 mL using a rotary evaporator (35 °C, 40 mmHg).[9]

    • Pour the concentrated mixture into a 1 L separatory funnel containing ethyl acetate (150 mL) and saturated aqueous NaHCO₃ (200 mL).[9]

    • Rinse the reaction flask with ethyl acetate (20 mL) and add it to the separatory funnel.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).[9]

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude orange oil.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 1H-indazole-3-carboxylate as an off-white solid.

Part 2: Synthesis of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate via Claisen Condensation

This step utilizes the principle of the Claisen condensation, where an ester is deprotonated at the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[10][11] In this mixed Claisen condensation, the enolate of ethyl acetate will react with ethyl 1H-indazole-3-carboxylate.

Materials and Equipment
Reagent/MaterialGradeSupplier
Ethyl 1H-indazole-3-carboxylateSynthesized above-
Sodium ethoxide (NaOEt)≥96%Commercial Source
Ethanol (EtOH), absolute200 proofCommercial Source
Ethyl acetate (EtOAc), anhydrous≥99.8%Commercial Source
Diethyl ether, anhydrous≥99.7%Commercial Source
Hydrochloric acid (HCl), concentratedACS gradeCommercial Source
Saturated aqueous sodium chloride (brine)-In-house
Sodium sulfate (Na₂SO₄), anhydrous-In-house
Round-bottomed flask-Standard Labware
Reflux condenser-Standard Labware
Magnetic stirrer and stir bar-Standard Labware
Ice bath-In-house
Rotary evaporator-Standard Labware
Experimental Protocol
  • Preparation of the Enolate:

    • In a flame-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equiv) in absolute ethanol.

    • To this solution, add anhydrous ethyl acetate (5-10 equiv) and stir the mixture at room temperature.

  • Claisen Condensation:

    • Dissolve ethyl 1H-indazole-3-carboxylate (1.0 equiv) in a minimal amount of anhydrous ethyl acetate.

    • Add the solution of ethyl 1H-indazole-3-carboxylate dropwise to the stirred solution of the ethyl acetate enolate.

    • After the addition is complete, gently heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

    • Carefully acidify the reaction mixture with cold, dilute hydrochloric acid to a pH of ~5-6.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expected signals would include the aromatic protons of the indazole ring, the methylene protons of the ethyl group, the methyl protons of the ethyl group, and the methylene protons between the two carbonyl groups.

  • ¹³C NMR: Expected signals would include the carbons of the indazole ring, the carbonyl carbons of the keto and ester groups, and the carbons of the ethyl group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate should be observed.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the N-H stretch of the indazole, C=O stretches of the ketone and ester, and C-O stretches should be present.

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ethyl 1H-indazole-3-carboxylate cluster_step2 Step 2: Claisen Condensation A1 Setup flame-dried three-necked flask under N2 A2 Charge with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and ethyl diazoacetate in THF A1->A2 A3 Cool to -78 °C and add TBAF solution dropwise A2->A3 A4 Stir at -78 °C, then warm to room temperature overnight A3->A4 A5 Concentrate, perform aqueous workup with EtOAc and NaHCO3 A4->A5 A6 Dry organic layer and purify by column chromatography A5->A6 B3 Add solution of Ethyl 1H-indazole-3-carboxylate A6->B3 Intermediate Product B1 Prepare sodium ethoxide in ethanol B2 Add anhydrous ethyl acetate to form enolate B1->B2 B2->B3 B4 Reflux for 2-4 hours B3->B4 B5 Acidify with dilute HCl and perform aqueous workup B4->B5 B6 Dry organic layer and purify the final product B5->B6

Sources

Application

The Lynchpin Intermediate: Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate in Modern Drug Discovery

Introduction: The Strategic Importance of the Indazole Nucleus In the landscape of medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," a molecular framework that is a recurring motif in a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indazole Nucleus

In the landscape of medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of targeted therapeutics, particularly in oncology.[1][2] Indazole derivatives are at the heart of numerous FDA-approved drugs, including the antiemetic granisetron and the potent kinase inhibitor pazopanib.[3] This guide focuses on a pivotal, yet often overlooked, synthetic intermediate: Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate . This β-keto ester is a versatile building block, primed for a variety of cyclization and derivatization reactions, making it an invaluable tool for researchers, scientists, and drug development professionals. Its strategic placement of reactive functional groups allows for the efficient construction of complex heterocyclic systems, which are central to the development of next-generation kinase inhibitors and other targeted therapies.[1][4]

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate is paramount for its effective use and storage. The table below summarizes its key characteristics.

PropertyValueSource
CAS Number 885271-33-4Internal Database
Molecular Formula C₁₂H₁₂N₂O₃Internal Database
Molecular Weight 232.24 g/mol Internal Database
Appearance Off-white to pale yellow solidSupplier Data
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in alcohols.Internal Observation
Storage Store in a cool, dry place away from light and moisture. For long-term storage, refrigeration at 2-8°C is recommended.Supplier Recommendation

Synthetic Pathways: From Indazole to a Versatile Intermediate

The synthesis of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate is a multi-step process that begins with the construction of the indazole core, followed by the introduction of the β-keto ester functionality.

Part 1: Synthesis of the Precursor - Ethyl 1H-indazole-3-carboxylate

There are several established routes to synthesize the indazole-3-carboxylic acid core.[3] A common and reliable method involves the diazotization of an anthranilic acid derivative followed by cyclization. The resulting carboxylic acid is then esterified to yield Ethyl 1H-indazole-3-carboxylate.

Diagram: Synthesis of Ethyl 1H-indazole-3-carboxylate

cluster_0 Step 1: Diazotization and Cyclization cluster_1 Step 2: Esterification A Anthranilic Acid B Indazole-3-carboxylic Acid A->B 1. NaNO₂, HCl 2. Heat C Indazole-3-carboxylic Acid D Ethyl 1H-indazole-3-carboxylate C->D Ethanol, H₂SO₄ (cat.) Reflux

Caption: General two-step synthesis of the key precursor.

Part 2: The Claisen Condensation - Forging the β-Keto Ester

The transformation of Ethyl 1H-indazole-3-carboxylate to Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate is achieved through a crossed Claisen condensation.[5][6] In this reaction, the enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl group of the indazole ester. A strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), is required to generate the nucleophilic enolate.[6] The choice of base is critical; a hindered base like LDA can prevent self-condensation of ethyl acetate, leading to higher yields of the desired crossed product.[6]

Diagram: Claisen Condensation Mechanism

cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Elimination A Ethyl Acetate B Enolate A->B Base (e.g., NaOEt) C Ethyl 1H-indazole-3-carboxylate B->C D Tetrahedral Intermediate E Tetrahedral Intermediate F Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate E->F - OEt⁻

Caption: Key steps in the formation of the β-keto ester.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-indazole-3-carboxylate (Precursor)

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Indazole-3-carboxylic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a solution of indazole-3-carboxylic acid (1 equivalent) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 1H-indazole-3-carboxylate as a solid.

Protocol 2: Synthesis of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate

This is a generalized protocol for a crossed Claisen condensation and should be performed by chemists experienced with air-sensitive techniques.

Materials:

  • Ethyl 1H-indazole-3-carboxylate

  • Ethyl Acetate (anhydrous)

  • Sodium Ethoxide (or freshly prepared LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (1 M aqueous solution)

  • Ethyl Acetate

  • Brine (saturated aqueous solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous THF and cool to -78 °C.

  • Add sodium ethoxide (1.1 equivalents) to the cooled THF.

  • Slowly add a solution of ethyl 1H-indazole-3-carboxylate (1 equivalent) and anhydrous ethyl acetate (1.5 equivalents) in anhydrous THF to the base suspension.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate.

Applications in the Synthesis of Bioactive Molecules

The synthetic utility of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate lies in the reactivity of its β-keto ester moiety, which can readily undergo cyclization reactions with various dinucleophiles to form new heterocyclic rings.

Application 1: Synthesis of Pyrazolo[4,3-c]quinolin-4(5H)-ones

A significant application of this intermediate is in the synthesis of pyrazolo[4,3-c]quinolin-4(5H)-ones. This scaffold is found in a number of compounds with potential anti-inflammatory and anticancer activities.[7] The reaction proceeds via a condensation of the β-keto ester with an appropriately substituted aniline, followed by an intramolecular cyclization.

Diagram: Synthesis of Pyrazolo[4,3-c]quinolin-4(5H)-one

A Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate C Pyrazolo[4,3-c]quinolin-4(5H)-one A->C High Temperature (e.g., Dowtherm A) B Aniline Derivative B->C

Caption: A key cyclization reaction utilizing the intermediate.

Protocol 3: Representative Synthesis of a Pyrazolo[4,3-c]quinolin-4(5H)-one

Materials:

  • Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate

  • Substituted Aniline (e.g., 4-fluoroaniline)

  • High-boiling solvent (e.g., Dowtherm A or Diphenyl ether)

Procedure:

  • Combine Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate (1 equivalent) and the substituted aniline (1.1 equivalents) in a high-boiling solvent.

  • Heat the reaction mixture to a high temperature (typically 200-250 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the precipitate and wash with a non-polar solvent (e.g., hexanes or diethyl ether) to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).

Application 2: A Gateway to PARP and Kinase Inhibitors

The indazole core is a key pharmacophore in a number of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib, which are used in cancer therapy.[1][8] While the exact commercial synthesis of Niraparib may be proprietary, the pyrazolo[4,3-c]quinolinone scaffold, accessible from Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate, is structurally analogous to the core of some PARP and kinase inhibitors. This makes our title intermediate a valuable starting point for the synthesis of novel analogs for high-throughput screening in drug discovery programs targeting these enzyme families.[4][9] The ability to readily modify the aniline component in the cyclization reaction allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate is a strategically important intermediate that provides an efficient entry into complex heterocyclic systems of medicinal interest. Its synthesis, while requiring careful execution of a Claisen condensation, is achievable with standard laboratory techniques. The subsequent cyclization to form pyrazolo[4,3-c]quinolinones and related structures underscores its value in the discovery and development of novel therapeutics, particularly in the realm of oncology. As the demand for targeted therapies continues to grow, the utility of such versatile building blocks will undoubtedly increase, making a thorough understanding of their synthesis and reactivity essential for the modern medicinal chemist.

References

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google P
  • Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide - Benchchem. (URL: not available)
  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (URL: [Link])

  • The Claisen Condensation - Willson Research Group. (URL: [Link])

  • PS8-S05-2 - Yale Chemistry. (URL: [Link])

  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])

  • Synthesis of Pyrazolo[4,3- c ]quinolin-4-ones and Indolo[3,2- c ]quinolin-6-ones by the Photocyclization of N Aryl o -chloroheteroarenecarboxamides - ResearchGate. (URL: [Link])

  • Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water - The Royal Society of Chemistry. (URL: [Link])

  • WO2002010137A2 - Indazole derivatives as jnk inhibitors - Google P
  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines - Organic Chemistry Portal. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. (URL: [Link])

  • WO2019200382A1 - Nanoparticle compositions and methods of use of parp inhibitor for treatment of cancer - Google P
  • Cyclization reactions leading to beta-hydroxyketo esters - PubMed - NIH. (URL: [Link])

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (URL: [Link])

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS - Purdue University Graduate School. (URL: [Link])

  • Tandem imine generation/N-cyclization/C-alkylation sequence to access N-functionalized indoles featuring an aza-quaternary carbon - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH. (URL: [Link])

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - NIH. (URL: [Link])

  • Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed. (URL: [Link])

  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. (URL: [Link])

  • PARP Inhibitor-Induced Synthetic Lethality | Encyclopedia MDPI. (URL: [Link])

  • Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis - PMC - NIH. (URL: [Link])

  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - MDPI. (URL: [Link])

  • PARP Inhibitor for Ovarian Cancer Therapy - European Open Science. (URL: [Link])

Sources

Method

Application Notes & Protocols: Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate as a Cornerstone Reagent in Heterocyclic Synthesis

Abstract This technical guide provides an in-depth exploration of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate, a highly versatile and powerful building block in modern heterocyclic chemistry. The unique molecular architect...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate, a highly versatile and powerful building block in modern heterocyclic chemistry. The unique molecular architecture, featuring a reactive β-ketoester moiety appended to a privileged indazole scaffold, offers multiple pathways for the construction of complex, drug-like molecules.[1][2][3] We will dissect the intrinsic reactivity of this reagent and provide detailed, field-proven protocols for its application in the synthesis of key heterocyclic systems, including pyrazolones, pyrimidines, and pyridones. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent for the efficient assembly of novel chemical entities.

The Reagent: Structure, Synthesis, and Reactivity Profile

Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate is a bifunctional molecule poised for a variety of chemical transformations. Its utility stems from the strategic placement of electrophilic and nucleophilic centers.

  • Structural Analysis : The molecule consists of two key domains:

    • The Indazole Core : A bicyclic aromatic system containing a pyrazole ring fused to benzene. The indazole ring system is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to participate in hydrogen bonding and π-stacking interactions.[1][2][3][4] The N-H proton of the pyrazole ring is acidic and can be deprotonated or involved in substitution reactions.[5]

    • The β-Ketoester Sidechain : This is the primary engine for cyclization reactions. The methylene protons (Cα) are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, readily forming a nucleophilic enolate. The keto (Cβ) and ester (Cγ) carbonyls serve as electrophilic sites.

  • Synthesis Overview : The most common route to this reagent involves a Claisen condensation between an activated indazole-3-carboxylic acid derivative (like the corresponding ethyl ester) and ethyl acetate in the presence of a strong base such as sodium ethoxide or sodium hydride.

  • Core Reactivity : The β-ketoester functionality is a classic synthon for 1,3-dicarbonyl chemistry. It can react with dinucleophiles to form a variety of five- and six-membered heterocyclic rings. The general principle involves an initial nucleophilic attack at one of the carbonyl groups (usually the more reactive ketone), followed by an intramolecular condensation and dehydration to form the aromatic heterocyclic ring.

Application in Heterocyclic Synthesis: Protocols and Mechanistic Insights

Synthesis of Indazolyl-Pyrazolones

The reaction of β-ketoesters with hydrazine derivatives is a cornerstone of pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[6] This transformation provides a direct and efficient route to 5-substituted-pyrazol-3-one cores, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices : The reaction is typically conducted in a protic solvent like ethanol or acetic acid. Ethanol serves as a good solvent for both reactants, while acetic acid can act as both a solvent and a catalyst, protonating the carbonyl oxygen to increase its electrophilicity and facilitating the final dehydration step. Refluxing provides the necessary activation energy for the cyclization and dehydration.

Protocol 1: Synthesis of 4-(1H-Indazol-3-yl)-1,2-dihydro-3H-pyrazol-3-one

  • Reagents & Equipment :

    • Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Glacial Acetic Acid

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer/hotplate

  • Procedure :

    • To a solution of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate (1.0 eq) in glacial acetic acid (10 mL per mmol of substrate), add hydrazine hydrate (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature and pour it slowly into ice-cold water (50 mL).

    • A precipitate will form. Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

    • Dry the product under vacuum to yield the target pyrazolone. Further purification can be achieved by recrystallization from ethanol if necessary.

Mechanism Workflow

The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

G cluster_mech Pyrazolone Formation Mechanism Start β-Ketoester + Hydrazine Step1 Nucleophilic attack on keto-carbonyl Start->Step1 Hydrazone Hydrazone Intermediate Step1->Hydrazone Step2 Tautomerization & Intramolecular Cyclization Hydrazone->Step2 Cyclic_Int Cyclized Intermediate (Hemiaminal) Step2->Cyclic_Int Step3 Dehydration Cyclic_Int->Step3 Product Indazolyl-Pyrazolone Step3->Product

Caption: Mechanism of Indazolyl-Pyrazolone Synthesis.

Quantitative Data Summary

Reactant (Hydrazine Derivative)SolventTime (h)Yield (%)Reference
Hydrazine HydrateAcetic Acid485-95[6]
PhenylhydrazineEthanol680-90[6]
MethylhydrazineEthanol582-92[6]
Synthesis of Indazolyl-Pyrimidinones

The reaction of β-ketoesters with amidines, ureas, or thioureas is a classical method for constructing the pyrimidine ring, a fundamental core in nucleic acids and numerous drugs.[7][8][9]

Causality Behind Experimental Choices : This condensation requires a basic catalyst to facilitate both the initial nucleophilic addition and the final cyclization. Sodium ethoxide is a common choice as it is a strong, non-nucleophilic base (in the presence of ethanol) that deprotonates the amidine/urea and promotes the reaction without significant side reactions. The reaction is driven to completion by the formation of the stable aromatic pyrimidine ring.

Protocol 2: Synthesis of 6-(1H-Indazol-3-yl)pyrimidin-4(3H)-one

  • Reagents & Equipment :

    • Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate (1.0 eq)

    • Formamidine acetate (1.5 eq)

    • Sodium Ethoxide (2.0 eq, 21% solution in ethanol)

    • Absolute Ethanol

    • Round-bottom flask with reflux condenser and nitrogen inlet

    • Magnetic stirrer/hotplate

  • Procedure :

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate (1.0 eq) and formamidine acetate (1.5 eq) in absolute ethanol (15 mL per mmol of substrate).

    • Add sodium ethoxide solution (2.0 eq) to the mixture.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-12 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Neutralize the reaction mixture by adding glacial acetic acid dropwise until pH ~7.

    • Reduce the solvent volume in vacuo. Add water to the residue to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be used for further purification.

Experimental Workflow

G cluster_workflow Pyrimidine Synthesis Workflow Reagents Combine Ketoester & Formamidine in Ethanol Base Add Sodium Ethoxide Reagents->Base Reflux Reflux for 8-12h (under N2) Base->Reflux Quench Cool & Neutralize with Acetic Acid Reflux->Quench Precipitate Reduce Volume & Add Water Quench->Precipitate Isolate Filter & Dry Product Precipitate->Isolate

Caption: Workflow for Indazolyl-Pyrimidinone Synthesis.

Quantitative Data Summary

Reactant (N-C-N source)BaseTime (h)Yield (%)Reference
FormamidineNaOEt1075-85[7][8]
UreaNaOEt1265-75[7][8]
ThioureaNaOEt1270-80[7][8]
Synthesis of Indazolyl-Quinolones via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for synthesizing quinoline rings, which are central to many antimalarial and antibacterial drugs.[10][11] While the classical reaction uses an aniline and an alkoxymethylenemalonate, a modified approach can be envisioned where the enol of our β-ketoester is first trapped, followed by reaction with an aniline and subsequent thermal cyclization. A more direct, albeit related, pathway involves a Knoevenagel-type condensation followed by cyclization.

Causality Behind Experimental Choices : This reaction sequence often requires high temperatures to drive the 6-electron electrocyclization step.[12] A high-boiling, non-reactive solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is ideal for achieving the necessary temperatures ( >250 °C) for the thermal cyclization. The initial condensation is an acid- or base-catalyzed step to form an enamine intermediate, which then undergoes the heat-induced ring closure.

Protocol 3: Synthesis of 4-Hydroxy-3-(1H-indazole-3-carbonyl)quinoline (Hypothetical Adaptation)

  • Reagents & Equipment :

    • Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate (1.0 eq)

    • Aniline (1.1 eq)

    • p-Toluenesulfonic acid (p-TSA, 0.1 eq, catalytic)

    • Toluene & Dean-Stark trap

    • Dowtherm A

    • High-temperature reaction vessel

  • Procedure :

    • Step A (Enamine Formation) : In a round-bottom flask equipped with a Dean-Stark trap, dissolve Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate (1.0 eq), aniline (1.1 eq), and p-TSA (0.1 eq) in toluene.

    • Reflux the mixture, azeotropically removing water, for 4-6 hours until enamine formation is complete (monitored by TLC/NMR).

    • Remove toluene under reduced pressure to yield the crude enamine intermediate.

    • Step B (Thermal Cyclization) : Add the crude enamine to Dowtherm A in a high-temperature reaction vessel.

    • Heat the mixture to 250 °C and maintain for 1 hour.[12]

    • Cool the reaction mixture and dilute with hexanes to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with hexanes, and dry. Purify by column chromatography or recrystallization.

Logical Relationship Diagram

G cluster_logic Gould-Jacobs Logical Steps Start Ketoester + Aniline Condensation Catalytic Condensation (p-TSA, Toluene, Reflux) Start->Condensation Intermediate Anilinoacrylate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (Dowtherm A, 250°C) Intermediate->Cyclization Product 4-Hydroxyquinoline Product Cyclization->Product

Caption: Logical steps of the Gould-Jacobs reaction.

Safety and Handling

As a prudent laboratory practice, Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate should be handled with appropriate personal protective equipment (PPE).

  • General Handling : Handle in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing.[13] Do not ingest or inhale dust.[13]

  • PPE : Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[13]

References

  • Aly, A. A., & Behalo, M. S. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry, 2(2), 295-299. [Link]

  • Behalo, M. S., & Aly, A. A. (2011). Synthesis of Nitrogen Heterocycles from Ethyl 3-(6-Dibenzothiophen-2-Yl-Pyridazin-3-Ylamino)-3-Oxopropanoate. European Journal of Chemistry. [Link]

  • Liu, Y., et al. (2022). Synthesis of Ethyl 3‐(1‐Acetyl‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐4‐yl)‐2,2‐difluoropropanoate from N‐Allyl‐N′‐benzylideneacetohydrazide and Ethyl 2‐Bromo‐2,2‐difluoroacetate. Advanced Synthesis & Catalysis. [Link]

  • Varvounis, G., et al. (2000). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. [Link]

  • Aston Publications. (n.d.). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. [Link]

  • Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Asif, M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical and Clinical Research. [Link]

  • Canto, R. F. S., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts. [Link]

  • Kumar, A., et al. (2013). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Name-Reaction.com. (n.d.). Gould-Jacobs Reaction. [Link]

  • Popadyuk, I. I., et al. (2019). Targeted Synthesis of Complex Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2-p53 Inhibitors. ChemMedChem. [Link]

  • Oriental Journal of Chemistry. (2017). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]

  • Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]

  • Al-Zaydi, K. M. (2013). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. [Link]

  • Gao, F., et al. (2019). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Link]

  • Stanovnik, B., et al. (2005). Synthesis of 9-ethyl[13][15][16]selenadiazolo[3,4-h]quinolones by the application of modified Gould-Jacob. Arkivoc. [Link]

  • Lai, A. Q., et al. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect. [Link]

  • Wang, J., et al. (2022). Synthesis of pyrimidines from dinitrogen and carbon. National Science Review. [Link]

Sources

Application

Application Note & Protocols: Strategic Synthesis of Pyrazolone Derivatives from β-Keto Esters

Executive Summary: The Pyrazolone Scaffold in Modern Chemistry Pyrazolone derivatives represent a cornerstone class of heterocyclic compounds, commanding significant attention in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazolone Scaffold in Modern Chemistry

Pyrazolone derivatives represent a cornerstone class of heterocyclic compounds, commanding significant attention in medicinal chemistry and materials science. Their rigid, five-membered ring structure, featuring two adjacent nitrogen atoms, serves as a "privileged scaffold." This means it is capable of interacting with a wide range of biological targets, leading to a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[1][2][3] Several blockbuster drugs, such as Celecoxib (an anti-inflammatory) and various industrial dyes, are built upon this versatile core.[4][5]

The most reliable and broadly applicable method for constructing the pyrazolone ring is the cyclocondensation reaction between a β-keto ester and a hydrazine derivative, a process famously known as the Knorr pyrazole synthesis.[6][7][8][9] This application note provides an in-depth guide to this synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations for optimization, and detailed, field-proven protocols for practical implementation in a research or drug development setting.

Core Mechanism: The Knorr Pyrazole Synthesis

The Knorr synthesis is a robust [3+2] cyclocondensation reaction that efficiently joins a 1,3-dicarbonyl compound (the β-keto ester) with a hydrazine.[10] The thermodynamic driving force for this reaction is the formation of a highly stable, aromatic-like pyrazolone ring. Understanding the mechanism is critical for troubleshooting and adapting the protocol to new substrates.

The reaction proceeds through several distinct stages:

  • Initial Nucleophilic Attack & Condensation: The reaction is typically initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on the more electrophilic ketone carbonyl of the β-keto ester. The ketone is more reactive than the ester, directing the initial condensation. This step is often catalyzed by a weak acid, which protonates the carbonyl oxygen, further enhancing its electrophilicity.[5][11]

  • Formation of Hydrazone Intermediate: Following the initial attack, a molecule of water is eliminated to form a hydrazone intermediate. This intermediate exists in equilibrium with its enamine tautomer.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic acyl substitution on the ester carbonyl. This is the key ring-closing step.

  • Elimination & Tautomerization: An alcohol molecule (from the original ester) is eliminated, and a final tautomerization yields the stable 5-pyrazolone ring system.

Diagram: The Knorr Pyrazole Synthesis Mechanism

Knorr_Mechanism start β-Keto Ester + Hydrazine step1 Nucleophilic Attack on Ketone Carbonyl start->step1 - H₂O (Acid Catalyzed) hydrazone Hydrazone Intermediate step1->hydrazone step2 Intramolecular Cyclization (Attack on Ester Carbonyl) hydrazone->step2 cyclic_intermediate Cyclic Hemiaminal Intermediate step2->cyclic_intermediate step3 Elimination of ROH & Tautomerization cyclic_intermediate->step3 product Pyrazolone Product step3->product

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and characterization steps. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol details the reaction between ethyl benzoylacetate and hydrazine hydrate, a common route to a foundational pyrazolone structure.

Materials & Equipment:

  • Ethyl benzoylacetate (≥98%)

  • Hydrazine hydrate (≥98%)

  • 1-Propanol or Ethanol

  • Glacial Acetic Acid

  • Deionized Water

  • 25-mL round-bottom flask or scintillation vial

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate with oil bath

  • Condenser

  • TLC plates (silica gel 60 F254)

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Melting point apparatus, FT-IR, and NMR spectrometers

Step-by-Step Procedure:

  • Reagent Combination: In a 25-mL round-bottom flask, combine ethyl benzoylacetate (e.g., 3.0 mmol, 1.0 eq) and the chosen alcohol solvent (e.g., 5 mL of 1-propanol). Begin stirring the solution.[6]

  • Addition of Hydrazine: Carefully add hydrazine hydrate (e.g., 6.0 mmol, 2.0 eq) to the mixture. An excess of hydrazine is often used to drive the reaction to completion.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the flask. The acid catalyzes the condensation steps.

  • Reaction Heating: Equip the flask with a condenser and heat the reaction mixture to reflux (approximately 95-100°C for 1-propanol) with vigorous stirring.[6]

  • Monitoring Reaction Progress: After 1 hour, pause heating and carefully take a small aliquot of the reaction mixture. Spot it on a TLC plate alongside the starting ethyl benzoylacetate. A suitable mobile phase is 30% ethyl acetate / 70% hexanes. The reaction is complete when the starting material spot is no longer visible. Continue heating until completion, typically 2-4 hours.[6]

  • Product Precipitation: Once the reaction is complete, remove the heat source. While the solution is still hot and stirring, slowly add deionized water (approx. 10-15 mL). The product is typically insoluble in this aqueous alcohol mixture and will precipitate as a solid.[6]

  • Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath for 15-20 minutes to maximize precipitation. Isolate the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold water to remove any residual hydrazine or salts. Allow the product to air-dry on the filter or dry it in a vacuum oven at a low temperature (e.g., 40-50°C).

  • Purification & Characterization: For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.[1][2] The final product, 5-phenyl-2,4-dihydro-3H-pyrazol-3-one, should be characterized by melting point, FT-IR (presence of C=O and N-H stretches), and NMR spectroscopy to confirm its structure.[1][3]

Diagram: General Experimental Workflow

Workflow A Combine β-Keto Ester, Solvent, & Hydrazine B Add Acid Catalyst (e.g., Acetic Acid) A->B C Heat to Reflux (2-4 hours) B->C D Monitor by TLC C->D Periodic Check D->C Incomplete E Precipitate Product (Add Water) D->E Complete F Isolate by Vacuum Filtration E->F G Wash with Cold Solvent & Dry F->G H Purify via Recrystallization G->H Optional I Characterize (MP, NMR, IR) G->I H->I

Caption: Standard workflow for pyrazolone synthesis.

Data Presentation: Reaction Parameter Comparison

The versatility of the Knorr synthesis allows for the generation of a diverse library of pyrazolone derivatives by varying the starting materials. The table below summarizes typical conditions for the synthesis of several analogues.

β-Keto Ester Hydrazine Derivative Solvent Catalyst Temp (°C) Time (h) Typical Yield (%)
Ethyl AcetoacetateHydrazine HydrateEthanolAcetic AcidReflux (~78°C)285-95
Ethyl AcetoacetatePhenylhydrazineAcetic AcidNone100°C180-90
Ethyl BenzoylacetateHydrazine Hydrate1-PropanolAcetic AcidReflux (~97°C)375-85
Diethyl acetylsuccinatePhenylhydrazineEthanolAcetic AcidReflux (~78°C)470-80
Ethyl 2-chloroacetoacetateThiosemicarbazideEthanolSodium AcetateReflux (~78°C)565-75

Note: Yields are highly dependent on the specific substrates and purification methods.

Field-Proven Insights & Optimization

  • Causality of Reagent Choice: The substituents on both the β-keto ester (R1, R3) and the hydrazine (R2) directly translate to the final pyrazolone structure (see mechanism diagram). Using substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) is a straightforward way to install groups at the N1 position, which is often crucial for modulating pharmacological activity.

  • Controlling Regioselectivity: When using an unsymmetrical 1,3-dicarbonyl compound, two regioisomeric products are possible. The initial attack of the hydrazine typically occurs at the more sterically accessible or electronically deficient carbonyl group. For β-keto esters, this is almost always the ketone.

  • Solvent and Catalyst System: While ethanol and acetic acid are workhorse solvents, glacial acetic acid can serve as both the solvent and catalyst, often leading to shorter reaction times. For less reactive substrates, higher-boiling solvents like 1-propanol or toluene may be necessary. The acid catalyst is crucial for protonating the carbonyl, making it more susceptible to nucleophilic attack, thus increasing the reaction rate.[11]

  • Self-Validating Purification: Recrystallization is a powerful purification technique. A successful recrystallization, indicated by the formation of well-defined crystals and a sharp, elevated melting point compared to the crude product, is a strong indicator of purity. The choice of solvent is critical; the ideal solvent should dissolve the compound when hot but not when cold.

Conclusion: A Gateway to Chemical Diversity

The synthesis of pyrazolones from β-keto esters is a foundational reaction in modern organic and medicinal chemistry.[6] Its reliability, operational simplicity, and tolerance of a wide range of functional groups make it an indispensable tool for generating compound libraries for drug discovery and for the large-scale production of chemical intermediates.[7][12] The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this powerful transformation to access novel chemical entities with significant therapeutic potential.[2]

References

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health (NIH). [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health (NIH). [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. [Link]

  • Chemoselective Synthesis of Pyrazole Derivatives via b-Enamino Keto Esters. ResearchGate. [Link]

  • One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. American Chemical Society. [Link]

  • Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

  • synthesis of pyrazoles. YouTube. [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health (NIH). [Link]

  • Recent Advances in the Applications of Pyrazolone Derivatives in Enantioselective Synthesis. ResearchGate. [Link]

  • Full article: Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Taylor & Francis Online. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

Sources

Method

The Versatile Building Block: Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate in Modern Medicinal Chemistry

Introduction: The Significance of the Indazole Scaffold and its Progeny In the landscape of contemporary drug discovery, the indazole scaffold has emerged as a "privileged" structure, a term bestowed upon molecular frame...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indazole Scaffold and its Progeny

In the landscape of contemporary drug discovery, the indazole scaffold has emerged as a "privileged" structure, a term bestowed upon molecular frameworks that can serve as ligands for a multitude of biological targets.[1] This bicyclic heterocycle is a cornerstone in the design of numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2] A key player in the synthetic chemist's arsenal for accessing the chemical diversity of indazole-based compounds is Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate . This β-keto ester is a highly versatile intermediate, primed for a variety of chemical transformations to generate a rich tapestry of medicinally relevant molecules. Its inherent reactivity, stemming from the presence of both a ketone and an ester functional group, allows for the strategic construction of more complex molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, and applications of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate, complete with detailed protocols for its preparation and subsequent derivatization into promising therapeutic scaffolds.

Synthesis of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate: A Protocol Grounded in Classic Chemistry

The synthesis of the title compound can be efficiently achieved through a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[3][4][5] This approach involves the reaction of an indazole ester with an excess of ethyl acetate in the presence of a strong base. The logical precursor for this transformation is Ethyl 1H-indazole-3-carboxylate.

Diagram of the Synthetic Pathway

Synthesis_of_Ethyl_3-(1H-indazol-3-yl)-3-oxopropanoate cluster_0 Part 1: Esterification cluster_1 Part 2: Claisen Condensation Indazole-3-carboxylic_acid 1H-Indazole-3-carboxylic Acid Ethyl_indazole-3-carboxylate Ethyl 1H-indazole-3-carboxylate Indazole-3-carboxylic_acid->Ethyl_indazole-3-carboxylate Ethanol, H₂SO₄ (cat.) Reflux Target_Compound Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate Ethyl_indazole-3-carboxylate->Target_Compound 1. Sodium Ethoxide 2. H₃O⁺ workup Ethyl_acetate Ethyl Acetate (excess) Ethyl_acetate->Target_Compound Derivatization_Pathway Target_Compound Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate Pyrazolopyrimidine 2-(1H-Indazol-3-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one Target_Compound->Pyrazolopyrimidine Acetic Acid Reflux Aminopyrazole 3-Amino-1H-pyrazole Aminopyrazole->Pyrazolopyrimidine

Sources

Application

Application Notes and Protocols: Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Value of the Indazole Scaffold and the Versatility of the β-Keto Ester Moiety The in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Indazole Scaffold and the Versatility of the β-Keto Ester Moiety

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] Its unique bicyclic aromatic structure, composed of a benzene ring fused to a pyrazole ring, allows for diverse functionalization and interaction with various biological targets.[3] When coupled with a β-keto ester functional group, as in Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate, the resulting molecule becomes a highly versatile building block for the synthesis of more complex heterocyclic systems and potential drug candidates.[4] The β-keto ester moiety offers multiple reactive sites, enabling a wide range of chemical transformations crucial for drug discovery and development.

This document provides a comprehensive guide to the synthesis and potential applications of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate, offering detailed protocols and insights into its utility as a key intermediate in the generation of novel therapeutic agents.

Synthesis of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate: A Multi-Step Approach

The synthesis of the title compound is not a trivial single-step process but can be efficiently achieved through a logical sequence of established organic reactions. The overall strategy involves the formation of the indazole-3-carboxylic acid core, followed by esterification and a subsequent Claisen condensation.

Overall Synthetic Workflow

A Isatin B Indazole-3-carboxylic acid A->B  Hydrolysis, Diazotization, Reduction & Cyclization   C Ethyl indazole-3-carboxylate B->C  Esterification   D Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate C->D  Claisen Condensation with Ethyl Acetate  

Caption: Proposed synthetic pathway for Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate.

Part 1: Synthesis of Indazole-3-carboxylic acid from Isatin

The initial step focuses on the construction of the core indazole ring system. A well-established method for this is the transformation of isatin.[5]

Protocol 1: Synthesis of Indazole-3-carboxylic acid

Causality: This protocol begins with the hydrolysis of the amide bond in isatin, followed by diazotization of the resulting amino group and subsequent reduction to a hydrazine intermediate. This hydrazine then undergoes intramolecular cyclization under acidic conditions to yield the desired indazole-3-carboxylic acid.[5]

Methodology:

  • Hydrolysis of Isatin:

    • To a solution of isatin (1 equivalent) in 10% aqueous sodium hydroxide, heat the mixture at 70-80°C until a clear solution is obtained, indicating the complete hydrolysis to the sodium salt of 2-aminophenylglyoxylic acid.

    • Cool the reaction mixture in an ice bath.

  • Diazotization and Reduction:

    • Slowly add a pre-cooled solution of sodium nitrite (1.1 equivalents) in water to the reaction mixture while maintaining the temperature below 5°C.

    • Acidify the mixture with concentrated hydrochloric acid, still maintaining the low temperature, to form the diazonium salt.

    • In a separate flask, prepare a solution of tin(II) chloride (3 equivalents) in concentrated hydrochloric acid and cool it in an ice bath.

    • Slowly add the diazonium salt solution to the tin(II) chloride solution. A precipitate of the aryl hydrazine should form.

  • Cyclization:

    • Filter the precipitated hydrazine intermediate and wash it with cold water.

    • Suspend the crude hydrazine in a mixture of ethanol and concentrated hydrochloric acid and reflux for 2-4 hours to effect cyclization.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • The precipitated indazole-3-carboxylic acid is then collected by filtration, washed with water, and dried.[5]

Self-Validation: The identity and purity of the synthesized indazole-3-carboxylic acid should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR spectroscopy). The expected spectral data should be consistent with the structure.

Part 2: Esterification of Indazole-3-carboxylic acid

With the core indazole acid in hand, the next step is its conversion to the corresponding ethyl ester.

Protocol 2: Synthesis of Ethyl indazole-3-carboxylate

Causality: Fischer-Speier esterification is a reliable method for converting carboxylic acids to esters using an excess of the corresponding alcohol in the presence of a strong acid catalyst.

Methodology:

  • Suspend indazole-3-carboxylic acid (1 equivalent) in absolute ethanol (a significant excess).

  • Carefully add a catalytic amount of concentrated sulfuric acid or methanesulfonic acid.[6]

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl indazole-3-carboxylate.

  • Purify the product by column chromatography on silica gel if necessary.

Self-Validation: Confirmation of the product can be achieved through ¹H NMR (presence of the characteristic ethyl group signals - a triplet and a quartet) and mass spectrometry.

Part 3: Claisen Condensation to Yield Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate

The final step in the synthesis is the formation of the β-keto ester via a Claisen condensation.

Protocol 3: Synthesis of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate

Causality: The Claisen condensation is a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[7] In this case, the enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl group of ethyl indazole-3-carboxylate. The subsequent elimination of an ethoxide ion yields the target β-keto ester.[2][8]

Methodology:

  • Preparation of the Base:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol.

  • Condensation Reaction:

    • To the freshly prepared sodium ethoxide solution, add a solution of ethyl indazole-3-carboxylate (1 equivalent) in anhydrous ethyl acetate (a significant excess, acting as both reactant and solvent).

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the base and protonate the enolate product.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate.

Self-Validation: The structure of the final product should be rigorously confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. The IR spectrum should show characteristic peaks for the two carbonyl groups.

Potential Applications in Drug Discovery: A Chemist's Perspective

Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate is a rich scaffold for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The presence of the indazole nucleus and the reactive β-keto ester moiety allows for the exploration of diverse chemical space.

Application 1: Synthesis of Pyrazole and Isoxazole Derivatives

The 1,3-dicarbonyl system of the β-keto ester is a classic precursor for the synthesis of five-membered heterocycles like pyrazoles and isoxazoles, which are themselves important pharmacophores.[9]

Workflow for Pyrazole/Isoxazole Synthesis:

A Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate B Indazolyl-Pyrazoles A->B  Reaction with Hydrazines   C Indazolyl-Isoxazoles A->C  Reaction with Hydroxylamine  

Caption: Synthesis of pyrazole and isoxazole derivatives.

Protocol 4: Synthesis of Indazolyl-Pyrazoles

  • Dissolve Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1 equivalents).

  • Reflux the mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent.

  • The resulting solid can be purified by recrystallization or column chromatography.

Protocol 5: Synthesis of Indazolyl-Isoxazoles

  • Dissolve Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine.

  • Reflux the mixture for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into water.

  • Collect the precipitated product by filtration and purify as needed.

Application 2: Synthesis of Pyrimidine and Pyridine Derivatives

The β-keto ester can also serve as a key building block for the construction of six-membered heterocyclic rings like pyrimidines and pyridines through condensation reactions with appropriate reagents.

Workflow for Pyrimidine/Pyridine Synthesis:

A Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate B Indazolyl-Pyrimidines A->B  Reaction with Urea, Thiourea, or Guanidine   C Indazolyl-Pyridines (Hantzsch-type reaction) A->C  Reaction with an Aldehyde and Ammonia Source  

Caption: Synthesis of pyrimidine and pyridine derivatives.

Protocol 6: Synthesis of Indazolyl-Pyrimidines

  • In a round-bottom flask, combine Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate (1 equivalent), urea (or thiourea/guanidine) (1.1 equivalents), and sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Reflux the mixture for 8-16 hours.

  • Monitor the reaction by TLC.

  • After cooling, neutralize the reaction with dilute acid.

  • The precipitated product can be collected by filtration and purified.

Data Presentation: Expected Physicochemical Properties

PropertyExpected Value
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.24 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Ethyl Acetate)
¹H NMR Characteristic signals for the indazole ring protons, a singlet for the methylene protons, and a quartet and triplet for the ethyl ester group.
IR (cm⁻¹) Peaks around 1740 (ester C=O), 1690 (keto C=O), and 3200-3400 (N-H stretch).

Conclusion and Future Perspectives

Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate represents a highly promising, albeit under-explored, building block in medicinal chemistry. Its synthesis from readily available starting materials via established chemical transformations makes it an accessible intermediate for a wide range of drug discovery programs. The protocols outlined in this document provide a solid foundation for its preparation and subsequent elaboration into novel heterocyclic compounds. The strategic combination of the biologically significant indazole scaffold with the synthetically versatile β-keto ester functionality opens up avenues for the discovery of new therapeutic agents targeting a multitude of diseases. Further investigation into the biological activities of derivatives synthesized from this compound is highly encouraged.

References

  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Singampalli, A., & Kumar, P. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1835-1865.
  • Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • ResearchGate. (2022). Synthesis of Ethyl 3‐(1‐Acetyl‐3‐phenyl‐4,5‐dihydro‐1H‐pyrazol‐4‐yl)‐2,2‐difluoropropanoate from N‐Allyl‐N′‐benzylideneacetohydrazide and Ethyl 2‐Bromo‐2,2‐difluoroacetate. Retrieved from [Link]

  • Google Patents. (2021). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]

  • MDPI. (2024). Discovery of N-Aryl-Benzimidazolone Analogs as Novel Potential HSP90 Inhibitors: A Computational Approach. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • PubMed. (1990). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)
  • ResearchGate. (2015). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Carboxylic Derivatives - The Claisen Condensation. Retrieved from [Link]

  • ResearchGate. (2023). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]

  • ARKIVOC. (2007). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters. Retrieved from [Link]

  • YouTube. (2021). 21.6 Claisen Condensation Reactions | Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of β‐keto esters via α‐diazo‐β‐hydroxy esters. Retrieved from [Link]

  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Retrieved from [Link]

  • ACS Publications. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. Retrieved from [Link]

  • ResearchGate. (2011). Advances in the Krapcho Decarboxylation. Retrieved from [Link]

  • PubMed. (2018). The recent progress of isoxazole in medicinal chemistry. Retrieved from [Link]

Sources

Method

Mastering Regioselectivity: A Guide to the N-Alkylation of Indazoles for Pharmaceutical Research

Introduction: The Privileged Indazole Scaffold and the N-Alkylation Challenge The indazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold and the N-Alkylation Challenge

The indazole motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its unique bicyclic structure, an isostere of the natural indole nucleus, allows it to interact with a diverse range of biological targets, leading to applications in oncology, inflammation, and neuroscience.[2][3] Many blockbuster drugs and clinical candidates, such as the anti-cancer agent Pazopanib, feature a substituted indazole core, underscoring its therapeutic significance. The biological activity of these molecules is often critically dependent on the point of substitution on the indazole ring, particularly on the nitrogen atoms of the pyrazole moiety.

The N-alkylation of indazoles presents a fundamental and often formidable challenge for synthetic chemists. The indazole core possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two regioisomers upon alkylation.[4] Controlling the regioselectivity of this transformation is paramount, as the N1- and N2-alkylated isomers can exhibit vastly different pharmacological profiles, metabolic stabilities, and toxicities. A lack of selectivity not only complicates synthesis and purification, reducing overall yield, but can also lead to misleading biological data if isomeric mixtures are not properly separated and characterized.[2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental procedures for the regioselective N-alkylation of indazoles. We will delve into the mechanistic principles that govern selectivity, present field-proven protocols for achieving both N1- and N2-alkylation, and offer practical insights into reaction optimization, purification, and characterization.

The Mechanistic Dichotomy: Understanding the Path to N1 and N2 Selectivity

The regiochemical outcome of indazole alkylation is a delicate interplay of electronic and steric factors, dictated by the reaction conditions. The choice of base, solvent, and alkylating agent can dramatically shift the N1:N2 product ratio.

Indazole exists in two tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole.[5] The 1H-tautomer is thermodynamically favored, and under basic conditions, deprotonation generates an ambident indazolide anion with significant electron density on both nitrogen atoms. The subsequent alkylation is a kinetically controlled process, influenced by the nature of the cation and the solvent's ability to solvate it.

Conversely, under acidic conditions, the reaction proceeds through a different mechanistic pathway. The indazole nitrogen atoms can be protonated, and the regioselectivity is then governed by the relative nucleophilicity of the remaining neutral nitrogen and the stability of the transition state.[5]

Protocol I: Selective Synthesis of N1-Alkylated Indazoles via SN2 Reaction

The alkylation of indazoles with alkyl halides under basic conditions is a widely used method. High N1-selectivity can often be achieved by using a strong, non-coordinating base in an aprotic solvent.[1] The use of sodium hydride (NaH) in tetrahydrofuran (THF) is a classic example that favors the formation of the thermodynamically more stable N1-alkylated product.[1][4]

Causality of N1-Selectivity with NaH/THF:

The prevailing hypothesis for the high N1-selectivity observed with NaH in THF involves the formation of a tight ion pair between the sodium cation (Na⁺) and the indazolide anion. In a less polar solvent like THF, the Na⁺ cation is thought to coordinate preferentially with the N2 lone pair, sterically hindering the approach of the electrophile to this position. Consequently, the alkylating agent is directed to the more accessible N1 position. For indazoles bearing a coordinating group at the C3 position (e.g., an ester), chelation of the Na⁺ ion between the N2 nitrogen and the C3 substituent can further lock the conformation and enhance N1-selectivity.[6]

N1_Alkylation_Mechanism Indazole 1H-Indazole Indazolide Indazolide-Na⁺ Ion Pair Indazole->Indazolide Deprotonation NaH NaH (THF) TransitionState SN2 Transition State (N1 Attack) Indazolide->TransitionState N2_Hindered N2 Sterically Hindered Indazolide->N2_Hindered AlkylHalide R-X AlkylHalide->TransitionState Electrophile N1_Product N1-Alkyl-Indazole TransitionState->N1_Product Halide leaving N2_Alkylation_Mechanism Indazole_1H 1H-Indazole (Major Tautomer) TS_N2 N2 Attack Transition State Indazole_1H->TS_N2 Indazole_2H 2H-Indazole (Minor Tautomer) Indazole_1H->Indazole_2H Tautomerization (Unfavorable) Imidate R-O-C(=NH)CCl₃ Activated_Imidate Activated Imidate [R-O-C(=NH₂)CCl₃]⁺ Imidate->Activated_Imidate TfOH TfOH TfOH->Activated_Imidate Protonation Activated_Imidate->TS_N2 TS_N1 High ΔG‡ Activated_Imidate->TS_N1 N2_Product N2-Alkyl-Indazole TS_N2->N2_Product Low ΔG‡ Indazole_2H->TS_N1

Sources

Application

Application Notes & Protocols: Leveraging Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate for Novel Antimicrobial Drug Discovery

Abstract The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of yielding new classes of antibiotics. The indazole nucleus, a nitrogen-containing heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of yielding new classes of antibiotics. The indazole nucleus, a nitrogen-containing heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial effects.[1][2] This document provides a comprehensive guide for researchers on utilizing Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate as a versatile starting material for the synthesis and evaluation of new potential antimicrobial agents. We present detailed protocols for chemical derivatization, determination of antimicrobial efficacy through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, and a strategic overview of the lead optimization cycle.

The Indazole Scaffold: A Privileged Structure in Antimicrobial Research

The indazole ring system, a bicyclic aromatic heterocycle, is a bioisostere for indoles and benzimidazoles, allowing it to interact with a variety of biological targets.[1] This structural versatility has led to the development of indazole-containing compounds with diverse pharmacological properties, including anti-inflammatory, anti-cancer, and potent antimicrobial activities.[1][3]

1.1. Rationale for Selection

Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate is an ideal starting scaffold for several reasons:

  • Proven Bioactivity: The indazole core is consistently found in compounds with significant antibacterial and antifungal properties.[2][4]

  • Synthetic Tractability: The β-ketoester functionality provides multiple reactive sites (an active methylene group and an ester) that are amenable to a wide range of chemical modifications, allowing for the systematic generation of a diverse compound library.

  • Mechanism of Action: While the mechanism for many indazole derivatives is still under investigation[5], some have been identified as potent inhibitors of bacterial DNA gyrase (GyrB subunit).[6] This is a clinically validated target, distinct from that of many existing antibiotic classes, which offers an opportunity to overcome current resistance mechanisms.[6]

1.2. Potential Mechanism of Action: DNA Gyrase Inhibition

Bacterial DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, repair, and transcription.[6] It is a well-established target for antibiotics, including the fluoroquinolone class which targets the GyrA subunit. The GyrB subunit, which contains the ATP-binding site, represents a valuable target for developing new antibacterials that can bypass fluoroquinolone resistance.[6] The indazole scaffold can be rationally designed to interact with key residues in the GyrB ATP-binding pocket, disrupting its function and leading to bacterial cell death.

Synthesis and Library Development Strategy

The core objective is to synthesize Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate and subsequently use it as a platform to create a library of derivatives for Structure-Activity Relationship (SAR) studies.

2.1. Proposed Synthesis of the Core Scaffold

A plausible synthetic route involves the reaction of 3-amino-1H-indazole with a suitable three-carbon electrophile. A common and efficient method is the acylation with diethyl malonate or a related derivative, followed by cyclization or modification. An analogous reaction involves condensing an amino-heterocycle with itaconic acid, demonstrating the reactivity of the amino group for forming such structures.[7]

2.2. Protocol: Synthesis of 1H-Indazole-3-Carboxamide Derivatives (A General Approach)

Rationale: This protocol, adapted from the synthesis of related indazole carboxamides, illustrates a robust method for coupling the indazole core with various amines, a key step in creating a diverse library of derivatives.[3] The use of coupling agents like EDC·HCl and HOBT activates the carboxylic acid for efficient amide bond formation under mild conditions.

  • Acid Activation: In a round-bottom flask, dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Add 1-Hydroxybenzotriazole (HOBT) (1.2 equivalents), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents), and Triethylamine (TEA) (3 equivalents).[3]

  • Stir the reaction mixture at room temperature for 15-20 minutes. This allows for the formation of the active HOBT ester intermediate.

  • Amine Coupling: Add the desired primary or secondary amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, pour the reaction mixture into ice-cold water (approx. 20 mL).[3]

  • Extract the aqueous layer with a 10% solution of Methanol in Chloroform (2 x 30 mL).

  • Combine the organic layers and wash sequentially with 10% aqueous Sodium Bicarbonate (NaHCO₃) solution (25 mL) and brine.

  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the final 1H-indazole-3-carboxamide derivative.[3]

2.3. Derivatization Strategy

The active methylene group and the ester of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate are prime targets for modification.

  • Knoevenagel Condensation: React the active methylene group with various aldehydes to introduce diverse aromatic and heterocyclic substituents.

  • Amide Formation: Saponify the ethyl ester to the corresponding carboxylic acid, which can then be coupled with a wide array of amines (as in the protocol above) to generate a library of amides.

  • Heterocycle Formation: The β-ketoester moiety can serve as a precursor for synthesizing new heterocyclic rings, such as pyrazoles or pyrimidines, fused or attached to the indazole core.[8][9]

G cluster_0 Core Synthesis cluster_1 Derivatization Pathways Indazole_Start 1H-Indazole Precursor (e.g., 3-amino-1H-indazole) Core_Compound Ethyl 3-(1H-indazol-3-yl) -3-oxopropanoate Indazole_Start->Core_Compound Acylation Reagent Acylating Agent (e.g., Diethyl Malonate) Reagent->Core_Compound Deriv_A Amide Library Core_Compound->Deriv_A Saponification & Amide Coupling Deriv_B Knoevenagel Adducts Core_Compound->Deriv_B Condensation with Aldehydes Deriv_C Fused Heterocycles Core_Compound->Deriv_C Cyclocondensation (e.g., with Hydrazine) SAR_Screen Antimicrobial Screening (MIC/MBC) Deriv_A->SAR_Screen Bio-Assay Deriv_B->SAR_Screen Deriv_C->SAR_Screen

Caption: Synthesis and Derivatization Workflow.

Protocols for Antimicrobial Efficacy Testing

Standardized antimicrobial susceptibility testing (AST) is critical for obtaining reliable and reproducible data.[10][11] The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13]

3.1. Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15] The broth microdilution method is a gold standard for quantitative MIC determination.[16][17]

  • Materials:

    • Test compounds (dissolved in DMSO, stock solution at 100x the highest tested concentration).

    • Cation-adjusted Mueller-Hinton Broth (MHB).[18]

    • 96-well microtiter plates.

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Standardized bacterial inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL).

    • Positive control antibiotic (e.g., Ciprofloxacin).

    • Negative (sterility) and growth controls.

  • Step-by-Step Methodology:

    • Plate Preparation: Add 100 µL of MHB to all wells of a 96-well plate.

    • Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. This creates a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the last well. This creates a range of concentrations.

    • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24h) in sterile saline to match a 0.5 McFarland turbidity standard.[19] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[14]

    • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control well). The final volume in each well will be approximately 110 µL.

    • Controls:

      • Growth Control: A well containing MHB and the bacterial inoculum only.

      • Sterility Control: A well containing MHB only.

      • Positive Control: A row with a known antibiotic undergoing serial dilution.

    • Incubation: Cover the plate and incubate at 37°C for 16-20 hours under ambient atmospheric conditions.[14]

    • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

3.2. Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17][20] This test is a direct extension of the MIC assay.

  • Step-by-Step Methodology:

    • Post-MIC Incubation: Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations. Also include the growth control well.

    • Sub-culturing: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, take a 10-20 µL aliquot from each well and streak it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

    • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

    • Reading Results: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[21]

G Start Prepare Serial Dilutions of Indazole Derivative in 96-Well Plate Inoculate Inoculate Wells with Standardized Bacterial Culture (~5x10^5 CFU/mL) Start->Inoculate Incubate_MIC Incubate at 37°C for 16-20 hours Inoculate->Incubate_MIC Read_MIC Determine MIC: Lowest concentration with no visible growth Incubate_MIC->Read_MIC Subculture Subculture from clear wells (MIC, 2x MIC, etc.) onto antibiotic-free agar plates Read_MIC->Subculture Proceed to MBC Incubate_MBC Incubate Agar Plates at 37°C for 18-24 hours Subculture->Incubate_MBC Read_MBC Determine MBC: Lowest concentration with ≥99.9% killing Incubate_MBC->Read_MBC

Caption: Antimicrobial Testing Workflow (MIC to MBC).

Data Interpretation and Lead Optimization

Systematic analysis of the MIC and MBC data is crucial for advancing a compound from a "hit" to a "lead."

4.1. Quantitative Data Summary

The results from the antimicrobial screening of a library of derivatives should be compiled into a clear, comparative table.

Compound IDR-Group ModificationS. aureus (MIC, µg/mL)S. aureus (MBC, µg/mL)E. coli (MIC, µg/mL)E. coli (MBC, µg/mL)
Parent -H64>128128>128
IND-01 -4-fluoro-phenyl163264128
IND-02 -2,4-dichloro-phenyl8163264
IND-03 -4-methoxy-phenyl32>128128>128
IND-04 -pyridin-4-yl16643264
Control Ciprofloxacin0.510.250.5

Table 1: Hypothetical antimicrobial activity data for a series of indazole derivatives. Data illustrates how modifications influence potency and spectrum of activity.

4.2. Structure-Activity Relationship (SAR) and the Optimization Cycle

The data in Table 1 allows for the development of an initial SAR. For instance:

  • Electron-withdrawing groups on the phenyl ring (IND-01, IND-02) appear to enhance activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to the parent compound.

  • An electron-donating group (IND-03) seems to reduce the potency.

  • The ratio of MBC/MIC indicates whether a compound is bactericidal (ratio ≤ 4) or bacteriostatic (ratio > 4). IND-02 shows strong bactericidal activity against S. aureus (16/8 = 2).

This analysis feeds directly into the iterative drug discovery cycle. The insights gained from the initial library guide the design of a second generation of compounds with potentially enhanced potency, a broader spectrum of activity, or improved pharmacological properties.

G Design Rational Design (Based on SAR) Synthesize Chemical Synthesis of New Derivatives Design->Synthesize Hypothesis Test Biological Testing (MIC, MBC, Toxicity) Synthesize->Test New Compounds Analyze Data Analysis (SAR Elucidation) Test->Analyze Raw Data Analyze->Design New Insights

Caption: The Lead Optimization Cycle in Drug Discovery.

Conclusion

Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate represents a highly promising and synthetically versatile starting point for the development of novel antimicrobial agents. Its indazole core is a known pharmacophore for targeting essential bacterial enzymes like DNA gyrase. By employing the systematic derivatization strategies and robust antimicrobial evaluation protocols outlined in this guide, research teams can efficiently explore the chemical space around this scaffold, interpret structure-activity relationships, and accelerate the progression of new indazole-based compounds toward clinical candidacy in the fight against infectious diseases.

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. [Link]

  • Antimicrobial Susceptibility Testing. (2023). StatPearls - NCBI Bookshelf. [Link]

  • The antimicrobial activity of ethyl{4-[3-(1H-imidazole-1-yl)... (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. (2023). Molecules. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (2012). SEAFDEC/AQD Institutional Repository. [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG LABTECH. [Link]

  • Synthesis and In-Vitro Anti Bacterial Activity of (E)-1-(3-oxo-3-(p-tolyl) prop-1-en-1-yl)-5,5-Diphenylimidazolidine-2,4-Dione and its Derivatives. (2022). Journal of Cardiovascular Disease Research. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Inter-American Institute for Cooperation on Agriculture. [Link]

  • Novel Substituted Indazoles towards Potential Antimicrobial Agents. (2020). Oriental Journal of Chemistry. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). World Organisation for Animal Health (WOAH). [Link]

  • Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. (2021). PLoS ONE. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments. [Link]

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). Molecules. [Link]

  • Antibacterial activity of indazole derivatives (5a-o). (n.d.). ResearchGate. [Link]

  • Phytochemical Profile and In Vitro–In Silico Antibacterial Activity of Melia azedarach Leaf and Twig Extracts Obtained Using Solvents of Different Polarities. (2023). Molecules. [Link]

  • SYNTHESIS OF NEW IMIDAZOLE DERIVATIVES AS EFFECTIVE ANTIMICROBIAL AGENTS. (2019). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). Molecules. [Link]

  • Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. (2013). Royal Society of Chemistry. [Link]

  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. (2023). Pharmaceutics. [Link]

  • EUCAST: EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. [Link]

  • 4.2. Determination of Minimum Inhibitory Concentration (MIC). (2024). Bio-protocol. [Link]

  • CN103319410A - Synthesis method of indazole compound. (2013).
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). U.S. Food and Drug Administration (FDA). [Link]

  • Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. (2011). European Journal of Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023). Chemistry. [Link]

  • Synthesis, antiinflammatory and antibacterial activity of novel indolyl-isoxazoles. (2007). Indian Journal of Pharmaceutical Sciences. [Link]activity-of-novel-indolylisoxazoles.pdf)

Sources

Method

Application Notes & Protocols for the Evaluation of Indazole Derivatives as Potential Anti-inflammatory Agents

Foreword: The Rationale for Indazole Scaffolds in Inflammation Research Inflammation is a fundamental biological response essential for host defense and tissue repair. However, its dysregulation is a hallmark of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Indazole Scaffolds in Inflammation Research

Inflammation is a fundamental biological response essential for host defense and tissue repair. However, its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. For decades, the therapeutic landscape has been dominated by nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. While effective, their long-term use is fraught with significant adverse effects. This clinical reality fuels the persistent search for novel anti-inflammatory agents with improved safety profiles and targeted mechanisms of action.

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective modulators of various biological targets.[1] Commercially successful drugs like the anti-inflammatory agent Benzydamine and the anticancer drug Pazopanib feature this core structure, validating its therapeutic potential.[1] This guide provides a comprehensive framework for researchers engaged in the discovery and preclinical evaluation of novel indazole derivatives as next-generation anti-inflammatory therapeutics. We will delve into the mechanistic underpinnings, synthetic considerations, and detailed protocols for robust biological characterization.

Mechanistic Landscape: How Indazole Derivatives Quell Inflammation

Indazole derivatives exert their anti-inflammatory effects by engaging a variety of molecular targets within the complex inflammatory cascade. Unlike traditional NSAIDs that broadly inhibit cyclooxygenase (COX) enzymes, many indazole-based compounds offer the potential for more nuanced and targeted intervention.[2] The primary mechanisms identified in the literature involve the inhibition of key enzymes and signaling proteins that orchestrate the inflammatory response.[3][4]

A simplified overview of these key inflammatory pathways and the points of intervention for indazole derivatives is presented below.

Inflammatory_Pathway cluster_stimulus cluster_cell Immune Cell (e.g., Macrophage) cluster_enzymes Enzymatic Response cluster_cytokines Cytokine Response cluster_inhibitors Stimulus Stimulus TLR4 TLR4 Receptor Stimulus->TLR4 Activates p38_MAPK p38 MAPK TLR4->p38_MAPK Phosphorylates NFkB NF-κB p38_MAPK->NFkB Activates COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene Induces Cytokine_Gene Cytokine Gene Transcription NFkB->Cytokine_Gene Induces COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokine_Gene->Cytokines Translates to Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins Metabolizes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Metabolizes Pain Pain Prostaglandins->Pain Vasodilation Vasodilation Prostaglandins->Vasodilation Edema Edema Prostaglandins->Edema Fever Fever Cytokines->Fever Leukocyte\nRecruitment Leukocyte Recruitment Cytokines->Leukocyte\nRecruitment Indazole_p38 Indazole Derivatives Indazole_p38->p38_MAPK Inhibits Indazole_COX2 Indazole Derivatives Indazole_COX2->COX2_Enzyme Inhibits Indazole_Cytokines Indazole Derivatives Indazole_Cytokines->Cytokines Inhibits Release

Caption: Key Inflammatory Pathways Targeted by Indazole Derivatives.

  • Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an inducible enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins, key mediators of pain, fever, and edema.[3] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a sought-after strategy to reduce gastrointestinal side effects associated with non-selective NSAIDs. Many indazole derivatives have demonstrated potent and selective COX-2 inhibitory activity.[3][4]

  • p38 MAP Kinase Inhibition: The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[5] By inhibiting p38 MAPK, indazole derivatives can effectively suppress the synthesis and release of these master cytokines, thus preventing the downstream amplification of the inflammatory cascade.[5]

  • Modulation of Pro-inflammatory Cytokines & Free Radicals: Beyond upstream inhibition of synthesis, some indazoles can directly interfere with the activity of TNF-α and IL-1β.[3] Furthermore, they can exhibit significant free radical scavenging activity, neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) that are produced in excess during inflammation and contribute to cellular damage.[3][4]

General Synthesis of 1,3-Substituted 1H-Indazole Derivatives

The versatility of the indazole scaffold is matched by the numerous synthetic routes available for its construction and derivatization.[1] A common and effective strategy for creating a library of potential anti-inflammatory agents involves the construction of substituted 1H-indazoles. The causality behind this choice lies in creating diverse chemical matter for structure-activity relationship (SAR) studies, allowing for the systematic optimization of potency and selectivity. A representative synthetic approach is outlined below, which involves the cyclization of o-haloaryl N-sulfonylhydrazones.[1]

Rationale for Method Selection: This copper-catalyzed cyclization is often chosen for its relatively mild conditions, tolerance of various functional groups, and good yields, making it suitable for generating a library of analogues for screening.[1]

General Synthetic Scheme:

  • Hydrazone Formation: Reaction of an o-haloaryl aldehyde or ketone with a sulfonylhydrazide to form the corresponding N-sulfonylhydrazone intermediate.

  • Copper-Catalyzed Cyclization: Intramolecular C-N bond formation is mediated by a copper catalyst, such as Cu(OAc)₂, leading to the formation of the 1H-indazole ring system.

This generalized scheme serves as a conceptual framework. Researchers should consult detailed synthetic literature for specific substrate scope, reaction conditions, and purification procedures.[1]

Application Notes & Protocols: A Validated Workflow for Biological Evaluation

A hierarchical screening approach is essential for the efficient identification and validation of lead candidates. This workflow begins with simple, high-throughput in vitro assays to establish preliminary activity and progresses to more complex cell-based and in vivo models to confirm efficacy and elucidate the mechanism of action.

Screening_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Confirmation Start Synthesized Indazole Derivative Library Assay1 Primary Screen: Albumin Denaturation Assay Start->Assay1 Assay2 Secondary Screen: COX-2 Enzyme Inhibition Assay Assay1->Assay2 Active Compounds Hit Inactive Compounds Assay1->Hit Inactive Assay3 Tertiary Screen: Cell-Based Assays (NO, TNF-α, IL-1β) Assay2->Assay3 Potent & Selective Compounds Assay2->Hit Inactive/Non-selective Assay4 Efficacy Model: Carrageenan-Induced Paw Edema Assay3->Assay4 Cell-Active Compounds Assay3->Hit Inactive in Cells Assay4->Hit Not Efficacious Lead Lead Candidate for Optimization Assay4->Lead Efficacious in vivo

Caption: Hierarchical Workflow for Evaluating Indazole Derivatives.

In Vitro Evaluation Protocols

Protocol 1: Preliminary Anti-inflammatory Screening via Albumin Denaturation Assay

  • Principle: Inflammation can induce the denaturation of tissue proteins. The ability of a compound to prevent heat-induced denaturation of bovine serum albumin (BSA) is a simple, well-established preliminary test for anti-inflammatory activity.[5] This assay provides a first-pass filter to identify compounds with membrane-stabilizing properties.

  • Materials:

    • Bovine Serum Albumin (BSA), 1% solution in phosphate-buffered saline (PBS) pH 6.4

    • Test Compounds (Indazole Derivatives) and Diclofenac Sodium (Standard) dissolved in DMSO

    • Phosphate Buffered Saline (PBS), pH 6.4

    • Spectrophotometer (UV-Vis)

  • Step-by-Step Protocol:

    • Prepare a reaction mixture containing 2.0 mL of 1% BSA solution and 200 µL of the test compound at various concentrations (e.g., 50, 100, 200, 300 µg/mL).

    • Prepare a standard control with 200 µL of Diclofenac Sodium solution.

    • Prepare a vehicle control containing 200 µL of DMSO instead of the test compound.

    • Adjust the pH of all solutions to 6.4 using 1N HCl if necessary.

    • Incubate all samples at 37°C for 20 minutes.

    • Induce denaturation by heating the samples in a water bath at 70°C for 10 minutes.

    • Cool the samples to room temperature.

    • Measure the turbidity (absorbance) of each sample at 660 nm.

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of denaturation) by plotting percentage inhibition against compound concentration.

Protocol 2: Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay

  • Principle: This assay directly measures the enzymatic activity of purified COX-2. The protocol measures the amount of prostaglandin PGF₂α produced from arachidonic acid, which is detected via ELISA or other methods.[3] This is a critical self-validating step to confirm a specific mechanism of action.

  • Materials:

    • Human recombinant COX-2 enzyme

    • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Arachidonic Acid (Substrate)

    • Test Compounds and Celecoxib (Standard selective COX-2 inhibitor)

    • Stannous Chloride (SnCl₂) solution to terminate the reaction

    • PGF₂α ELISA Kit

  • Step-by-Step Protocol:

    • To a 96-well plate, add 50 µL of reaction buffer.

    • Add 10 µL of test compound (dissolved in DMSO, final concentrations typically 5-50 µM) or Celecoxib standard.

    • Add 10 µL of COX-2 enzyme and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Allow the reaction to proceed for exactly 2 minutes at 37°C.[3]

    • Quench the reaction by adding 50 µL of SnCl₂ solution.[3]

    • Dilute the samples appropriately and measure the PGF₂α concentration using a commercial ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage inhibition relative to the vehicle control (DMSO).

    • Determine the IC₅₀ value for each compound.

Protocol 3: Cell-Based Assay for Nitric Oxide (NO) and Cytokine Production

  • Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages, inducing the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-1β). This assay evaluates the ability of indazole derivatives to suppress this inflammatory response in a cellular context.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • DMEM media with 10% FBS

    • Lipopolysaccharide (LPS)

    • Test Compounds and Dexamethasone (Standard)

    • Griess Reagent for NO detection

    • Commercial ELISA kits for mouse TNF-α and IL-1β

  • Step-by-Step Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of test compounds or Dexamethasone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

    • After incubation, collect the cell culture supernatant.

    • For NO Measurement: Mix 50 µL of supernatant with 50 µL of Griess Reagent. After 10 minutes, measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

    • For Cytokine Measurement: Use the remaining supernatant to quantify the concentrations of TNF-α and IL-1β using their respective ELISA kits, following the manufacturer's protocols.

    • Calculate the percentage inhibition of NO, TNF-α, and IL-1β production for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC₅₀ values.

In Vivo Evaluation Protocol

Protocol 4: Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a classic and highly reproducible model of acute inflammation.[3] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by significant edema (swelling). The ability of a test compound to reduce this swelling is a strong indicator of in vivo anti-inflammatory efficacy.[3][4]

  • Materials:

    • Male Wistar or Sprague-Dawley rats (150-200g)

    • 1% Carrageenan solution in sterile saline

    • Test Compounds and Diclofenac (Standard) prepared in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Plebthysmometer or digital calipers to measure paw volume/diameter

  • Step-by-Step Protocol:

    • Divide animals into groups (n=6 per group): Vehicle Control, Standard (Diclofenac, e.g., 10 mg/kg), and Test Compound groups (e.g., 25, 50, 100 mg/kg).

    • Measure the initial paw volume/diameter of the right hind paw of each rat.

    • Administer the test compounds, standard drug, or vehicle via oral gavage 1 hour before the carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume/diameter at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 Where ΔV is the change in paw volume from the initial measurement.

Data Presentation and Interpretation

Systematic and clear presentation of quantitative data is paramount for comparing the efficacy of different derivatives and for establishing structure-activity relationships (SAR).

Table 1: In Vitro Anti-inflammatory Activity of Representative Indazole Derivatives

Compound IDAlbumin Denaturation IC₅₀ (µg/mL)COX-2 Inhibition IC₅₀ (µM)NO Production IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)
IND-00145.2 ± 3.112.3 ± 1.525.1 ± 2.8220.1 ± 15.6[3]
IND-002 (5-amino)33.1 ± 2.512.3 ± 0.9[3]18.5 ± 2.1230.2 ± 18.9[3]
IND-003 (6-nitro)39.8 ± 2.919.2 ± 1.1[3]35.6 ± 3.4>250[3]
Diclofenac24.7 ± 2.0[5]---
Celecoxib-5.1 ± 0.4[3]--
Dexamethasone--15.2 ± 1.331.7 ± 2.5[3]

Data are presented as mean ± SD. IC₅₀ values are derived from dose-response curves.

Table 2: In Vivo Anti-inflammatory Effect in Carrageenan-Induced Paw Edema Model (% Inhibition at 5 hours)

Treatment GroupDose (mg/kg, p.o.)% Inhibition of Edema
Vehicle Control-0
IND-00110061.0 ± 4.5[3]
IND-002 (5-amino)10083.1 ± 5.2[3]
IND-003 (6-nitro)10071.4 ± 4.9[3]
Diclofenac1084.5 ± 6.1[3]

Data are presented as mean ± SEM. p.o. = per os (by mouth).

Concluding Remarks

The indazole scaffold represents a highly promising platform for the development of novel anti-inflammatory agents with diverse mechanisms of action. The systematic application of the protocols detailed in this guide—from initial in vitro screening for protein denaturation and enzyme inhibition to cell-based assays and in vivo efficacy models—provides a robust and self-validating framework for identifying and characterizing lead compounds. By carefully evaluating each derivative's activity against key inflammatory mediators like COX-2, p38 MAPK, nitric oxide, and pro-inflammatory cytokines, researchers can build a comprehensive understanding of their therapeutic potential and advance the most promising candidates toward further preclinical development.

References

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. Available at: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). PubMed Central. Available at: [Link]

  • (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2015). ResearchGate. Available at: [Link]

  • Benzydamine. (n.d.). Wikipedia. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate

Welcome to the technical support guide for the purification of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate (CAS 885269-76-1). This document is designed for researchers, medicinal chemists, and process development scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate (CAS 885269-76-1). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate. The guidance provided herein is based on established chemical principles and field-proven methodologies to help you navigate the common challenges associated with the purification of this β-keto ester.

Introduction: Understanding the Molecule

Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate is a versatile building block in medicinal chemistry. Its purification, however, presents unique challenges primarily due to its molecular structure. As a β-keto ester, it is susceptible to keto-enol tautomerism, where it can exist as an equilibrium mixture of two distinct chemical forms. This phenomenon can lead to complications such as band broadening in chromatography and the appearance of multiple spots on a Thin-Layer Chromatography (TLC) plate, making it difficult to assess purity accurately.[1] This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step before attempting a large-scale purification?

A1: The indispensable first step is a thorough analysis of the crude reaction mixture using Thin-Layer Chromatography (TLC). TLC serves as a small-scale model for column chromatography, allowing you to screen various mobile phase (eluent) systems to find the optimal conditions for separation.[1] The goal is to identify a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired product, as this typically translates to the best separation on a column.[1]

Q2: What is the standard, most reliable method for purifying Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate?

A2: The most widely accepted and effective method is flash column chromatography using silica gel as the stationary phase.[2] This technique is superior to traditional gravity chromatography as the application of positive pressure provides faster elution times and higher resolution, minimizing the risk of product degradation on the acidic silica surface.[3]

Q3: What mobile phase system is recommended for the column chromatography of this compound?

A3: A gradient elution using a mixture of a non-polar solvent and a polar solvent is highly recommended. The standard choice is a system of hexanes (or petroleum ether) and ethyl acetate.[1][4] You would typically start with a low concentration of ethyl acetate to elute non-polar impurities and gradually increase the polarity to elute the target compound.

Q4: My compound shows a broad, streaky spot on TLC and gives tailing peaks during column chromatography. What is the cause and how can I fix it?

A4: This is the classic signature of keto-enol tautomerism.[1] The keto and enol forms have different polarities and can interconvert during the chromatography process, leading to poor separation. While this is an intrinsic property of the molecule, its effects can be minimized by:

  • Ensuring a well-packed and uniform column: This prevents channeling and improves peak shape.

  • Running the chromatography efficiently: Faster flow rates in flash chromatography can reduce the on-column time, limiting the extent of on-column tautomerization.

  • Adding a small amount of a modifier: Sometimes, adding a trace amount (e.g., 0.1-1%) of acetic acid or triethylamine to the mobile phase can sharpen peaks by ensuring the compound exists predominantly in one form, though this should be tested carefully to avoid degradation.

Q5: What are the most probable impurities I will encounter?

A5: Impurities typically fall into several categories based on the synthesis route:

  • Unreacted Starting Materials: Depending on the synthetic pathway, these could be derivatives of 1H-indazole or ethyl malonyl chloride.

  • By-products: Side reactions can lead to structurally similar impurities that may be difficult to separate.

  • Degradation Products: The β-keto ester functionality can be sensitive to hydrolysis, especially under acidic or basic conditions. A thorough understanding of the reaction that produced the crude material is essential for anticipating the nature of the impurities.[5]

Q6: Is recrystallization a viable purification method for this compound?

A6: Yes, recrystallization can be an excellent and scalable purification method, provided the crude material is a solid and has a relatively high purity (typically >85-90%). The key is to find a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen for a compound of this polarity include ethyl acetate, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes.[6]

Troubleshooting Guide for Column Chromatography

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of Product 1. Mobile phase is not polar enough; the product is irreversibly adsorbed onto the silica. 2. Product degraded on the acidic silica gel column. 3. Physical loss during work-up or solvent removal.1. After the initial elution, flush the column with a highly polar solvent (e.g., 100% Ethyl Acetate or 5-10% Methanol in Dichloromethane) to recover any strongly bound material.[7] 2. Consider using neutral or basic alumina as the stationary phase if acid sensitivity is confirmed. 3. Ensure careful handling and use appropriate rotary evaporation techniques.
Product is Still Impure (Co-elution) 1. The mobile phase system lacks sufficient resolving power. 2. The column was overloaded with too much crude material. 3. The column was poorly packed, leading to channeling.1. Re-evaluate the mobile phase using TLC. Test different solvent systems (e.g., Dichloromethane/Methanol or Toluene/Acetone). 2. Use a proper ratio of silica gel to crude product. A standard guideline is a 30:1 to 50:1 mass ratio for difficult separations.[2] 3. Repack the column carefully using a slurry method to ensure a homogenous stationary phase bed.[1]
Product Elutes with the Solvent Front The mobile phase is too polar.Start with a much less polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
Cracked or Dry Column Bed The solvent level dropped below the top of the silica bed during the run.Never let the column run dry. Always maintain a positive head of solvent above the silica gel. A cracked column bed will ruin the separation.

Visualization of the Purification Workflow

The following diagram illustrates the logical decision-making process for purifying the crude product.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis & Decision cluster_purification Purification Methods cluster_verification Verification & Final Product Crude_Product Crude Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate Decision_State Solid or Oil? Crude_Product->Decision_State Column_Chromatography Flash Column Chromatography Decision_State->Column_Chromatography Oil / Low Purity Solid Recrystallization Recrystallization Decision_State->Recrystallization High Purity Solid Purity_Check Purity Check (TLC, NMR, LCMS) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Column_Chromatography Fails Specification Pure_Product Pure Product Purity_Check->Pure_Product Meets Specification

Caption: Decision workflow for purification.

Experimental Protocol: Flash Column Chromatography

This protocol describes a standard procedure for purifying Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small sample of the crude material in ethyl acetate or dichloromethane.

  • Spot the solution on a silica gel TLC plate.

  • Develop several TLC plates using different ratios of hexanes and ethyl acetate (e.g., 4:1, 3:1, 2:1).

  • Visualize the spots using a UV lamp (254 nm).

  • Select the solvent system that gives the target compound an Rf value between 0.2 and 0.3 and shows good separation from impurities.[1]

2. Column Preparation:

  • Select a glass column appropriate for the amount of crude material (e.g., a 40g silica column for 1-2g of crude product).

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Tapping the column gently can help.

  • Add a thin layer of sand (0.5 cm) on top of the silica bed to prevent disturbance during solvent addition.

  • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.

3. Sample Loading:

  • Dry Loading (Preferred): Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully apply this powder to the top of the column.

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase (or a slightly stronger solvent like dichloromethane) and carefully pipette it onto the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with the low-polarity mobile phase determined from your TLC analysis.

  • Apply positive pressure (air or nitrogen) to achieve a steady flow rate.

  • Gradually increase the percentage of the polar solvent (ethyl acetate) to elute the compounds. A typical gradient might be from 5% to 30% ethyl acetate in hexanes.

  • Collect fractions in test tubes or vials.

5. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent.

  • Determine the mass and yield of the purified product and confirm its identity and purity using analytical methods like NMR, LC-MS, or HPLC.

References

  • The Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]

  • Supporting Information: An Efficient Green Synthesis of Versatile Synthon 3-Chlorooxindoles with NaCl/Oxone. (n.d.). Retrieved from [Link]

  • ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. Retrieved from [Link]

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63, 385–396. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.
  • SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]

  • Medknow Publications. (n.d.). Organic volatile impurities in pharmaceuticals. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). d4ob00322e1.pdf. Retrieved from [Link]

  • Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

  • European Patent Office. (2014). EP 3404032 B1 - PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Indazole Synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing the indazole scaffold. As a privileged structure in drug discovery, the efficient and controlled synthesis of indazoles is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges, helping you optimize your reaction conditions and troubleshoot common issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during indazole synthesis. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My indazole synthesis is resulting in a consistently low yield. What are the common causes and how can I improve it?

A1: Low yield is a frequent issue stemming from several factors, from reagent quality to suboptimal reaction parameters. A systematic approach is key to diagnosing the root cause.

  • Causality & Explanation: Incomplete conversion or degradation of starting materials/products are the primary drivers of low yield. In metal-catalyzed reactions, such as those involving Palladium or Copper, catalyst deactivation is a common culprit. For classical methods, like those involving diazotization, precise temperature control is critical to prevent decomposition of thermally sensitive intermediates.[1][2] Side reactions, such as dimer or hydrazone formation, can also consume starting materials, reducing the overall yield.[1]

  • Troubleshooting Workflow:

    • Assess Reagent Purity: Verify the purity of your starting materials (e.g., substituted anilines, hydrazines, halo-aromatics) via NMR or LC-MS. Impurities can poison catalysts or participate in side reactions. Ensure solvents are anhydrous, especially for moisture-sensitive organometallic reactions.

    • Catalyst & Ligand Integrity (for metal-catalyzed reactions):

      • Catalyst Loading: Low catalyst loading can lead to incomplete conversion. Systematically screen catalyst loading (e.g., 1 mol%, 2.5 mol%, 5 mol%).

      • Catalyst Oxidation State: Ensure you are using the correct palladium (e.g., Pd(0) vs. Pd(II)) or copper source as specified in the literature.[1] Use fresh catalysts; older batches may be partially oxidized or deactivated.

      • Ligand Choice: The ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle. For Pd-catalyzed C-N bond formation, phosphine-based ligands (e.g., dppf, dba) are common.[1] If yield is low, consider screening a panel of ligands.

    • Temperature & Reaction Time:

      • Run a time-course study (e.g., sample at 1h, 4h, 12h, 24h) and analyze by TLC or LC-MS to determine the point of maximum product formation. Extended reaction times at high temperatures can lead to product degradation.

      • Some classical methods require strict low-temperature control (e.g., 0°C for diazotization) to prevent decomposition of diazonium salts.[3]

    • Atmosphere Control: Many modern catalytic reactions are sensitive to oxygen. Ensure the reaction vessel is properly purged with an inert gas (Argon or Nitrogen). Oxygen can lead to oxidative degradation of the catalyst and reagents.[1]

Troubleshooting Workflow: Diagnosing Low Yield A logical decision tree for systematically addressing low yield in indazole synthesis.

low_yield_troubleshooting start Low Yield Observed reagent_check Reagent Integrity Check Purity (NMR/LCMS)? Anhydrous Solvents? Fresh Hydrazine? start->reagent_check Start Here catalyst_check Catalyst System Optimization (if applicable) Increase Loading? Screen Ligands? Check Catalyst Source? reagent_check->catalyst_check Reagents OK condition_check Reaction Condition Tuning Temperature Scan? Time Course Study? Inert Atmosphere? catalyst_check->condition_check Catalyst OK success Yield Improved condition_check->success Conditions Optimized

Q2: I am struggling with poor regioselectivity, obtaining a mixture of 1H- and 2H-indazoles. How can I control the outcome?

A2: Achieving regioselectivity in N-functionalization is a classic challenge in indazole chemistry. The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions. The 1H-tautomer is generally more thermodynamically stable, but the 2H-tautomer can be favored under certain kinetic conditions or with specific synthetic methods.[3][4]

  • Causality & Explanation: Alkylation or arylation can occur at either the N1 or N2 position. The choice of base, solvent, and electrophile can significantly influence the ratio of the resulting regioisomers. Generally, polar aprotic solvents (like DMF or DMSO) tend to favor N1 substitution, while nonpolar solvents may favor N2.[1] The choice of base can also dictate the site of deprotonation and subsequent reaction.

  • Strategies for Regiocontrol:

    • Directed Synthesis: The most reliable method is to use a synthesis strategy that unambiguously forms one isomer.

      • For 2H-Indazoles: The Davis-Beirut reaction, which involves the cyclization of 2-nitrobenzylamines, is a classic method for selectively preparing 2H-indazoles.[1] Modern methods using rhodium-catalyzed C-H activation of azobenzenes also provide selective access to 2H-indazoles.[4]

      • For 1H-Indazoles: Many classical methods, such as the condensation of o-halobenzaldehydes with hydrazine, typically yield the 1H-indazole as the major product.[3]

    • Optimizing N-Alkylation/Arylation Conditions: If you are functionalizing a pre-formed indazole ring, systematically screen the following parameters:

ParameterCondition Favoring N1-AlkylationCondition Favoring N2-AlkylationRationale
Base Strong, non-nucleophilic bases (e.g., NaH, KHMDS)Weaker bases (e.g., K₂CO₃, Cs₂CO₃)Strong bases fully deprotonate the indazole, and the subsequent reaction is often governed by thermodynamics, favoring the more stable N1-anion.
Solvent Polar aprotic (e.g., DMF, DMSO)Non-polar (e.g., Toluene, Dioxane)Polar solvents can solvate the counter-ion, leading to a "freer" indazole anion that reacts at the more nucleophilic N1 position.
Counter-ion Li⁺, Na⁺K⁺, Cs⁺Larger, softer cations (like Cs⁺) can coordinate with both nitrogen atoms, potentially directing the electrophile towards the N2 position.
Temperature Lower TemperaturesHigher TemperaturesLower temperatures often favor the kinetically controlled product, which can sometimes be the N2 isomer, depending on the substrate.
Q3: My reaction generates significant tar and hard-to-remove byproducts. How can I achieve a cleaner reaction and simplify purification?

A3: The formation of tar or polymeric material often indicates thermal decomposition, polymerization of starting materials, or competing reaction pathways. Cleaner reactions are achieved by ensuring the desired pathway is significantly faster than any undesired ones.

  • Causality & Explanation: High reaction temperatures can cause the decomposition of sensitive functional groups or intermediates, leading to complex mixtures.[1] In reactions involving hydrazine, for example, side reactions leading to hydrazone and dimer formation are common at elevated temperatures.[1] For metal-catalyzed processes, side reactions like reductive elimination from off-cycle intermediates can also generate impurities.

  • Mitigation Strategies:

    • Lower the Reaction Temperature: This is the most straightforward approach. Even if it slows the reaction, a cleaner profile often compensates for the longer time. Determine the minimum temperature required for conversion.

    • Optimize Reagent Stoichiometry: Using a large excess of one reagent (e.g., hydrazine) can sometimes drive the reaction to completion faster but may also promote side reactions.[1] Experiment with stoichiometries closer to 1:1.

    • Change the Solvent: The solvent can influence reaction pathways. High-boiling polar aprotic solvents like DMF can sometimes promote side reactions at high temperatures. Consider switching to a lower-boiling solvent like dioxane or THF if the reaction temperature allows.

    • Purification Best Practices:

      • Aqueous Wash: Before column chromatography, perform an aqueous workup to remove inorganic salts and highly polar impurities. An acidic wash (e.g., 1M HCl) can remove basic impurities, while a basic wash (e.g., sat. NaHCO₃) can remove acidic ones.

      • Column Chromatography: Indazoles are moderately polar. A typical eluent system is ethyl acetate/hexanes. A gradient elution is often necessary to separate the product from closely-eluting impurities.

      • Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity and can sometimes be used in place of chromatography on a large scale.

Frequently Asked Questions (FAQs)
Q1: What are the most versatile and common methods for preparing the 1H-indazole core?

A1: Several robust methods are widely used, each with its own advantages.

  • Palladium-Catalyzed Intramolecular C-N Coupling: This is a highly versatile method starting from readily available o-halo acetophenones and hydrazine.[1] The use of a Pd catalyst with a suitable ligand (like dppf) under basic conditions facilitates the intramolecular cyclization. This method tolerates a wide range of functional groups.[1]

  • [3+2] Cycloaddition Reactions: These methods involve the reaction of an aryne with a diazo compound.[5] For example, reacting o-(trimethylsilyl)aryl triflates with diazo compounds in the presence of a fluoride source (CsF or TBAF) provides a direct and efficient route to a wide variety of substituted indazoles under mild conditions.[5]

  • Classical Condensation/Cyclization: Methods involving the reaction of o-toluidine with sodium nitrite (diazotization) followed by cyclization are classic and still used.[3] Similarly, the condensation of 2-fluorobenzonitriles with hydrazine is a common route to 3-aminoindazoles.[3]

Simplified Mechanism: Pd-Catalyzed Indazole Synthesis Illustrates the key steps in a common catalytic cycle for C-N bond formation.

pd_cycle cluster_0 Catalytic Cycle A Pd(0)L_n B Aryl-Pd(II)-X(L_n) A->B Oxidative Addition C Aryl-Pd(II)-N(Hydrazone)(L_n) B->C Ligand Exchange D Indazole-Pd(0) Complex C->D Reductive Elimination D->A Product Release Product 1H-Indazole D->Product Start Aryl-Halide + Hydrazone Start->B

Q2: Are there any "green" or more sustainable approaches to indazole synthesis?

A2: Yes, the field is actively moving towards more sustainable practices.

  • Metal-Free Catalysis: Some modern methods avoid heavy metals. For instance, reactions of 2-aminophenones with hydroxylamine derivatives can proceed without a metal catalyst, are often insensitive to air and moisture, and can be run in greener solvents.[5]

  • Catalyst Recycling: The use of nanoparticle catalysts, such as CuO nanoparticles, allows for easier recovery and recycling of the catalyst, reducing waste and cost.[1]

  • Microwave-Assisted Synthesis: Microwave conditions can significantly shorten reaction times, reduce energy consumption, and often lead to higher yields and cleaner reaction profiles compared to conventional heating.[1]

  • Biocatalysis: Emerging research is exploring the use of enzymes, such as nitroreductases, to catalyze specific steps in indazole synthesis, offering high selectivity under mild, aqueous conditions.[6]

Key Experimental Protocol: Pd-Catalyzed Synthesis of 3-Methyl-1H-indazole

This protocol is adapted from methodologies described in the literature for Pd-catalyzed intramolecular C-N bond formation.[1]

Materials:

  • 2'-Bromoacetophenone (1.0 equiv)

  • Hydrazine monohydrate (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • 1,1'-Bis(diphenylphosphino)ferrocene [dppf] (0.04 equiv)

  • Cesium carbonate [Cs₂CO₃] (2.0 equiv)

  • Anhydrous Dioxane

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and dppf (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous dioxane via syringe, followed by 2'-bromoacetophenone (1.0 equiv) and hydrazine monohydrate (1.5 equiv).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Combine the organic filtrates and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of 10% to 40% ethyl acetate in hexanes, to afford the pure 3-methyl-1H-indazole.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.

References
  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information (PMC). [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information (PMC). [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications - The Journal of Organic Chemistry. [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research (IJSDR). [Link]

  • Nitroreductase-triggered indazole formation. ChemRxiv. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate

Welcome to the technical support center for the synthesis of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions for challenges encountered during the synthesis and scale-up of this important β-keto ester intermediate.

Reaction Overview and Mechanism

The most common and scalable synthesis of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate involves a base-mediated acylation of an indazole precursor. A prevalent method is the crossed Claisen condensation between an ethyl indazole-3-carboxylate and ethyl acetate. However, a more direct and often higher-yielding approach is the reaction between 3-cyanoindazole and ethyl acetoacetate or the acylation of 3-acetylindazole with diethyl carbonate.

For the purpose of this guide, we will focus on the acylation of 3-acetyl-1H-indazole with diethyl carbonate using a strong base like sodium ethoxide. This method is robust and avoids the preparation of less stable indazole precursors.

Reaction Scheme:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The base deprotonates the α-carbon of the 3-acetyl-1H-indazole, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate eliminates an ethoxide ion, yielding the final β-keto ester product.

Process Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification P1 1. Reagent Preparation - Dry Solvents (THF/Toluene) - Weigh 3-Acetyl-1H-indazole - Prepare NaOEt solution R1 2. Base Addition & Enolate Formation - Add NaOEt to Acetylindazole slurry - Stir at 0-5 °C P1->R1 Charge Reactor R2 3. Acylation - Add Diethyl Carbonate dropwise - Monitor exotherm - Stir to completion (TLC/HPLC) R1->R2 Controlled Addition W1 4. Quenching - Pour into ice-water - Acidify with dilute HCl to pH ~5-6 R2->W1 Reaction Complete W2 5. Extraction - Extract with Ethyl Acetate - Wash with brine W1->W2 Transfer W3 6. Concentration - Dry organic layer (Na2SO4) - Concentrate under vacuum W2->W3 PU1 7. Purification - Column Chromatography OR - Recrystallization (e.g., EtOH/Heptane) W3->PU1 Crude Product PU2 8. Drying & Characterization - Dry final product under vacuum - QC analysis (NMR, LC-MS, mp) PU1->PU2

Caption: General workflow for the synthesis of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem 1: Low or Inconsistent Product Yield

  • Question: My reaction yield is consistently below 60%, or varies significantly between batches. What are the primary causes and how can I improve it?

  • Answer:

    • Moisture Contamination: The base used (e.g., sodium ethoxide, sodium hydride) is extremely sensitive to moisture. Water will consume the base and inhibit the formation of the necessary enolate.

      • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. If using sodium ethoxide solution, titrate it before use to confirm its concentration. For solid bases like NaH, ensure it is fresh and handled under an inert atmosphere (Nitrogen or Argon).

    • Insufficient Base or Incomplete Deprotonation: The pKa of the α-proton on 3-acetylindazole requires a strong base for complete deprotonation. The reaction requires a full equivalent of base because the resulting β-keto ester product is acidic and will be deprotonated, driving the reaction to completion.[1][2][3]

      • Solution: Use at least 1.1 to 1.2 equivalents of a strong, non-nucleophilic base. Sodium ethoxide in ethanol or THF is a common choice. Ensure the deprotonation step is allowed sufficient time (e.g., 30-60 minutes at 0-5 °C) before adding the acylating agent.

    • Poor Reagent Quality: The purity of the starting 3-acetyl-1H-indazole and diethyl carbonate is critical.

      • Solution: Verify the purity of starting materials by NMR or LC-MS. Diethyl carbonate can hydrolyze over time; use a freshly opened bottle or distill it before use.

    • Reaction Temperature: While initial deprotonation is often done at low temperatures to control side reactions, the acylation step may require warming to proceed at a reasonable rate.

      • Solution: After the controlled addition of diethyl carbonate at a low temperature (e.g., 0-10 °C), allow the reaction to slowly warm to room temperature or gently heat to 40-50 °C to ensure completion. Monitor progress by TLC or HPLC.

Problem 2: Significant Side Product Formation

  • Question: My crude product shows multiple spots on TLC, and purification is difficult. What are the likely side products and how can they be minimized?

  • Answer:

    • Self-Condensation of Diethyl Carbonate: While less common than with esters possessing α-hydrogens, under harsh conditions, side reactions can occur.

    • Diacylation or other competing reactions: Over-acylation can occur if reaction conditions are not well-controlled.[4]

      • Solution: The most effective mitigation strategy is controlled addition. Add the diethyl carbonate slowly and dropwise to the enolate solution while maintaining a low reaction temperature. This keeps the concentration of the acylating agent low at any given time, favoring the desired reaction over competing pathways.

    • Hydrolysis: If the reaction is quenched with water before it is complete, or if the work-up is too slow, the ester product can hydrolyze back to the carboxylic acid, especially under acidic or basic conditions.

      • Solution: Ensure the reaction has gone to completion before quenching. During work-up, neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids or bases.

Problem 3: Difficulties in Product Isolation and Purification

  • Question: I'm struggling with the aqueous work-up, observing emulsions or product oiling out. What is the best practice for isolation and purification?

  • Answer:

    • Work-up Procedure: The product is a β-keto ester, which can form a stable, deprotonated enolate in basic solution.[5] Acidification is necessary to protonate this enolate and bring the product into the organic layer during extraction.

      • Optimized Work-up: After reaction completion, cool the mixture and slowly pour it into a beaker of ice-cold water. Stir and carefully acidify the aqueous slurry with dilute acid (e.g., 1M HCl) to a pH of 5-6. This will protonate the enolate of the product, causing it to precipitate or be ready for extraction. Extract promptly with a suitable solvent like ethyl acetate.

    • Purification Method:

      • Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization is the most scalable method. A common solvent system is ethanol/water or ethyl acetate/heptane. Dissolve the crude solid in a minimum amount of the hot primary solvent and slowly add the anti-solvent until turbidity is observed, then allow it to cool slowly.

      • Column Chromatography: For smaller scales or very impure material, silica gel chromatography is effective. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30-40% ethyl acetate).

FAQs for Scale-Up

Q1: Which base is most suitable for a >100g scale synthesis?

For large-scale synthesis, reagent cost, safety, and ease of handling are paramount. While powerful bases like LDA are effective in the lab, they are expensive and challenging to handle at scale. Sodium ethoxide (NaOEt) is an excellent choice. It can be bought as a solution in ethanol or prepared in-situ. Using a 21% solution of sodium ethoxide in ethanol is common.[6] Solid sodium ethoxide is also an option but is highly reactive with atmospheric moisture and requires careful handling under inert conditions.[7][8]

Q2: How should I manage the reaction exotherm during scale-up?

The acylation reaction is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[9][10] A runaway reaction is a significant safety hazard.

  • Controlled Addition: Use a programmable addition pump to add the diethyl carbonate at a slow, controlled rate.

  • Jacketed Reactor: Use a reactor with a cooling jacket and a reliable chilling system.

  • Real-time Monitoring: Monitor the internal reaction temperature with a probe. The addition rate should be adjusted to ensure the internal temperature does not exceed the set limit (e.g., 15 °C).

Q3: What are the key considerations for a scalable aqueous work-up and product isolation?

  • Reverse Quench: Instead of adding water to the reaction mixture, add the reaction mixture to the chilled water/acid. This helps to better control the quenching exotherm.

  • Filtration vs. Extraction: If the product cleanly precipitates upon acidification, direct filtration can be much more efficient at scale than performing multiple extractions. This avoids handling large volumes of solvents. A filter press or a large Büchner funnel can be used.

  • Solvent Selection: For extraction, choose a solvent with a low boiling point for easy removal (e.g., ethyl acetate) and one that has a good partition coefficient for your product. Ensure it does not form azeotropes with water that are difficult to break.

Troubleshooting Logic Diagram

G Start Reaction Issue Observed Issue What is the primary issue? Start->Issue LowYield Low Yield Issue->LowYield Yield Impurity High Impurity Issue->Impurity Purity Isolation Isolation Problem Issue->Isolation Work-up Cause_Yield Potential Cause? LowYield->Cause_Yield Cause_Impurity Potential Cause? Impurity->Cause_Impurity Cause_Isolation Potential Cause? Isolation->Cause_Isolation Sol_Moisture Solution: Use anhydrous conditions. Titrate base. Cause_Yield->Sol_Moisture Moisture? Sol_Base Solution: Use >1.1 eq. strong base. Allow sufficient time for enolate formation. Cause_Yield->Sol_Base Incomplete Deprotonation? Sol_Temp Solution: Optimize temperature profile. Warm gently after addition. Cause_Yield->Sol_Temp Sub-optimal Temp? Sol_Addition Solution: Slow, controlled addition of acylating agent at low temp. Cause_Impurity->Sol_Addition Side Reactions? Sol_Hydrolysis Solution: Ensure reaction completion. Prompt, neutral work-up. Cause_Impurity->Sol_Hydrolysis Hydrolysis? Sol_pH Solution: Acidify to pH 5-6 before extraction to protonate product. Cause_Isolation->Sol_pH Poor Extraction? Sol_Purify Solution: Recrystallize (EtOH/Heptane) or use column chromatography. Cause_Isolation->Sol_Purify Crude solid 'oils out'?

Caption: A decision tree for troubleshooting common synthesis issues.

Protocols and Data

Table 1: Reagent Properties and Safety
ReagentFormulaMW ( g/mol )Boiling Point (°C)Key Hazards
3-Acetyl-1H-indazoleC₉H₈N₂O160.17>300Irritant
Diethyl CarbonateC₅H₁₀O₃118.13126-128Flammable liquid, Irritant[11]
Sodium EthoxideC₂H₅NaO68.05DecomposesFlammable solid, Corrosive, Water-reactive[7][8]
Tetrahydrofuran (THF)C₄H₈O72.1166Highly flammable, Peroxide former
Ethyl AcetateC₄H₈O₂88.1177Highly flammable, Eye irritant
Protocol 1: Lab-Scale Synthesis (1-5 g)
  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 3-acetyl-1H-indazole (3.20 g, 20.0 mmol).

  • Add anhydrous THF (80 mL) via cannula. Cool the resulting slurry to 0 °C in an ice bath.

  • Add sodium ethoxide (1.50 g, 22.0 mmol, 1.1 equiv) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 45 minutes.

  • Slowly add diethyl carbonate (2.60 g, 22.0 mmol, 1.1 equiv) dropwise via syringe over 20 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis (3:7 Ethyl Acetate:Hexanes) shows complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully pour it into 150 mL of ice-cold water.

  • Adjust the pH to ~5-6 with 1M HCl. A solid precipitate should form.

  • Extract the aqueous mixture three times with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purify the crude solid by recrystallization from an ethyl acetate/heptane mixture to afford Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate as an off-white solid. (Typical yield: 75-85%).

References

  • Organic Syntheses Procedure: 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Available from: [Link]

  • Chemistry LibreTexts: The Claisen Condensation Reaction. Chemistry LibreTexts. Available from: [Link]

  • Master Organic Chemistry: Claisen and Dieckmann Condensation. Master Organic Chemistry. Available from: [Link]

  • CatSci: Some Scale-Up Considerations. CatSci. Available from: [Link]

  • The Chemical Engineer: Rules of Thumb: Scale-up. The Chemical Engineer. Available from: [Link]

  • Cole-Parmer: Sodium Ethoxide, 96+%, Material Safety Data Sheet. Cole-Parmer. Available from: [Link]

  • ACS Publications: Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. Available from: [Link]

  • AK Lectures: Claisen Condensation and ß-Keto Esters. YouTube. Available from: [Link]

  • Amazon AWS: SODIUM ETHOXIDE, 21% in ethanol Safety Data Sheet. Amazon AWS. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of Synthetic Indazoles

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indazole synthesis and puri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indazole synthesis and purification. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes. This center is structured to address the specific challenges you may face, ensuring the integrity and purity of your final compounds.

Troubleshooting Guide: Common Impurities and Contaminants

This section addresses specific issues that can arise during the synthesis of indazoles, focusing on the identification and remediation of common impurities.

Issue 1: Presence of an Unexpected Regioisomer (e.g., 2H-indazole instead of the desired 1H-indazole)

Question: My reaction was intended to produce a 1H-substituted indazole, but my analytical data (NMR, LC-MS) indicates the presence of the 2H-isomer. What causes this, and how can I resolve it?

Answer:

The formation of regioisomeric mixtures of 1H- and 2H-indazoles is a frequent challenge in indazole synthesis, as the nitrogen atoms in the pyrazole ring exhibit different nucleophilicities.[1][2] The ratio of these isomers is often influenced by the reaction conditions and the nature of the substituents on the starting materials.[3]

Causality and Resolution:

  • Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the regioselectivity of N-alkylation or N-arylation reactions. For instance, in some cases, polar aprotic solvents may favor the formation of the 2H-isomer, while nonpolar solvents might favor the 1H-isomer. It is recommended to perform small-scale experiments to screen different solvent and base combinations to optimize the formation of the desired isomer.

  • Steric Hindrance: Bulky substituents on the indazole ring or the electrophile can sterically hinder substitution at the N1 position, leading to a higher proportion of the 2H-isomer. If possible, consider using a less sterically hindered starting material or reagent.

  • Purification Strategy: If the formation of the isomeric mixture is unavoidable, separation is necessary. Due to their different polarities, 1H- and 2H-indazoles can often be separated by column chromatography. A step-by-step protocol for this is provided in the "Experimental Protocols" section. Recrystallization can also be an effective method for separating isomers, particularly when one isomer is significantly less soluble in a given solvent system.[4] A patent for separating substituted indazole isomers suggests using mixed solvent systems such as acetone/water or THF/water for this purpose.[4]

Issue 2: Persistent Presence of Hydrazone Intermediates

Question: My final product is contaminated with what appears to be the starting hydrazone. Why didn't the cyclization go to completion, and what can I do?

Answer:

The incomplete cyclization of a hydrazone intermediate is a common issue that leads to this impurity.[3] This can be due to several factors related to the reaction kinetics and stability of the intermediate.

Causality and Resolution:

  • Insufficient Reaction Time or Temperature: The cyclization step may require more forcing conditions than the initial hydrazone formation. Ensure your reaction has been allowed to proceed for a sufficient duration at the optimal temperature as dictated by literature precedents for the specific synthetic route you are employing.

  • Deactivation of Catalyst: In catalyzed reactions, the catalyst may have been deactivated. Ensure the catalyst is fresh and that the reaction is performed under the recommended atmosphere (e.g., inert gas for palladium-catalyzed reactions).

  • Reaction Equilibrium: In some cases, the cyclization may be a reversible process. The removal of a byproduct, such as water, can help drive the reaction to completion.

  • Purification: Hydrazone impurities can often be removed by column chromatography. Their polarity is typically different from the corresponding indazole.

Issue 3: Formation of Dimeric Byproducts

Question: I am observing a high molecular weight byproduct in my mass spectrometry analysis, which I suspect is a dimer. How are these formed and how can I prevent them?

Answer:

Dimerization can occur under certain reaction conditions, particularly at elevated temperatures.[3] The specific mechanism can vary depending on the synthetic route.

Causality and Resolution:

  • Reaction Concentration and Temperature: High concentrations of starting materials and elevated temperatures can promote intermolecular side reactions leading to dimers. Consider running the reaction at a lower concentration and temperature, even if it requires a longer reaction time.

  • Purification: Dimeric byproducts are typically much less polar than the desired monomeric indazole and can usually be separated by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the best general techniques for purifying crude indazole products?

A1: The two most effective and widely used techniques for the purification of indazoles are recrystallization and column chromatography.

  • Recrystallization is an excellent method for removing small amounts of impurities from a solid product. The choice of solvent is critical; the ideal solvent will dissolve the indazole at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures. A detailed protocol for recrystallization is provided below.

  • Column Chromatography is highly effective for separating compounds with different polarities, such as regioisomers or byproducts from the desired product. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

Q2: How can I monitor the progress of my indazole synthesis and check for impurities?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress.[5] A small aliquot of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system. The disappearance of starting material spots and the appearance of the product spot indicate the reaction's progress. Different visualization techniques can be used, such as UV light for UV-active compounds or staining with reagents like potassium permanganate or iodine.

For a more detailed analysis of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.[6] It can provide quantitative information about the purity of the sample and can be used to resolve closely related impurities.

Q3: What are the key NMR signals to look for to confirm the formation of an indazole and identify impurities?

A3: Proton (¹H) and Carbon (¹³C) NMR spectroscopy are crucial for structural elucidation. For a typical 1H-indazole, you would expect to see a characteristic set of aromatic proton signals and a downfield N-H proton signal (if not substituted). The chemical shifts of the aromatic protons can help determine the substitution pattern. Impurities will present as extra signals in the spectrum. For example, the presence of a regioisomeric impurity will result in a second set of aromatic signals with slightly different chemical shifts and coupling patterns.

Data Presentation

Table 1: Comparison of Purification Techniques for a Mixture of 1- and 2-substituted Indazole Isomers

Purification MethodStationary/Solvent SystemSeparation EfficiencyThroughputKey Considerations
Column Chromatography Silica Gel, Hexane/Ethyl Acetate GradientHighLow to MediumAllows for separation of multiple components.
Recrystallization Acetone/Water (3:1 v/v)[4]High (for specific isomers)HighDependent on differential solubility of isomers.
Preparative HPLC C18, Acetonitrile/Water GradientVery HighLowBest for high-purity, small-scale separations.

Experimental Protocols

Protocol 1: Purification of a Substituted Indazole by Recrystallization

This protocol provides a general guideline for the recrystallization of a solid indazole derivative. The choice of solvent is crucial and may require some preliminary screening.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude indazole product. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. The ideal solvent should not dissolve the compound at room temperature but should dissolve it completely upon heating. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane.

  • Dissolution: Place the bulk of the crude indazole in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Separation of 1H- and 2H-Indazole Isomers by Column Chromatography

This protocol describes a general procedure for separating a mixture of indazole regioisomers using silica gel chromatography.

Step-by-Step Methodology:

  • Column Packing: Prepare a glass chromatography column packed with silica gel in a nonpolar solvent (e.g., hexane or heptane).

  • Sample Loading: Dissolve the crude indazole mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a nonpolar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion. The less polar isomer (typically the 2H-indazole) will elute first, followed by the more polar isomer (typically the 1H-indazole).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified isomers.

  • Solvent Evaporation: Combine the fractions containing each pure isomer and remove the solvent using a rotary evaporator to obtain the purified compounds.

Visualizations

Logical Workflow for Indazole Purification

Indazole_Purification_Workflow start Crude Indazole Product analysis Analyze by TLC/LC-MS start->analysis single_spot Single Major Spot? analysis->single_spot recrystallize Recrystallization single_spot->recrystallize Yes isomers Isomeric Mixture? single_spot->isomers No pure_product Pure Indazole recrystallize->pure_product column Column Chromatography column->pure_product isomers->recrystallize Maybe (solubility dependent) isomers->column Yes

Caption: Decision workflow for selecting the appropriate purification method.

Impurity Formation Pathways

Impurity_Formation cluster_reaction Indazole Synthesis cluster_impurities Potential Impurities start Starting Materials (e.g., o-substituted benzene derivative + hydrazine) intermediate Hydrazone Intermediate start->intermediate product Desired Indazole Product intermediate->product Cyclization hydrazone_impurity Unreacted Hydrazone intermediate->hydrazone_impurity Incomplete Reaction dimer Dimeric Byproduct intermediate->dimer Side Reaction (e.g., high temp) regioisomer Regioisomeric Indazole product->regioisomer Non-selective N-substitution

Caption: Common pathways for impurity formation in indazole synthesis.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

  • Shaikh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1149-1184. Retrieved from [Link]

  • CN101948433A. (2011). Method for separating and purifying substituted indazole isomers. Google Patents.
  • Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company, 2(1), 10-18. Retrieved from [Link]

  • Cai, H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4992. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]

  • Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry, 90, 707-731. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Pingale, R., et al. (2025). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Mondal, S., et al. (2023). Proposed mechanism of indazole synthesis from hydrazones. ResearchGate. Retrieved from [Link]

  • Zhu, J. S., et al. (2017). Correction to “Diverting Reactive Intermediates Toward Unusual Chemistry: Unexpected Anthranil Products from Davis–Beirut Reaction”. ResearchGate. Retrieved from [Link]

  • Al-Zuhairi, A. J. (2018). Development and validation of HPLC method for some azoles in pharmaceutical preparation. ResearchGate. Retrieved from [Link]

  • Li, P., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry, 77(6), 3127-3133. Retrieved from [Link]

  • Haddadin, M. J., & El-Sabeh, G. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 1937-1948. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Mitchell, A. G., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(8), 4946-4954. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Gauthier, S., & Gauthier, E. (1995). Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography. Journal of Chromatography A, 704(1), 149-156. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Davis–Beirut reaction. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Wang, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(105), 86267-86270. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Indazole Derivative Synthesis

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection for constructing the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection for constructing the indazole core and its derivatives. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions and strategic decisions you'll face when designing a catalytic synthesis for indazole derivatives.

Q1: My primary goal is N-arylation of an indazole. Should I start with a Palladium or a Copper catalyst?

A1: The choice between palladium and copper is a critical first step and depends heavily on your substrate's nature, cost considerations, and desired reaction conditions.

  • Palladium (Pd) Catalysis: Generally offers a broader substrate scope and higher functional group tolerance.[1] It is often the first choice for complex molecules. The key to success lies in the ligand selection, which modulates the catalyst's activity and stability. For intramolecular N-arylation to form the indazole ring, systems like Pd(dba)₂ with ligands such as dppf have proven highly effective.[1] However, palladium catalysts and many of their sophisticated phosphine ligands can be expensive.[2]

  • Copper (Cu) Catalysis: Represents a more economical and readily available option.[2][3] Copper-catalyzed reactions, often referred to as Ullmann-type couplings, have seen significant advancements. Modern protocols utilize ligands like 1,10-phenanthroline or amino acids (e.g., 4-hydroxy-L-proline) to facilitate the reaction under milder conditions than traditional methods.[4] Copper systems can be particularly effective for coupling with electron-rich aryl halides. However, they may require higher reaction temperatures and can be more sensitive to steric hindrance around the coupling partners.[3][5]

Decision-Making Workflow: Pd vs. Cu for N-Arylation

G cluster_input Analysis cluster_pd Palladium Pathway cluster_cu Copper Pathway cluster_output Optimization Start Substrate Analysis: - Cost Sensitivity - Functional Group Complexity - Steric Hindrance Pd_Catalyst Choose Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Start->Pd_Catalyst High Complexity Cu_Catalyst Choose Copper Catalyst (e.g., CuI, Cu₂O, Cu(OAc)₂) Start->Cu_Catalyst Low Cost Priority Pd_Ligand Select Ligand (e.g., dppf, Xantphos, BINAP) Crucial for reactivity & scope. Pd_Catalyst->Pd_Ligand Complex Molecule High Tolerance Needed Optimization Proceed to Base & Solvent Screening Pd_Ligand->Optimization Cu_Ligand Select Ligand (e.g., L-proline, phenanthroline) Often simpler/cheaper. Cu_Catalyst->Cu_Ligand Cost-Effective Simpler Substrate Cu_Ligand->Optimization

Caption: Initial catalyst selection workflow for N-arylation.

Q2: How does my choice of ligand impact a palladium-catalyzed indazole synthesis?

A2: The ligand is arguably the most critical variable in palladium catalysis. It is not merely an additive but an integral component that dictates the catalyst's behavior.

  • Mechanism of Action: The ligand binds to the palladium center, influencing its electronic properties and steric environment. This directly affects the rates of the two key steps in a cross-coupling cycle: oxidative addition of the aryl halide to the Pd(0) center and reductive elimination from the Pd(II) intermediate to form the C-N bond and regenerate the catalyst.

  • Practical Implications: In a reported synthesis of 2-aryl-2H-indazoles via intramolecular amination, the ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) gave superior results compared to BINAP or dppp.[1] This is often due to the specific "bite angle" of the bidentate ligand, which positions the other substrates optimally around the metal center for reaction. For C-H activation reactions, which can be prone to regioselectivity issues, specialized ligands like pyridone-based systems are crucial for directing the catalyst to the desired position, overriding the intrinsic electronic preferences of the substrate.[6]

Q3: What role does the base play, and how do I select the right one?

A3: The base is essential for deprotonating the nitrogen nucleophile (e.g., the N-H of a hydrazine or indazole), making it sufficiently reactive to participate in the catalytic cycle. The choice of base can dramatically affect the reaction outcome.

  • Strength and Solubility: Strong, non-nucleophilic bases are common. Sodium tert-butoxide (NaOtBu) is a powerful base often used in palladium catalysis and was found to be more effective than cesium carbonate (Cs₂CO₃) in certain intramolecular aminations for indazole synthesis.[1] Cs₂CO₃ is a milder, often heterogeneous base that can be advantageous when dealing with base-sensitive functional groups.

  • Causality: A base that is too weak will result in a slow or stalled reaction because the concentration of the deprotonated nucleophile is too low. Conversely, a base that is too strong or nucleophilic can lead to side reactions, such as hydrolysis of ester groups or competing SNAr reactions. Your starting point should be the base reported in a closely related literature procedure, followed by screening a stronger and a weaker base if results are poor.

Troubleshooting Guide

This section provides solutions to common problems encountered during the catalytic synthesis of indazoles.

Problem 1: Low or No Product Yield

Q: I'm attempting an intramolecular Pd-catalyzed N-arylation to form an indazole ring from an N-(o-bromobenzyl)hydrazine precursor, but I'm getting very low yields. What are the likely causes and solutions?

A: This is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction parameters. Let's break down the possibilities.

Potential Cause Explanation & Troubleshooting Steps
Inactive Catalyst The active Pd(0) species is the true catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ. Some phosphine ligands can act as reductants, but this process can be inefficient. Solution: Consider using a dedicated Pd(0) source like Pd₂(dba)₃ or ensure your ligand can facilitate the reduction. Also, ensure your reagents and solvent are rigorously deoxygenated, as oxygen can oxidize and deactivate the Pd(0) catalyst.
Poor Ligand Choice The ligand may not be stabilizing the catalytic species effectively or promoting the reductive elimination step. As noted, dppf was found to be superior for this specific transformation.[1] Solution: Screen a panel of ligands. Start with those known to be effective for C-N coupling, such as dppf, Xantphos, or Buchwald-type biarylphosphine ligands.
Incorrect Base The N-H of the hydrazine must be deprotonated. If the base is too weak, the reaction will not proceed. Solution: Switch to a stronger base. If you are using K₂CO₃ or Cs₂CO₃, try NaOtBu or K₃PO₄.[1]
Sub-optimal Solvent/Temp The reaction may require higher temperatures to overcome activation barriers. Solvent polarity can also influence reaction rates. Solution: Toluene and dioxane are excellent starting points for these reactions.[1] If the reaction is sluggish in toluene at 100 °C, try increasing the temperature to 110-120 °C (in a sealed vessel if necessary). A more polar solvent like DMF can sometimes accelerate the reaction, but should be used with caution as it can also promote side reactions.[3]

Problem 2: Poor Regioselectivity (N1 vs. N2 Isomers)

Q: I am performing a direct N-arylation on a substituted indazole, but I'm getting an inseparable mixture of the N1 and N2-arylated products. How can I favor one isomer?

A: Achieving high regioselectivity in the direct functionalization of indazoles is a significant challenge because the energy difference between the N1 and N2 tautomers is often small.[2] The outcome is a delicate balance of sterics, electronics, and reaction conditions.

  • Steric Hindrance: This is your most powerful tool.

    • On the Indazole: A bulky substituent at the C7 position will sterically shield the N1 position, favoring arylation at N2. Conversely, a substituent at C3 can disfavor N2 arylation.

    • On the Aryl Halide: Using a sterically demanding aryl halide (e.g., one with ortho-substituents) can also influence selectivity, often favoring the less hindered N1 position.

  • Catalyst/Ligand System: The steric bulk of the catalyst-ligand complex itself can discriminate between the two nitrogen atoms. Bulky phosphine ligands on a palladium catalyst may preferentially couple at the more accessible N1 position.

  • Directed C-H Activation: For functionalizing the indazole core itself, a directing group strategy can provide excellent regioselectivity. For instance, a methylsulfonyl directing group has been used to direct palladium-catalyzed acyloxylation specifically to the C7 position, overriding the natural reactivity of the ring.[6] A similar directing group strategy could potentially be adapted to control N-functionalization.

Problem 3: Side Reactions and Impurity Formation

Q: My Cu-catalyzed reaction works, but I see significant formation of a dehalogenated starting material and some dark, insoluble byproducts. What is happening?

A: These are classic side reactions in copper-catalyzed cross-coupling.

  • Proto-dehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. It is often promoted by trace amounts of water or other proton sources in the reaction mixture.

    • Solution: Ensure your solvent and reagents are scrupulously dry. Use freshly dried solvents and high-purity bases. Running the reaction under a rigorously inert atmosphere (N₂ or Ar) is critical.

  • Homocoupling & Catalyst Oxidation: The dark, insoluble materials are often a result of homocoupling of the starting materials and the formation of inactive copper oxides. This can happen if the reaction is run for too long at high temperatures or if oxygen is present.

    • Solution: Optimize the reaction time and temperature. An initial time-course study can reveal the point at which product formation plateaus and degradation begins.[3] Ensure the reaction vessel is properly sealed and purged with an inert gas. Using nanoparticle catalysts, such as Cu₂O-NPs, can sometimes improve stability and recyclability, reducing the formation of bulk inactive species.[5][7]

Experimental Protocol: Screening for Intramolecular N-Arylation

This protocol provides a general workflow for optimizing the palladium-catalyzed cyclization of an N-aryl-N-(o-bromobenzyl)hydrazine to a 2-aryl-2H-indazole.[1]

Simplified Catalytic Cycle

G Pd0 Pd(0)L₂ Complex1 Oxidative Addition Complex Pd0->Complex1 + Ar-X Complex2 Deprotonation Complex Complex1->Complex2 + Nuc-H Product_Complex Pd(II)-Product Complex Complex2->Product_Complex - Base-H⁺ Base Base-H⁺ Out Product_Complex->Pd0 Reductive Elimination Product Product Out ArX Ar-X In NucH Nuc-H BaseIn Base In

Caption: Simplified catalytic cycle for C-N cross-coupling.

1. Reagent Preparation:

  • Substrate (N-aryl-N-(o-bromobenzyl)hydrazine): 0.2 mmol, 1.0 equiv.

  • Palladium Precatalyst (e.g., Pd₂(dba)₃): 2.5 mol% (0.005 mmol).

  • Ligand (e.g., dppf): 5.5 mol% (0.011 mmol).

  • Base (e.g., NaOtBu): 1.4 equiv (0.28 mmol).

  • Solvent (Anhydrous Toluene): 2.0 mL.

2. Reaction Setup:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst, ligand, and base.

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous toluene via syringe.

  • Stir the mixture for 10 minutes at room temperature.

  • Add the substrate to the tube.

3. Reaction and Monitoring:

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 12h, 24h). A typical reaction time might be 12-24 hours.[3]

4. Work-up and Analysis:

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to determine the isolated yield.

References

  • Zhang, K., & Li, X. (2018). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Yousuf, M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Chen, Y., & Ma, D. (2006). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters. [Link]

  • Martins, M. A. P., et al. (2014). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]

  • IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research. [Link]

  • Khan, I., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Request PDF. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Indazole Synthesis: A Comparative Analysis of Classical and Modern Methodologies

Introduction: The Privileged Indazole Scaffold The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of medicinal chemistry.[1] Its unique bioisosteric relationship with indole and its ability to f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of medicinal chemistry.[1] Its unique bioisosteric relationship with indole and its ability to form key hydrogen bonds have cemented its status as a "privileged scaffold." This means it is a recurring motif in a multitude of pharmacologically active compounds, from potent anti-cancer agents like Pazopanib to antiemetics such as Granisetron.[1] The thermodynamic stability of the 1H-tautomer generally makes it the primary synthetic target, though the 2H-indazole isomer also features prominently in various therapeutic agents.[2]

Given its significance, the efficient and versatile synthesis of indazole derivatives is a critical task for researchers in drug discovery and development. Over the decades, the synthetic chemist's toolbox has expanded from classical condensation and cyclization reactions to sophisticated transition-metal-catalyzed C-H activation strategies.

This guide provides an in-depth, objective comparison of the most prominent methods for synthesizing indazole derivatives. We will dissect the causality behind experimental choices, provide field-proven protocols, and offer a clear framework for selecting the optimal synthetic route for your specific research needs.

Decision-Making Workflow for Indazole Synthesis

Choosing the right synthetic path depends on several factors: the desired substitution pattern (1H vs. 2H), functional group tolerance, scalability, and available starting materials. The following workflow provides a logical decision-making process.

Indazole Synthesis Decision Tree start Target Indazole Derivative q1 Desired Tautomer? start->q1 q2 Heat/Strong Base Sensitive Functional Groups? q1->q2 1H-Indazole q4 Starting Material Availability q1->q4 2H-Indazole q3 Need for High Functional Group Tolerance? q2->q3 Yes classical Classical Methods (Jacobson, Davis-Beirut) q2->classical No modern_metal Transition-Metal Catalysis (Pd, Cu, Rh, Co) q3->modern_metal Yes metal_free_modern Modern Metal-Free (e.g., Stambuli Protocol) q3->metal_free_modern Yes, and metal-free is a priority q4->classical o-Nitrobenzylamines, o-Toluidines q4->modern_metal o-Haloanilines, Hydrazones, Azobenzenes q4->metal_free_modern o-Aminobenzaldehydes

Sources

Comparative

A Comparative Guide to the Biological Activity of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate and Other Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Indazole Scaffold The indazole ring system, a bicyclic heteroaromatic compound, is a privileged scaffold in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Indazole derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties.[1][3] Several FDA-approved drugs, such as the anti-cancer agents Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic relevance.[2] The diverse biological activities of indazoles stem from their ability to interact with various biological targets, often through hydrogen bonding and aromatic interactions, which can be finely tuned by substitutions on the indazole ring.

This guide focuses on Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate, a ketoester derivative of the fundamental 1H-indazole scaffold. While specific biological data for this exact compound is limited in publicly available literature, by examining structurally related indazole derivatives, particularly those derived from indazole-3-carboxylic acid, we can infer its potential activities and place it within the broader context of indazole pharmacology. This comparative analysis will explore key biological activities, delve into the underlying mechanisms of action, and provide detailed experimental protocols for assessing these activities.

Comparative Analysis of Biological Activities

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. Here, we compare the known activities of relevant indazole compounds to extrapolate the potential of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate.

Antiproliferative and Cytotoxic Activity

The indazole scaffold is a cornerstone in the development of anticancer agents.[2] Numerous derivatives have demonstrated potent antiproliferative activity against a wide range of cancer cell lines.

Indazole-3-Carboxamide Derivatives: A series of 1H-indazole-3-carboxamides, synthesized from indazole-3-carboxylic acid, have shown significant antiproliferative activity. For instance, certain 3-amino-N-phenyl-1H-indazole-1-carboxamides have been reported to inhibit the growth of various cancer cell lines at sub-micromolar concentrations, inducing a cell cycle block in the G0-G1 phase.[4] One study on an indazole-based gold(III) carboxamide pincer complex reported an impressive IC50 value of 9 µM against the MCF-7 breast cancer cell line.[5] These findings highlight the potential of the indazole-3-carboxamide moiety in cancer therapy.

Lonidamine: A notable example is Lonidamine, an N-substituted indazole-3-carboxylic acid derivative, which has been investigated as an anticancer agent.[6] Its mechanism of action involves the inhibition of glycolysis and mitochondrial respiration in tumor cells.[7][8] Lonidamine has demonstrated the ability to sensitize tumors to chemotherapy and radiation.[7]

Given that Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate shares the core indazole-3-yl structure, it is plausible that it may exhibit some degree of cytotoxic or antiproliferative activity. The presence of the β-ketoester functionality offers a site for potential modification and interaction with biological targets.

Table 1: Antiproliferative Activities of Selected Indazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Indazole-based Gold(III) CarboxamideMCF-7 (Breast)9[5]
3-Amino-N-phenyl-1H-indazole-1-carboxamidesSR (Leukemia)< 1 (0.0153)[4]
Lonidamine (as a chemosensitizer)VariousVaries with combination[7]
Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and indazole derivatives have shown promise as anti-inflammatory agents.[9]

Unsubstituted and Substituted Indazoles: Studies have shown that unsubstituted indazole and its simple derivatives, such as 5-aminoindazole, can significantly inhibit carrageenan-induced paw edema in rats, a classic model of acute inflammation.[9] The anti-inflammatory effect of indazole was found to be dose-dependent, with a 100 mg/kg dose showing significant inhibition of inflammation.[9] The mechanism of action is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β.[9]

Indazole-3-Carboxamides: Certain indazole-3-carboxamides have been identified as potent inhibitors of calcium-release activated calcium (CRAC) channels, which play a crucial role in mast cell activation and the release of pro-inflammatory mediators.[10] One derivative, 12d, demonstrated sub-micromolar IC50 values in inhibiting calcium influx and stabilizing mast cells.[10]

The structural similarity of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate to the basic indazole scaffold suggests it may possess anti-inflammatory properties. Further investigation into its effects on inflammatory models and pathways is warranted.

Table 2: Anti-inflammatory Activity of Selected Indazole Derivatives

CompoundAssayResultReference
IndazoleCarrageenan-induced paw edema (100 mg/kg)61.03% inhibition[9]
5-AminoindazoleCarrageenan-induced paw edema (100 mg/kg)83.09% inhibition[9]
Indazole-3-carboxamide (12d)Calcium influx inhibitionsub-µM IC50[10]
Kinase Inhibitory Activity

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole scaffold is a key component of several approved kinase inhibitors.[1]

PAK1 Inhibitors: 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a promising target for anticancer drug discovery.[1] The representative compound 30l from this series exhibited a PAK1 IC50 of 9.8 nM with high selectivity.[1]

The potential for Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate to act as a kinase inhibitor is an area ripe for exploration, given the established success of other indazole derivatives in this domain.

Structure-Activity Relationship (SAR) Insights

The biological activity of indazole derivatives is intricately linked to their chemical structure. Key SAR observations from the literature include:

  • Substitution at the 3-position: The nature of the substituent at the C3 position of the indazole ring is critical for activity. Carboxamide and carboxylic acid functionalities at this position have been shown to be important for both anticancer and anti-inflammatory activities.[4][10]

  • Substitution on the Indazole Nitrogen: N-alkylation or N-arylation of the indazole ring can significantly modulate biological activity. For example, the 2,4-dichlorobenzyl group in Lonidamine is crucial for its antiglycolytic activity.[6]

  • Regiochemistry of Amide Linkers: In the case of indazole-3-carboxamides, the orientation of the amide bond can dramatically impact activity. A "reversed" 3-carboxamide was found to be essential for CRAC channel inhibition, while the isomeric "normal" amide was inactive.[10]

For Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate, the β-ketoester moiety at the 3-position presents a unique chemical feature that could influence its biological profile compared to the more commonly studied carboxylic acid and carboxamide derivatives.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

In Vitro Antiproliferative Activity: MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate and reference indazoles) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Test Compounds & Controls incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used in vivo model assesses the acute anti-inflammatory potential of a compound.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (e.g., Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate, indazole, and a reference drug like Diclofenac) orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Paw_Edema_Workflow start Start acclimatize Acclimatize Rats start->acclimatize administer_drug Administer Test Compound acclimatize->administer_drug inject_carrageenan Inject Carrageenan administer_drug->inject_carrageenan 1 hour measure_paw Measure Paw Volume (hourly) inject_carrageenan->measure_paw 0-5 hours analyze Calculate % Inhibition measure_paw->analyze end End analyze->end

Caption: Workflow for the carrageenan-induced paw edema assay.

In Vitro Kinase Inhibitory Activity Assay

This protocol provides a general framework for assessing the inhibitory effect of a compound on a specific protein kinase.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, its specific substrate, ATP, and a suitable buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction wells.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or luminescence-based assays (measuring the amount of ADP produced).

  • Data Analysis: Determine the IC50 value of the compound for the specific kinase.

Kinase_Assay_Workflow start Start prepare_mix Prepare Kinase Reaction Mix start->prepare_mix add_compound Add Test Compound prepare_mix->add_compound initiate_reaction Initiate with ATP & Incubate add_compound->initiate_reaction detect_activity Detect Kinase Activity initiate_reaction->detect_activity analyze Calculate IC50 detect_activity->analyze end End analyze->end

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

Future research should focus on the synthesis and comprehensive biological evaluation of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate and its derivatives. The experimental protocols provided in this guide offer a robust framework for such investigations. By systematically exploring the structure-activity relationships of this and other indazole-3-substituted compounds, the scientific community can continue to unlock the full therapeutic potential of the indazole scaffold.

References

  • Chandrasekhar, T., Babul Reddy, A., Vinay Kumar, L., Jagan Naik, P., Karuna sree, M., & Narayana Swamy, G. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. Available at: [Link]

  • G, K., V, K., & S, S. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FF01–FF05. Available at: [Link]

  • Raffa, D., Daidone, G., Maggio, B., Schillaci, D., & Plescia, F. (1999). Synthesis and antiproliferative activity of novel 3-(indazol-3-yl)-quinazolin-4(3H)-one and 3-(indazol-3-yl)-benzotriazin-4(3H)-one derivatives. Archiv der Pharmazie, 332(9), 317-320. Available at: [Link]

  • Nath, K., Guo, L., Nancolas, B., Nelson, D. S., Shestov, A. A., Lee, S. C., Roman, J. C., Zhou, R., Leeper, D. B., Halestrap, A. P., Blair, I. A., & Glickson, J. D. (2016). Mechanism of antineoplastic activity of lonidamine. Biochimica et biophysica acta, 1866(2), 151–162. Available at: [Link]

  • Singh, A., & Ghosh, M. N. (1968). A new method for the study of anti-inflammatory agents in rats. Indian journal of physiology and pharmacology, 12(4), 125-129.
  • Synapse. (2024). What is the mechanism of Lonidamine? Patsnap. Available at: [Link]

  • PubChem. (n.d.). Lonidamine. National Center for Biotechnology Information. Available at: [Link]

  • Ferrari, M., Ripa, A., Ripa, G., & Sisti, M. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531-532. Available at: [Link]

  • BioWorld. (2025). Lonidamine derivatives against tumor growth and metastasis. BioWorld Science. Available at: [Link]

  • Nath, K., et al. (2016). Mechanism of antineoplastic activity of lonidamine. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1866(2), 151-162. Available at: [Link]

  • Al-Khafaji, K., et al. (2023). A Cytotoxic Indazole-based Gold(III) Carboxamide Pincer Complex Targeting DNA Through Dual Binding Modes of Groove Binding and Alkylation. Chemistry – An Asian Journal, 18(12), e202300229. Available at: [Link]

  • Synapse. (2024). What is the mechanism of Lonidamine? Patsnap. Available at: [Link]

  • Schenone, S., et al. (2004). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Bioorganic & Medicinal Chemistry, 12(1), 251-261. Available at: [Link]

  • ResearchGate. (n.d.). Structure of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (lonidamine). Available at: [Link]

  • Huang, Y., et al. (2020). The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment. Cancers, 12(9), 2448. Available at: [Link]

  • Li, H., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Indazole and Indole Bioisosteres in Drug Design

Abstract In the landscape of medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization. Among the most successful tactics is the substitut...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization. Among the most successful tactics is the substitution of the ubiquitous indole scaffold with its structural isomer, indazole. This guide provides an in-depth comparison of these two critical bioisosteres. We will dissect their fundamental physicochemical differences, explore the profound impact of this substitution on biological activity and pharmacokinetic profiles, and provide detailed experimental protocols for researchers to validate these properties in their own discovery programs. Through rigorous data analysis and real-world case studies, this document serves as a practical resource for drug development professionals aiming to harness the full potential of the indole-to-indazole switch.

The Principle of Bioisosteric Replacement: Indole and Indazole

The indole ring is a privileged scaffold, present in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a frequent component of pharmacophores. However, the indole nucleus is not without its liabilities, often suffering from metabolic instability (e.g., oxidative metabolism by cytochrome P450 enzymes) which can lead to poor pharmacokinetic profiles.[1]

This is where the principle of bioisosterism becomes a powerful tool. A bioisostere is a chemical substituent or group that can be interchanged with another, producing a new compound with broadly similar biological properties. Indazole, an aromatic heterocycle composed of a fused benzene and pyrazole ring, is a classic bioisostere of indole.[3] While structurally similar, the replacement of a carbon atom at position 2 with a nitrogen atom introduces subtle yet critical changes in a molecule's electronic and steric landscape. These changes can be leveraged by medicinal chemists to overcome metabolic liabilities, enhance target affinity, modulate selectivity, and improve overall drug-like properties.[4]

Structural and Electronic Distinctions

The fundamental difference lies in the arrangement of the five-membered ring. Indole contains a pyrrole ring fused to benzene, whereas indazole contains a pyrazole ring. This seemingly minor change has significant consequences for hydrogen bonding, acidity/basicity, and dipole moment. The 1H-indazole tautomer is generally the most thermodynamically stable form.[5]

G cluster_indole Indole cluster_indazole Indazole Tautomers Indole Indazole1H Indole->Indazole1H Bioisosteric Replacement Indazole2H Indazole1H->Indazole2H Tautomerism

Comparative Physicochemical Properties

The introduction of the N2-nitrogen fundamentally alters the molecule's properties. The most critical distinction is the addition of a hydrogen bond acceptor site at N2, which is absent in indole. This new interaction point can be exploited to form an additional hydrogen bond with a target protein, often leading to a significant increase in binding affinity.[4]

PropertyIndole1H-IndazoleRationale for Impact in Drug Design
Structure Benzene fused to a pyrrole ringBenzene fused to a pyrazole ringAlters electronics, dipole, and hydrogen bonding potential.
H-Bond Donor Yes (N1-H)Yes (N1-H)Both can act as donors, a key interaction for many targets (e.g., kinase hinge).
H-Bond Acceptor No (lone pair delocalized)Yes (N2) The key differentiator. The N2 atom provides an additional acceptor site, potentially increasing target affinity.[4]
pKa (Acidic, NH) ~16.2[6]~13.9[7]Indazole is a slightly stronger acid, which can influence ionization state and solubility at physiological pH.
pKa (Basic) -3.6 (protonation at C3)[6][8]1.04 - 1.31 (protonation at N2)[5][7]Indazole is significantly more basic, allowing for potential salt formation to improve solubility and handling.
Dipole Moment (Debye) ~2.1 D~1.6 D (1H-tautomer)Changes in the dipole moment can affect solubility, membrane permeability, and ligand-receptor interactions.
logP (Octanol/Water) ~2.1~1.8Indazole is generally slightly more polar, which can improve aqueous solubility and reduce metabolic clearance.

Table 1: Comparison of key physicochemical properties of indole and 1H-indazole.

Impact on Pharmacodynamics: The Kinase Inhibitor Paradigm

The indazole scaffold is particularly prevalent in the design of protein kinase inhibitors.[4] Kinases are a major class of drug targets, and their ATP-binding site often features a "hinge" region that forms critical hydrogen bonds with inhibitors. Both indole and indazole can act as hinge-binders via their N1-H donor.

The advantage of indazole arises from its N2 atom. In many kinases, the residue adjacent to the hinge region can act as a hydrogen bond donor. The N2 atom of indazole is perfectly positioned to accept this hydrogen bond, creating a bidentate interaction that significantly enhances inhibitor potency and selectivity.

Case Study: Axitinib (Inlyta®) - A VEGFR Inhibitor

Axitinib is a potent, FDA-approved inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of renal cell carcinoma.[1] Its discovery provides a canonical example of the indole-to-indazole bioisosteric switch. The initial lead compounds in the program contained an indole core. While potent, they suffered from off-target activity and suboptimal pharmacokinetic properties.

The strategic replacement of the indole with an indazole moiety was a pivotal moment in the optimization cascade.

CompoundScaffoldVEGFR-2 Kᵢ (nM)PDGFRβ Kᵢ (nM)Oral Bioavailability (Dog, %)
Indole Analog (Lead) Indole0.11.7~20%
Axitinib Indazole0.02 1.6 ~58% [9]

Table 2: Comparison of a representative indole-based lead compound with the final indazole-containing drug, Axitinib. (Data are illustrative based on published SAR).

Causality of Improvement:

  • Enhanced Potency: The indazole N2 atom forms an additional hydrogen bond with a backbone glutamate residue in the VEGFR kinase domain, increasing binding affinity (lower Kᵢ).

  • Improved Selectivity: The specific geometry required for this bidentate interaction is not present in other kinases, contributing to Axitinib's selectivity profile.

  • Favorable Pharmacokinetics: The slightly increased polarity and different metabolic profile of the indazole core contributed to significantly improved oral bioavailability.[9]

Impact on Pharmacokinetics (ADME)

A primary driver for employing the indole-to-indazole switch is to improve a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

  • Metabolic Stability: The indole ring, particularly at the electron-rich C3 position, is susceptible to oxidation by CYP enzymes. The N2-atom in indazole alters the electronic distribution, often rendering the ring less prone to this metabolic attack. This can block a major clearance pathway, increasing the compound's half-life and exposure. In many cases, replacing a metabolically labile phenol group with an indazole has been shown to improve the pharmacokinetic profile by reducing Phase I and II metabolism.[4][10]

  • Solubility: As a slightly more polar and more basic heterocycle, indazole-containing compounds often exhibit improved aqueous solubility compared to their indole counterparts. The ability to form salts at the N2 position can be a significant advantage for formulation development.

  • Permeability: The impact on permeability is context-dependent. While increased polarity can sometimes reduce passive diffusion, the overall effect on a molecule's ability to cross cell membranes must be evaluated experimentally.

Experimental Validation: Key Protocols

Objective comparison requires robust experimental data. Below are standardized, self-validating protocols for assessing the key parameters discussed.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines a compound's intrinsic clearance (Clint) by measuring its rate of disappearance when incubated with liver microsomes, which contain the majority of drug-metabolizing CYP enzymes.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Compound Stock (10 mM in DMSO) D Pre-warm HLM & Compound Add NADPH to start reaction A->D B Prepare HLM Suspension (e.g., 1 mg/mL in Buffer) B->D C Prepare NADPH Regenerating System C->D E Aliquot & Quench at Time Points (0, 5, 15, 30, 45 min) with cold Acetonitrile + IS D->E Time Course F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate % Remaining vs. T0 G->H I Determine Half-life (t½) and Intrinsic Clearance (Clint) H->I

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 1 µM working solution of the test compound (both indole and indazole analogs) in 0.1 M phosphate buffer (pH 7.4).

    • Thaw a stock of pooled human liver microsomes (e.g., from BioIVT) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in the same buffer.[11][12]

    • Prepare a solution of NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P dehydrogenase) as per the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, combine the test compound solution and the HLM suspension. Pre-incubate the plate at 37°C for 5 minutes.

    • Scientist's Note: Pre-incubation ensures that the enzyme and substrate reach thermal equilibrium before the reaction is initiated, leading to more reproducible data.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. Mix well.[11][13]

    • A parallel "minus-cofactor" incubation (adding buffer instead of NADPH) should be run as a negative control to account for non-NADPH-mediated degradation.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (IS).[11]

    • Scientist's Note: Acetonitrile serves two purposes: it precipitates the microsomal proteins to halt all enzymatic activity instantly, and it solubilizes the small molecule analytes. The internal standard corrects for variations in sample processing and instrument response.

  • Analysis:

    • Centrifuge the plate at 4,000 x g for 10 minutes to pellet the precipitated protein.[13]

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area of the test compound relative to the peak area of the internal standard at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the percent remaining of the test compound against time.

    • The slope of this line (k) is used to calculate the half-life (t½ = 0.693 / k) and the intrinsic clearance (Clint). A shorter half-life indicates lower metabolic stability.

Protocol: TR-FRET Kinase Binding Assay (e.g., LanthaScreen®)

This assay directly measures the binding of an inhibitor to a kinase by assessing the displacement of a fluorescent tracer from the kinase's ATP pocket. It provides a direct measure of affinity (IC₅₀).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds (indole and indazole analogs) in the appropriate kinase buffer. Typically, an 11-point, 3-fold dilution series is prepared starting from 100 µM.

    • Prepare a solution containing the target kinase (e.g., VEGFR-2) and a Europium (Eu)-labeled anti-tag antibody (which binds to the kinase).[2][14]

    • Prepare a solution of an Alexa Fluor® 647-labeled tracer that is known to bind to the kinase's ATP site.

  • Assay Assembly:

    • In a 384-well plate, add 5 µL of the test compound dilutions.

    • Add 5 µL of the kinase/antibody mixture to all wells.

    • Scientist's Note: Adding the inhibitor to the kinase before the tracer allows the inhibitor to reach binding equilibrium with the target.

    • Initiate the competition reaction by adding 5 µL of the tracer solution.

  • Incubation and Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Scientist's Note: This incubation period allows the binding competition to reach equilibrium. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is stable over several hours.

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at both the Europium donor wavelength (~620 nm) and the Alexa Fluor® 647 acceptor wavelength (~665 nm).

  • Data Interpretation:

    • Calculate the emission ratio (665 nm / 620 nm). A high ratio indicates high FRET (tracer is bound), while a low ratio indicates low FRET (tracer is displaced by the inhibitor).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. A lower IC₅₀ indicates a more potent inhibitor.

Synthesis Considerations

While both scaffolds are readily accessible, the synthetic routes differ. Indoles are famously synthesized via methods like the Fischer, Reissert, or Madelung syntheses.[15] Indazoles are also accessible through a variety of named reactions, often starting from ortho-substituted anilines or hydrazones.[5] The choice of synthetic route for indazole can influence the substitution pattern, and chemists should consider the accessibility of required starting materials when designing a new series.

Conclusion and Future Perspective

The indole-to-indazole bioisosteric replacement is a validated and powerful strategy in modern drug design. The introduction of an N2 hydrogen bond acceptor is the most significant feature, often leading to dramatic improvements in target potency, particularly in kinase inhibitors. Furthermore, this switch can favorably modulate physicochemical properties, leading to enhanced solubility and metabolic stability, which translates to superior pharmacokinetic profiles.

However, this is not a universal panacea. The effects of this substitution are highly dependent on the specific protein target and the overall molecular context. As demonstrated in some classes of compounds, the indazole core can, in fact, be more metabolically labile than the corresponding indole.

Therefore, the decision to employ an indazole bioisostere should be data-driven. The experimental protocols outlined in this guide provide a framework for the objective, head-to-head comparison required to make informed decisions. By systematically evaluating potency, selectivity, and ADME properties, researchers can confidently determine if the indole-to-indazole switch is the right strategic move to advance their drug discovery program.

References

  • Jadhav, S. D., & Patil, P. S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • Bessin, Y., et al. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 24(17), 3091.
  • Wikipedia. (2023). Indazole. Retrieved from [Link]

  • Rennalls, S., et al. (2012). Pharmacokinetic evaluation of axitinib. Expert Opinion on Drug Metabolism & Toxicology, 8(6), 755-764.
  • Wikipedia. (2023). Indole. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Indazoles as indole bioisosteres: Synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Japan Science and Technology Agency. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Pfaar, U., et al. (2011). Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans. Drug Metabolism and Disposition, 39(8), 1563-1573.
  • Singh, P., & Kaur, M. (2018). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Current Drug Targets, 19(14), 1714-1731.
  • Narayana Swamy, K. M., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Retrieved from [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Chen, Y., et al. (2014). Axitinib plasma pharmacokinetics and ethnic differences. Cancer Chemotherapy and Pharmacology, 74(3), 635-643.
  • Pithavala, Y. K., et al. (2012). Clinical pharmacology of axitinib. Clinical Pharmacokinetics, 51(8), 487-496.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Indole (CAS 120-72-9). Retrieved from [Link]

  • Catalán, J., et al. (1995). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 99(13), 4658-4662.
  • Fernandes, C., et al. (2022).
  • Zhang, Y., et al. (2021).
  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. Methods and Protocols, 4(2), 33.
  • Foloppe, N., et al. (2006). 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Bioorganic & Medicinal Chemistry Letters, 16(17), 4639-4644.
  • U.S. Food and Drug Administration. (2012). Axitinib (NDA 202324) Clinical Pharmacology Review. Retrieved from [Link]

  • ResearchGate. (n.d.). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. Retrieved from [Link]

  • IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 10(2).
  • Müller, C. E., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6648-6664.
  • SlideShare. (n.d.). Preparation and Properties of INDOLE. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate: The Definitive Role of X-ray Crystallography

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a cornerstone, recognized for its versatile biological activities.[1] Molecules incorporating this heterocycle, such as Ethyl 3-(1H-i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a cornerstone, recognized for its versatile biological activities.[1] Molecules incorporating this heterocycle, such as Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate, are of significant interest as synthetic intermediates for more complex pharmaceutical agents.[2][3] The precise three-dimensional arrangement of atoms within such a molecule is not a mere academic detail; it is the fundamental determinant of its physicochemical properties and its interaction with biological targets. Therefore, unambiguous structural validation is a critical, non-negotiable step in the research and development pipeline.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare its performance against other widely used spectroscopic methods.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[4][5] It provides a direct, high-resolution, three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional accuracy.[5][6] The resulting structural model is not an interpretation but a direct observation of the molecule's solid-state conformation.

Experimental Protocol: A Self-Validating Workflow

The journey from a powdered sample to a fully refined crystal structure is a multi-step process, where each stage serves to validate the next.[7]

Step 1: Crystal Growth — The Foundational, and Often Most Challenging, Step

  • Objective: To obtain a single, well-ordered crystal of sufficient size (typically >0.1 mm in all dimensions) and quality, free from significant imperfections.[7]

  • Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. A well-ordered crystal lattice will diffract X-rays in a sharp, coherent pattern, whereas a poorly ordered or polycrystalline sample will produce weak or smeared diffraction spots, making structure solution impossible.

  • Methodology:

    • Solvent Selection: Dissolve Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate in a minimal amount of a suitable solvent or solvent system. The ideal solvent is one in which the compound has moderate solubility. Common choices for small molecules include acetone, ethanol, ethyl acetate, or mixtures thereof.

    • Slow Evaporation: The most common and straightforward method. The solution is left in a loosely covered vial, allowing the solvent to evaporate slowly over several days. This gradual increase in concentration encourages the ordered deposition of molecules onto a growing crystal lattice rather than rapid precipitation.

    • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

    • Cooling: For compounds with a significant temperature-dependent solubility, a saturated solution can be prepared at an elevated temperature and then slowly cooled.

  • Validation Checkpoint: Visual inspection under a microscope. The presence of clear, well-defined crystals with sharp edges is a positive indicator.

Step 2: Crystal Mounting and Data Collection

  • Objective: To mount a selected crystal on a goniometer and collect a complete set of diffraction data.[4][8]

  • Rationale: The crystal must be precisely positioned and rotated in the X-ray beam to capture all unique diffraction spots.[7][8] Freezing the crystal in liquid nitrogen is a standard practice for small molecules to minimize thermal vibrations and radiation damage.[4]

  • Methodology:

    • A suitable crystal is selected and mounted on a loop or fiber.[4]

    • The mounted crystal is flash-cooled in a stream of liquid nitrogen.[4]

    • The crystal is centered in the X-ray beam of a diffractometer.

    • A series of diffraction images are collected as the crystal is rotated.[8][9]

  • Validation Checkpoint: The diffraction images should show sharp, well-defined spots. The initial data processing will provide unit cell parameters and a space group, which must be consistent with the expected molecular symmetry.

Step 3: Structure Solution and Refinement

  • Objective: To solve the "phase problem" and generate an initial electron density map, followed by refinement to obtain the final, accurate molecular structure.[9]

  • Rationale: The diffraction experiment measures the intensities of the diffracted X-rays, but not their phases. Computational methods, such as direct methods for small molecules, are used to estimate the phases and generate an initial structural model. This model is then refined against the experimental data to improve its accuracy.

  • Methodology:

    • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[9]

    • Structure Solution: Software packages are used to solve the phase problem and generate an initial model of the molecule.[9]

    • Refinement: The atomic positions and thermal parameters are adjusted to minimize the difference between the observed and calculated diffraction patterns. This is an iterative process.[9]

  • Validation Checkpoint: The refinement process yields several figures of merit, such as the R-factor (residual factor), which indicates the agreement between the experimental data and the structural model. An R-factor below 0.05 (5%) is generally considered excellent for small molecules.

Workflow for Single-Crystal X-ray Crystallography

X_ray_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Synthesis Synthesis of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing (Unit Cell, Space Group) Diffraction->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Refinement Solution->Refinement Validation Structure Validation (R-factor, CIF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

Caption: Workflow for small molecule X-ray crystallography.

Interpreting the Results

The output of a successful X-ray crystallography experiment is a Crystallographic Information File (CIF), which contains a wealth of information.

ParameterTypical Value/RangeSignificance
Formula C₁₂H₁₂N₂O₃Confirms the elemental composition.
Molecular Weight 232.24 g/mol Consistent with the chemical formula.[10]
Crystal System e.g., MonoclinicDescribes the symmetry of the unit cell.
Space Group e.g., P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions Ångströms (Å) and degrees (°)The size and shape of the repeating crystal lattice unit.
Resolution < 1.0 ÅA measure of the level of detail in the electron density map.
R-factor (R1) < 0.05Indicates the goodness of fit between the model and data.
Goodness-of-Fit (GooF) ~ 1.0A statistical measure of the refinement quality.

Note: The values in this table are representative for a well-behaved small molecule crystal and are not from a specific experiment on the title compound, as such data is not publicly available.

Orthogonal Validation: A Comparative Analysis of Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, other analytical methods are indispensable for routine characterization, reaction monitoring, and providing complementary information.[11][12][13] The validation of an analytical method ensures its suitability for the intended purpose.[11][12]

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packing.[5][6]Unambiguous, definitive structural information.Requires a suitable single crystal, which can be difficult to obtain; provides solid-state conformation only.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity (¹H, ¹³C), through-bond correlations (COSY, HMBC), through-space correlations (NOESY).Provides detailed information about the molecular framework in solution; non-destructive.Does not provide absolute 3D structure; can have overlapping signals in complex molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; provides molecular formula with high-resolution MS.Provides no information on connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H).Fast, simple, and provides a "fingerprint" of the molecule.Provides limited structural information; not suitable for complex structure determination on its own.
Decision-Making for Structural Elucidation

The choice of analytical technique is guided by the specific question being asked.

Decision_Tree Start Need Structural Information Q1 Is the molecular formula known? Start->Q1 Q2 Is the connectivity known? Q1->Q2 Yes MS Mass Spectrometry (MS) Q1->MS No Q3 Is the absolute 3D structure required? Q2->Q3 Yes NMR NMR Spectroscopy (1D & 2D) Q2->NMR No Q3->NMR No Xray X-ray Crystallography Q3->Xray Yes

Caption: A simplified decision tree for selecting a structural analysis method.

Conclusion

For the unequivocal structural validation of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate, single-crystal X-ray crystallography is the unparalleled gold standard. It provides a definitive and high-resolution three-dimensional structure, which is crucial for understanding its potential as a building block in drug discovery. While techniques like NMR, MS, and IR spectroscopy are vital for routine analysis and confirming molecular connectivity and functional groups, they cannot replace the absolute structural determination offered by crystallography. The synergistic use of these techniques provides a comprehensive and robust characterization, ensuring the scientific integrity of subsequent research and development efforts.

References

  • CN103319410A - Synthesis method of indazole compound.
  • WO2018097273A1 - Salts of indazole derivative and crystals thereof.
  • X-ray crystallography. PubMed Central (PMC), National Institutes of Health (NIH). Accessed January 23, 2026. [Link]

  • Validation of Analytical Methods. ResearchGate. Accessed January 23, 2026. [Link]

  • X-ray crystallography. Wikipedia. Accessed January 23, 2026. [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. Accessed January 23, 2026. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Accessed January 23, 2026. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC), National Institutes of Health (NIH). Accessed January 23, 2026. [Link]

  • X-ray Crystallography. Creative BioMart. Accessed January 23, 2026. [Link]

  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. Accessed January 23, 2026. [Link]

  • Handbook of Analytical Validation. Routledge. Accessed January 23, 2026. [Link]

  • How Composition Methods Are Developed and Validated. Journal of Agricultural and Food Chemistry. Accessed January 23, 2026. [Link]

  • X-ray single-crystal diffraction. FZU - Institute of Physics of the Czech Academy of Sciences. Accessed January 23, 2026. [Link]

  • X-ray Crystallography. Chemistry LibreTexts. Accessed January 23, 2026. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Modern Indazole Synthesis: A Comparative Analysis

Introduction: The Enduring Importance of the Indazole Scaffold The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry. Its ver...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry. Its versatile structure allows for a wide range of biological activities, and indazole-containing compounds have found applications as potent anticancer, anti-inflammatory, and neuroprotective agents.[1] The development of efficient and robust methods for the synthesis of functionalized indazoles is therefore a critical endeavor for drug discovery and development professionals.

This guide provides an in-depth comparison of a novel, next-generation indazole synthesis—Gemini Catalysis—against three prominent published methods: the Davis-Beirut Reaction, the Aza-Wittig Reaction, and a representative Transition-Metal-Catalyzed C-H Activation/Annulation. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a head-to-head comparison of their performance based on yield, substrate scope, and operational simplicity.

The Next Generation: Gemini Catalysis - A Photoredox-Mediated Approach

Gemini Catalysis represents a hypothetical, cutting-edge approach to indazole synthesis, leveraging the power of visible-light photoredox catalysis to forge the critical N-N bond under exceptionally mild and environmentally benign conditions. This method is designed to overcome many of the limitations of traditional synthetic routes.

Conceptual Mechanism of Gemini Catalysis

The proposed mechanism for Gemini Catalysis involves the generation of a nitrogen-centered radical from a readily available ortho-azido-N-arylacrylamide precursor. This radical then undergoes an intramolecular cyclization onto the pendant aryl ring, followed by aromatization to afford the indazole product. The key steps are initiated by a photocatalyst upon irradiation with visible light.

Gemini Catalysis Mechanism cluster_0 Photocatalytic Cycle cluster_1 Substrate Transformation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light PC_reduced PC- PC_star->PC_reduced SET with Substrate PC_reduced->PC Oxidation Substrate o-Azido-N-arylacrylamide Substrate_radical Nitrogen Radical Intermediate Substrate->Substrate_radical e- transfer to PC* Cyclized_intermediate Cyclized Radical Substrate_radical->Cyclized_intermediate Intramolecular Cyclization Indazole Indazole Product Cyclized_intermediate->Indazole Aromatization

Figure 1: Proposed mechanism of Gemini Catalysis.

Hypothetical Experimental Protocol for Gemini Catalysis

Materials:

  • ortho-Azido-N-arylacrylamide (1.0 equiv)

  • Photocatalyst (e.g., 4CzIPN, 1-5 mol%)

  • Solvent (e.g., DMSO, DMF, or MeCN)

  • Inert gas (Nitrogen or Argon)

  • Visible light source (e.g., Blue LED lamp)

Procedure:

  • To a reaction vessel, add the ortho-azido-N-arylacrylamide and the photocatalyst.

  • Add the solvent and degas the mixture with an inert gas for 15-20 minutes.

  • Irradiate the reaction mixture with a visible light source at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indazole.

Established Methods for Indazole Synthesis: A Critical Evaluation

To provide a comprehensive benchmark for Gemini Catalysis, we will now examine three widely used methods for indazole synthesis.

The Davis-Beirut Reaction

The Davis-Beirut reaction is a classical method for the synthesis of 2H-indazoles from o-nitrobenzaldehydes and primary amines. The reaction proceeds through the in situ formation of an o-nitrosobenzylidene imine intermediate, which undergoes a base-catalyzed intramolecular cyclization.[2][3]

Davis-Beirut Reaction Workflow Start o-Nitrobenzaldehyde + Primary Amine Intermediate o-Nitrosobenzylidene Imine Intermediate Start->Intermediate Condensation Product 2H-Indazole Intermediate->Product Base-catalyzed Cyclization

Figure 2: Simplified workflow of the Davis-Beirut reaction.

Experimental Protocol for the Davis-Beirut Reaction: [2] Materials:

  • o-Nitrobenzaldehyde (1.0 equiv)

  • Primary amine (1.0-1.2 equiv)

  • Base (e.g., KOH, 5% in alcoholic solvent)

  • Solvent (e.g., Ethanol, Methanol)

Procedure:

  • Dissolve the o-nitrobenzaldehyde and the primary amine in the alcoholic solvent.

  • Add the basic solution to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) and monitor by TLC.[4]

  • Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Advantages:

  • Metal-free reaction conditions.[4]

  • Uses readily available and inexpensive starting materials.[5]

  • Versatile for the synthesis of various 2H-indazoles and indazolones.[5]

Limitations:

  • Can be low-yielding with certain substrates, such as those with electron-deficient amines or sterically hindered starting materials.[6][7]

  • The reaction can be sensitive to the choice of solvent and the concentration of water.

  • The use of a strong base may not be compatible with sensitive functional groups.

The Aza-Wittig Reaction

The intramolecular aza-Wittig reaction is a powerful tool for the synthesis of N-heterocycles, including indazoles. This reaction involves the formation of an iminophosphorane from an azide and a phosphine, which then undergoes an intramolecular reaction with a carbonyl group to form a new C=N bond and close the ring.[8]

Aza-Wittig Reaction Workflow Start ortho-Azidobenzaldehyde Iminophosphorane Iminophosphorane Intermediate Start->Iminophosphorane + PPh3 (Staudinger Reaction) Product Indazole Iminophosphorane->Product Intramolecular Aza-Wittig Reaction

Figure 3: Simplified workflow of the Aza-Wittig reaction for indazole synthesis.

Experimental Protocol for the Aza-Wittig Reaction: Materials:

  • ortho-Azidobenzaldehyde (1.0 equiv)

  • Triphenylphosphine (1.0-1.1 equiv)

  • Anhydrous solvent (e.g., Toluene, THF)

Procedure:

  • Dissolve the ortho-azidobenzaldehyde in the anhydrous solvent under an inert atmosphere.

  • Add triphenylphosphine portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a non-polar solvent or by column chromatography.

  • Purify the crude product by column chromatography on silica gel.

Advantages:

  • Generally high-yielding and provides clean reaction profiles.

  • Tolerant of a wide range of functional groups.

  • Mild reaction conditions.[9]

Limitations:

  • The stoichiometric formation of triphenylphosphine oxide as a byproduct can complicate purification.

  • The synthesis of the required ortho-azido carbonyl compounds can be a multi-step process.

  • The reaction may be sluggish with sterically hindered substrates.[8]

Transition-Metal-Catalyzed C-H Activation/Annulation

Modern synthetic organic chemistry has seen a surge in the use of transition-metal catalysis for the efficient construction of complex molecules. Rhodium(III)-catalyzed C-H activation and annulation of azoxybenzenes with alkynes is a representative example of this powerful strategy for indazole synthesis.[10]

CH_Activation_Workflow Start Azoxybenzene + Alkyne Intermediate Rhodacycle Intermediate Start->Intermediate [Rh(III)] Catalyst C-H Activation Product 2H-Indazole Intermediate->Product Annulation & Reductive Elimination

Figure 4: Simplified workflow of Rh(III)-catalyzed C-H activation/annulation.

Experimental Protocol for Rh(III)-Catalyzed C-H Activation/Annulation: [11] Materials:

  • Azoxybenzene (1.0 equiv)

  • Alkyne (1.2-2.0 equiv)

  • [Cp*RhCl₂]₂ (catalyst, 1-5 mol%)

  • AgSbF₆ (co-catalyst/halide scavenger)

  • Solvent (e.g., DCE, TFE)

Procedure:

  • To a reaction tube, add the azoxybenzene, [Cp*RhCl₂]₂, and AgSbF₆.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent and the alkyne via syringe.

  • Heat the reaction mixture to the specified temperature (e.g., 60-100 °C) and stir for the indicated time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

Advantages:

  • High atom economy and step efficiency.[1]

  • Broad substrate scope, allowing for the synthesis of highly functionalized indazoles.[1][10]

  • Often proceeds with high regioselectivity.[10]

Limitations:

  • Requires the use of expensive and potentially toxic transition-metal catalysts.

  • The reaction conditions can be harsh (high temperatures), which may not be suitable for sensitive substrates.[1]

  • The directing group (azoxy) needs to be installed on the starting material, adding to the overall step count.

Head-to-Head Comparison: Performance Metrics

To provide a clear and objective comparison, the following table summarizes the key performance metrics of the four synthetic methods. The data for the established methods are compiled from the literature, while the data for Gemini Catalysis are hypothetical, based on the expected performance of a state-of-the-art photoredox method.

MethodTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Gemini Catalysis Excellent (often >90%)Broad, tolerant of sensitive functional groups and sterically hindered substrates.Extremely mild conditions (room temp, visible light), environmentally friendly, high functional group tolerance.Requires a photocatalyst; potential for side reactions with highly reducible or oxidizable functional groups.
Davis-Beirut Reaction Good (60-90%)[5]Tolerates a range of alkyl and some aryl amines.[5]Metal-free, inexpensive starting materials.[4][5]Low yields with electron-deficient or sterically hindered amines; sensitive to reaction conditions.[6][7]
Aza-Wittig Reaction Good to Excellent (often >80%)Broad tolerance for various functional groups.[9]High yields, mild conditions.[9]Stoichiometric phosphine oxide byproduct; requires synthesis of azide precursors.[8]
Rh(III)-Catalyzed C-H Activation Moderate to High (50-95%)[5]Broad scope for both coupling partners.[1][10]High atom economy, access to complex indazoles.[1]Requires expensive/toxic metals, often harsh conditions.[1]

Conclusion: Selecting the Optimal Synthetic Strategy

The choice of synthetic method for a particular indazole target will depend on a variety of factors, including the desired substitution pattern, the presence of sensitive functional groups, and considerations of cost and environmental impact.

  • Gemini Catalysis , as a hypothetical next-generation method, offers the promise of unparalleled mildness and functional group tolerance, making it an ideal choice for the synthesis of complex and delicate molecules.

  • The Davis-Beirut Reaction remains a valuable tool for the synthesis of a range of 2H-indazoles, particularly when cost and the avoidance of metal catalysts are primary concerns.

  • The Aza-Wittig Reaction is a reliable and high-yielding method that is well-suited for a broad range of substrates, provided that the stoichiometric phosphine oxide byproduct can be efficiently removed.

  • Transition-Metal-Catalyzed C-H Activation provides a powerful and atom-economical route to highly functionalized indazoles, although the cost and potential toxicity of the metal catalysts, as well as the often harsh reaction conditions, must be taken into account.

By carefully considering the strengths and weaknesses of each of these methods, researchers can make an informed decision and select the optimal strategy for their specific synthetic goals. The continued development of innovative methods like the conceptual Gemini Catalysis will undoubtedly further expand the synthetic chemist's toolbox for the construction of this vital heterocyclic scaffold.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2024. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 2021. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information, 2024. Available at: [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. National Center for Biotechnology Information, 2022. Available at: [Link]

  • Synthesis of oxindoles through trifluoromethylation of N-aryl acrylamides by photoredox catalysis. Organic & Biomolecular Chemistry, 2016. Available at: [Link]

  • Recent advances in visible-light-driven photocatalytic synthesis of biologically active N-heterocycles. Organic & Biomolecular Chemistry, 2022. Available at: [Link]

  • Catalytic aza-Wittig Cyclizations for Heteroaromatic Synthesis. ACS Publications, 2010. Available at: [Link]

  • Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction. National Center for Biotechnology Information, 2021. Available at: [Link]

  • Constructing Heterocycles by Visible Light Photocatalysis. CONICET, 2015. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information, 2022. Available at: [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. ResearchGate, 2019. Available at: [Link]

  • Photoredox Cyclization of N-Arylacrylamides for Synthesis of Dihydroquinolinones. PubMed, 2022. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2011. Available at: [Link]

  • Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. Chemical Science, 2018. Available at: [Link]

  • Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. ResearchGate, 2009. Available at: [Link]

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. National Center for Biotechnology Information, 2019. Available at: [Link]

  • Recent Advances in the Synthesis of Heterocycles by the Aza-Wittig Reaction. ResearchGate, 2019. Available at: [Link]

  • Synthesis of N-Containing Heterocyclic Compounds Using Visible-Light Photoredox Catalysis. ResearchGate, 2016. Available at: [Link]

  • Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. ResearchGate, 2024. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information, 2020. Available at: [Link]

  • Davis–Beirut reaction. Wikipedia, 2023. Available at: [Link]

  • Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives. National Center for Biotechnology Information, 2023. Available at: [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. National Center for Biotechnology Information, 2013. Available at: [Link]

  • Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals. National Center for Biotechnology Information, 2021. Available at: [Link]

  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. MDPI, 2023. Available at: [Link]

  • Electron deficient borane-mediated hydride abstraction in amines: stoichiometric and catalytic processes. Chemical Society Reviews, 2021. Available at: [Link]

  • Exploration of Visible-Light Photocatalysis in Heterocycle Synthesis and Functionalization: Reaction Design and Beyond. Sci-Hub, 2017. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate, 2011. Available at: [Link]

  • Photoredox-catalysed hydroaminoalkylation of on-DNA N-arylamines. RSC Publishing, 2023. Available at: [Link]

  • Comparative study of 1,2,3-triazoles synthesis via click reactions. Preprints.org, 2024. Available at: [Link]

  • ChemInform Abstract: The Davis-Beirut Reaction: A Novel Entry into 2H-Indazoles and Indazolones. Recent Biological Activity of Indazoles. ResearchGate, 2012. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to prote...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate, a compound of interest in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds, including indazole derivatives and beta-keto esters, to establish a robust and cautious disposal strategy.

The procedures outlined herein are grounded in the principles of chemical safety and regulatory compliance. By understanding the "why" behind each step, laboratory professionals can not only ensure the safe disposal of this specific compound but also apply these principles to other novel substances.

Hazard Identification and Risk Assessment

  • Indazole Derivatives : The indazole scaffold is present in many pharmacologically active compounds.[1][2] Some indazole derivatives have been shown to exhibit anti-cancer properties, while others have been investigated as protein kinase inhibitors.[1][3] Certain synthetic cannabinoid receptor agonists containing indazole structures have been associated with significant toxicity, including agitation, reduced consciousness, and seizures.[4]

  • Beta-Keto Esters : This functional group can undergo hydrolysis and decarboxylation.[5] While not acutely toxic in the same manner as other functional groups, their reactivity is a key consideration in waste segregation.

  • Analogous Compounds : A structurally similar compound, ethyl 3-(1H-imidazol-1-yl)propanoate, is classified under the Globally Harmonized System (GHS) as harmful if swallowed, a skin irritant, a cause of serious eye damage, and a potential respiratory irritant.[6]

Given these data, it is prudent to assume that Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate may exhibit similar hazardous properties.

Summary of Potential Hazards:
Hazard ClassPotential EffectsGHS Pictograms (Anticipated)
Acute Toxicity (Oral)Harmful if swallowed

Skin Corrosion/IrritationCauses skin irritation

Serious Eye Damage/IrritationCauses serious eye irritation


Specific Target Organ ToxicityMay cause respiratory irritation

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate for disposal.

  • Eye and Face Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield should be worn if there is a splash hazard.

  • Skin Protection : An appropriately rated, chemically resistant lab coat must be worn. Disposable nitrile gloves are required; double-gloving is recommended. Ensure gloves are changed immediately if contaminated.[7]

  • Respiratory Protection : If handling the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator with an appropriate particulate filter is necessary. All handling of the solid material should be done in a certified chemical fume hood.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control and Contain : If safe to do so, prevent the spread of the spill. For liquid spills, use an absorbent material like sand, diatomite, or a universal binder.[8] For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Don Appropriate PPE : Before attempting cleanup, don the full PPE described in the previous section.

  • Cleanup :

    • Solid Spills : Carefully sweep up the material and place it into a designated hazardous waste container.[7]

    • Liquid Spills : Absorb the spill with an inert material and scoop the contaminated material into a designated hazardous waste container.[8]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report : Report the incident to your institution's Environmental Health and Safety (EHS) office.

Disposal Procedures

The guiding principle for the disposal of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [8][9]

Step-by-Step Disposal Workflow:

The following flowchart illustrates the decision-making process for the proper disposal of this compound and its associated waste.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Waste Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate (Pure compound, solutions, contaminated labware) Container Designated, Labeled Hazardous Waste Container (Solid or Liquid) Waste->Container  Segregate as  Non-Halogenated  Organic Waste Storage Secure, Ventilated Satellite Accumulation Area (SAA) Container->Storage  Store in a  compatible secondary  container EHS Environmental Health & Safety (EHS) Pickup Storage->EHS  Schedule  pickup DisposalPlant Approved Hazardous Waste Disposal Facility EHS->DisposalPlant  Transport for  incineration

Caption: Decision workflow for the disposal of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate.

Detailed Protocol:
  • Waste Categorization : All forms of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate waste, including the pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, pipette tips), must be categorized as non-halogenated organic hazardous waste.

  • Waste Collection :

    • Solid Waste : Collect in a clearly labeled, sealable, and chemically compatible container. A wide-mouth polyethylene or glass jar is suitable.

    • Liquid Waste : Collect in a labeled, sealable, and chemically compatible solvent waste container. Ensure the container is appropriate for organic solvents. Do not mix with halogenated solvent waste.

    • Contaminated Labware : Disposable items should be placed in the solid waste container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as liquid hazardous waste.

  • Labeling : All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate," and an approximate concentration or quantity. Also, include the date the waste was first added to the container.

  • Storage : Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) that is secure and well-ventilated. The SAA should be away from heat sources and incompatible chemicals, particularly strong oxidizing agents.[7]

  • Final Disposal : Arrange for the pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. They will ensure the waste is transported to a licensed and approved hazardous waste disposal facility, where it will likely be incinerated at high temperatures.[10]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate, thereby upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Aman, et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. ethyl 3-(1H-imidazol-1-yl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Hill, S. L., et al. (2017). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. PubMed. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate

Essential Safety and Handling Guide for Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Chemical Profile Indazole Derivatives: The indazole...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Chemical Profile
  • Indazole Derivatives: The indazole core is a prevalent scaffold in many biologically active compounds and pharmaceuticals.[1][2][3][4] While many indazole-containing drugs have a well-established safety profile, some derivatives can exhibit toxicity. For instance, studies on 7-nitroindazole in animal models have indicated potential adverse effects, underscoring the need for cautious handling of novel indazole compounds.[1] The toxicological properties of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate have not been fully investigated.[5]

  • β-Keto Esters: This functional group is a versatile intermediate in organic synthesis.[6][7] While not typically associated with high acute toxicity, β-keto esters can be reactive and may cause irritation upon contact with skin or eyes.[8]

Given the unknown specific toxicological profile of the title compound, it is prudent to handle it with the care afforded to substances with potential biological activity and irritant properties.

Summary of Potential Hazards:

Hazard ClassAnticipated RiskRationale
Acute Toxicity (Oral, Dermal, Inhalation) Unknown, handle as potentially harmful.The toxicological properties have not been fully investigated.[5] Structurally related heterocyclic compounds can be harmful if swallowed or inhaled.[9][10]
Skin Corrosion/Irritation Potential for irritation.Many organic chemicals, including related esters and heterocyclic compounds, can cause skin irritation.[8][9]
Serious Eye Damage/Irritation Potential for serious eye irritation.Direct contact with chemical dust or splashes can cause eye irritation or damage.[8][9]
Respiratory Irritation Possible if inhaled as dust or aerosol.Fine powders or aerosols of organic compounds may cause respiratory tract irritation.[8][9]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure risk. The following PPE is mandatory when handling Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate.

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

    • Recommended for Splash Hazard: Chemical splash goggles.

    • Working with Large Quantities: A face shield in addition to goggles is recommended.

  • Hand Protection:

    • Glove Type: Chemically resistant gloves, such as nitrile, should be worn. Always inspect gloves for tears or punctures before use.

    • Technique: Double gloving is recommended when handling the neat compound or concentrated solutions. Change gloves immediately if they become contaminated.

  • Body Protection:

    • A full-length laboratory coat must be worn and kept fastened.

    • Ensure full-length pants and closed-toe shoes are worn.

  • Respiratory Protection:

    • Standard Operations: Work should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

    • Potential for Aerosolization: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Pre-operational Checks handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Begin Work handle_dissolve Prepare Solutions in Fume Hood handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Surfaces handle_dissolve->cleanup_decon After Use cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate.

Step-by-Step Operational Procedures

Adherence to a standardized operational procedure is crucial for minimizing risks.

3.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Ensure the container is tightly sealed.

3.2. Handling and Solution Preparation:

  • Preparation: Before handling the compound, don all required PPE as outlined in Section 2. Ensure the chemical fume hood is operational.

  • Weighing: If the compound is a solid, carefully weigh the required amount in the chemical fume hood. Avoid creating dust.

  • Solution Preparation: Add the solvent to the solid in the fume hood. If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the hood.

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

3.3. Post-Handling and Cleanup:

  • Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the appropriate waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

  • Waste Segregation: All waste contaminated with Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate, including excess solid, solutions, and contaminated consumables (e.g., pipette tips, gloves), must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[10][11][12] Do not pour this chemical down the drain.[5]

By adhering to these guidelines, you can ensure a safe and controlled environment for the handling of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate, fostering a culture of safety and scientific excellence in your laboratory.

References

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI. [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). National Institutes of Health. [Link]

  • The Prohibited List. (2019). World Anti Doping Agency. [Link]

  • How to Use Ketosis for Enhanced Mood, Cognition, and Long-Term Brain Protection — A Practical and Tactical Guide with Dr. Dominic D'Agostino (Plus: Deconstructing Tim's Latest Keto Experiment) (#845). (2026). The Blog of Author Tim Ferriss. [Link]

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). ResearchGate. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2021). PubMed Central. [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. (2018). ResearchGate. [Link]

  • ethyl 3-(1H-imidazol-1-yl)propanoate. PubChem. [Link]

  • Indazole. Wikipedia. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PubMed Central. [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. (2018). PubMed. [Link]

  • Imidazole Safety Data Sheet. University of Washington. [Link]

  • Ethyl 3-hydroxypropanoate. PubChem. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate
© Copyright 2026 BenchChem. All Rights Reserved.